molecular formula C6H7N3O2 B582096 3-amino-N-hydroxypyridine-2-carboxamide CAS No. 98140-94-4

3-amino-N-hydroxypyridine-2-carboxamide

Cat. No.: B582096
CAS No.: 98140-94-4
M. Wt: 153.141
InChI Key: NAXHXXVOPKZDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-hydroxypyridine-2-carboxamide is a chemical reagent For Research Use Only. It is not for human or veterinary diagnosis or therapeutic applications. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural features as a hybrid of two privileged scaffolds: the 3-aminopyridine-2-carboxamide and the N-hydroxyamide. Although specific studies on this exact molecule are limited, research on its close structural analogs provides strong evidence of its potential research value. Compounds based on the 3-aminopyrazine-2-carboxamide scaffold, a closely related heterocyclic system, have been extensively investigated as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers . These inhibitors are designed to form key hydrogen bonds within the kinase hinge region, making this chemotype a promising starting point for the development of targeted anti-cancer therapies . Furthermore, the 3-aminopyridine core is a recognized structure in agrochemical research. Related heterocyclic frameworks, such as thieno[2,3-b]pyridine derivatives, have been studied for their utility as herbicide safeners, which help protect crops from the damaging effects of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) . The presence of both amino and N-hydroxy groups on the carboxamide moiety in 3-amino-N-hydroxypyridine-2-carboxamide offers unique potential for metal chelation and modulation of solubility, which can be leveraged in biochemical assays and as a building block for the synthesis of more complex molecules. Its structural motifs are frequently encountered in the development of protease inhibitors and as intermediates in multi-step organic syntheses aimed at creating diverse compound libraries for high-throughput screening.

Properties

IUPAC Name

3-amino-N-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3-8-5(4)6(10)9-11/h1-3,11H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHXXVOPKZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 3-Amino-N-Hydroxypyridine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1][2]

The synthesis of 3-amino-N-hydroxypyridine-2-carboxamide represents a critical workflow in the development of Ribonucleotide Reductase (RNR) inhibitors and metalloenzyme chelators.[1][2] Structurally, this molecule combines a pyridine core with an alpha-amino group and a hydroxamic acid moiety.[1][2] This specific arrangement creates a "bidentate" or "tridentate" chelating pocket capable of sequestering catalytic metal ions (Fe²⁺/Fe³⁺, Zn²⁺) essential for enzyme function.[2]

Unlike simple hydroxamic acids (e.g., Vorinostat), the presence of the 3-amino group adjacent to the ring nitrogen and the carboxamide functionality introduces unique electronic properties, enhancing the molecule's radical scavenging potential—a mechanism central to destabilizing the tyrosyl radical in the R2 subunit of RNR.[1]

This guide details a robust, two-step synthetic pathway prioritized for scalability and purity, bypassing the common pitfalls of self-condensation often seen with amino-acid derivatives.[1][2]

Retrosynthetic Logic

To ensure high fidelity in the final product, we employ a Convergent Ester-Aminolysis Strategy .[1][2] This approach minimizes the risk of intermolecular amide formation (dimerization) between the 3-amino group and the activated carboxylic acid, which is a frequent failure mode in direct coupling methods.[1]

Strategic Disconnection[1][2][3]
  • Target: 3-amino-N-hydroxypyridine-2-carboxamide.[1][2]

  • Primary Disconnection: C-N bond of the hydroxamic acid.[1]

  • Intermediate: Methyl 3-aminopicolinate (Stable, non-reactive to self-coupling).[1][2]

  • Starting Material: 3-aminopyridine-2-carboxylic acid (3-aminopicolinic acid).[1][2]

Retrosynthesis Figure 1: Retrosynthetic analysis avoiding direct amide coupling risks. Target Target: 3-amino-N-hydroxypyridine- 2-carboxamide Intermediate Intermediate: Methyl 3-aminopicolinate Target->Intermediate Aminolysis (NH2OH / Base) Start Starting Material: 3-aminopicolinic acid Intermediate->Start Esterification (MeOH / H+)

Experimental Protocol: The "Gold Standard" Route

This protocol utilizes the Hurd-Type Aminolysis , favored in industrial settings for its cost-effectiveness and avoidance of expensive peptide coupling reagents.[1][2]

Phase 1: Methyl Ester Formation

Objective: Mask the carboxylic acid to prevent side reactions and increase solubility.[1]

Reagents:

  • 3-Aminopicolinic acid (1.0 eq)[1][2]

  • Methanol (anhydrous, solvent)[2]

  • Thionyl Chloride (SOCl₂, 1.5 eq) or Sulfuric Acid (H₂SO₄, cat.)[2]

Protocol:

  • Setup: Charge a round-bottom flask with 3-aminopicolinic acid suspended in anhydrous methanol (0.5 M concentration).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂) over 20 minutes.[2] Note: Exothermic reaction; control temperature to <10°C.

  • Reflux: Once addition is complete, heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) until the acid spot disappears.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize HCl salts). Dry the organic layer over Na₂SO₄ and concentrate.[1]

  • Yield Check: Expect a yellow/tan solid (Methyl 3-aminopicolinate).[1][2] Yields typically >90%.[1][2][3]

Phase 2: Hydroxaminolysis (The Critical Step)

Objective: Convert the ester to the hydroxamic acid using free hydroxylamine.[1]

Reagents:

  • Methyl 3-aminopicolinate (Intermediate from Phase 1)[1][2]

  • Hydroxylamine Hydrochloride (NH₂OH[2]·HCl, 3.0–5.0 eq)[2]

  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (4.0–6.0 eq)[2]

  • Methanol (Solvent)[2][4]

Detailed Methodology:

  • Hydroxylamine Preparation: In a separate flask, dissolve NH₂OH·HCl in minimum methanol. Add the base (KOH/NaOMe) dissolved in methanol at 0°C. Stir for 15 minutes. A white precipitate (KCl or NaCl) will form.[2]

    • Why? We must generate the free base NH₂OH, which is the active nucleophile.[1] The salt form is non-reactive.[1]

  • Filtration (Optional but Recommended): Filter off the salt precipitate rapidly to obtain a clear alkaline solution of NH₂OH.

  • Reaction: Add the methyl 3-aminopicolinate solution (in MeOH) to the freshly prepared hydroxylamine filtrate.

  • Incubation: Stir at room temperature (20–25°C) for 12–24 hours.

    • Caution: Do not heat excessively (>50°C) to avoid the Lossen Rearrangement , which can decompose the hydroxamic acid into an isocyanate.[2]

  • Quenching & pH Adjustment: The reaction mixture is currently basic (pH > 10). Carefully acidify with 1N HCl or Acetic Acid to pH ~6–7.[1]

    • Observation: The product often precipitates at neutral pH due to its zwitterionic nature.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18 column, Water/MeOH gradient).[2]

Mechanistic Pathway & Critical Control Points[1][2]

The reaction proceeds via a tetrahedral intermediate.[1][3] The high nucleophilicity of the hydroxylamine oxygen/nitrogen (alpha-effect) drives the displacement of the methoxy group.[1]

Mechanism Figure 2: Nucleophilic Acyl Substitution Mechanism Ester Methyl Ester (Electrophile) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack NH2OH NH2OH (Nucleophile) NH2OH->Tetra Product Hydroxamic Acid (Product) Tetra->Product Elimination of MeOH

[1][2][5][6]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester back to acidEnsure reagents are anhydrous; avoid excess water in KOH.
Red Coloration Iron contaminationHydroxamic acids chelate trace iron instantly. Use glass-coated stir bars and non-metallic spatulas.[1][2]
O-Acylation Kinetic control failureThe N-acylation is thermodynamically favored, but O-acylation can occur.[2] Stir longer at RT to allow rearrangement to the N-isomer.

Analytical Validation (Self-Validating System)[1][2]

To confirm the identity of 3-amino-N-hydroxypyridine-2-carboxamide , rely on these specific markers.

The FeCl₃ Test (Qualitative)

Dissolve 1 mg of product in MeOH. Add 1 drop of 1% FeCl₃ solution.[1]

  • Result: An intense deep red/violet color indicates the formation of the hydroxamic acid-iron complex.[1][2] This confirms the presence of the -CONHOH group.[1]

NMR Spectroscopy Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.0–11.5 ppm (br s, 1H): OH of hydroxamic acid (exchangeable).[2]

    • δ 9.0–9.5 ppm (br s, 1H): NH of hydroxamic acid.

    • δ 7.8–8.0 ppm (d, 1H): Pyridine H-6.[2]

    • δ 7.0–7.2 ppm (d, 1H): Pyridine H-4.[2]

    • δ 6.5–6.8 ppm (br s, 2H): 3-NH₂ amine protons (distinctive broad singlet).[2]

Mass Spectrometry[1][2]
  • ESI-MS: Calculate Exact Mass for C₆H₇N₃O₂ = 153.05.[1][2]

  • Observed: [M+H]⁺ = 154.1 m/z; [M+Na]⁺ = 176.1 m/z.[2]

Safety & Handling

  • Hydroxylamine Hazard: Hydroxylamine and its salts are potential mutagens and can be explosive upon heating.[1] Never distill the free base of hydroxylamine.[1]

  • Chelation: The product is a potent chelator.[1] Avoid contact with metal spatulas during weighing to prevent contamination.[1]

References

  • Marmion, C. J., et al. (2004).[2] "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1][2] European Journal of Inorganic Chemistry. Link[2]

  • Niu, T., et al. (2014).[2][7] "Synthesis of Hydroxamates (Weinreb Amides) directly from Carboxylic Acids." Synthesis. Link

  • Massaro, A., et al. (2007).[2][7] "Microwave-Assisted Synthesis of Hydroxamic Acids from Esters." Synthesis. Link

  • Organic Chemistry Portal. "Synthesis of Hydroxamic Acids." (General methodology review). Link

  • Giacomini, E., et al. (2021).[2][4][8][9] "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega.[1] Link[2]

Sources

3-Amino-N-Hydroxypicolinamide: Synthesis and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Amino-N-hydroxypicolinamide (CAS: 98140-94-4) Core Scaffold: Pyridine-2-carboxamide with a 3-amino substitution.[1][2] Primary Application: Metalloenzyme inhibition (e.g., Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), Peptide Deformylase). The hydroxamic acid moiety acts as a bidentate chelator for metal ions (Zn²⁺, Fe²⁺), while the 3-amino group provides unique electronic modulation and hydrogen-bonding potential within the active site.

This guide details the synthesis of 3-amino-N-hydroxypicolinamide, prioritizing the Ester Aminolysis Route for its scalability and reliability. An alternative Direct Coupling Route is provided for high-purity, small-scale requirements.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3-amino-N-hydroxypicolinamide is best approached by disconnecting the hydroxamic acid moiety (


) to a carboxylic acid derivative. The 3-amino group is electron-donating, which deactivates the 2-carbonyl carbon toward nucleophilic attack compared to unsubstituted picolinates. Therefore, activation of the carbonyl is the critical control point.
Retrosynthetic Logic
  • Disconnection: The N-O bond is stable; the C-N (amide) bond is the strategic disconnection point.

  • Precursors:

    • Synthon A: Hydroxylamine (

      
      ), typically generated in situ from 
      
      
      
      .
    • Synthon B: An activated 3-aminopicolinic acid derivative (Ester or Acid Chloride/Active Ester).

  • Pathway Selection:

    • Pathway 1 (Ester Aminolysis): Reaction of methyl 3-aminopicolinate with hydroxylamine. Preferred for minimal side reactions and ease of workup.

    • Pathway 2 (Coupling): Reaction of 3-aminopicolinic acid with hydroxylamine using EDC/HOBt. Alternative for high-value, small-scale synthesis where ester formation is difficult.

Retrosynthesis Target 3-Amino-N-hydroxypicolinamide (Target) Inter1 Methyl 3-aminopicolinate (Activated Ester) Target->Inter1 Aminolysis (C-N Formation) Reagent Hydroxylamine (NH2OH) Target->Reagent Start1 3-Aminopicolinic Acid (Starting Material) Inter1->Start1 Esterification (MeOH/H+)

Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid to an ester, followed by aminolysis to the hydroxamic acid.

Part 2: Experimental Protocols

Pathway 1: The Ester Aminolysis Route (Gold Standard)

This method utilizes the "Alpha Effect" of hydroxylamine, where the adjacent lone pair on oxygen increases the nucleophilicity of the nitrogen, allowing it to displace the methoxy group of the ester under basic conditions.

Phase 1: Preparation of Methyl 3-aminopicolinate

If the methyl ester is not purchased, it must be synthesized from 3-aminopicolinic acid.

  • Reagents: 3-Aminopicolinic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (

    
    , cat.).
    
  • Mechanism: Fischer Esterification.

Protocol:

  • Dissolve 3-aminopicolinic acid (10.0 g, 72.4 mmol) in anhydrous methanol (100 mL).

  • Cool to 0°C. Dropwise add conc.

    
     (5.0 mL) to control exotherm.
    
  • Reflux for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Concentrate in vacuo. Neutralize residue with sat.

    
     to pH 8.
    
  • Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: Expect >90% as a yellow solid.

Phase 2: Hydroxaminolysis to Target
  • Reagents: Methyl 3-aminopicolinate (1.0 eq), Hydroxylamine Hydrochloride (3.0 eq), Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (4.0–5.0 eq), Methanol.

  • Critical Parameter: The reaction requires free hydroxylamine.

    
     must be neutralized in situ.
    

Step-by-Step Protocol:

  • Preparation of Hydroxylamine Solution:

    • In Flask A, dissolve Hydroxylamine HCl (15.1 g, 217 mmol, 3.0 eq) in Methanol (60 mL).

    • In Flask B, dissolve KOH (16.2 g, 290 mmol, 4.0 eq) in Methanol (40 mL). Note: Reaction is exothermic; cool if necessary.

    • Add solution B to solution A at 0°C. A white precipitate (KCl) will form immediately.

    • Stir for 15 minutes, then filter to remove KCl. Use the filtrate immediately (free

      
       is unstable).
      
  • Coupling Reaction:

    • Dissolve Methyl 3-aminopicolinate (11.0 g, 72.4 mmol, 1.0 eq) in Methanol (20 mL).

    • Add the ester solution dropwise to the freshly prepared hydroxylamine filtrate at 0°C.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.

    • Validation: Perform a "Ferric Chloride Test" on a small aliquot. A deep red/violet color indicates the formation of hydroxamic acid.

  • Workup & Purification:

    • Concentrate the reaction mixture to ~20% volume.

    • Adjust pH to ~6–7 using glacial Acetic Acid or dilute HCl. Caution: Do not over-acidify, or the amine will protonate and solubility will increase.

    • The product often precipitates as a solid upon neutralization and cooling. Filter the solid.[3]

    • Recrystallization: If crude solid is impure, recrystallize from water/ethanol or methanol/ether.

    • Yield: Typical yields range from 60–80%.

Pathway 2: Direct Coupling (Alternative)

Use this route if the esterification step fails or if working with sensitive derivatives.

Protocol:

  • Dissolve 3-aminopicolinic acid (1.0 eq) in DMF/DCM (1:1).

  • Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C to form the active ester.
    
  • Add Hydroxylamine HCl (1.5 eq) and N-Methylmorpholine (NMM, 3.0 eq).

  • Stir overnight.

  • Note: This route often requires column chromatography (DCM:MeOH 95:5) to remove urea byproducts.

Part 3: Technical Validation & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (DMSO-d6):

    • 
       11.0–11.5 ppm (br s, 1H, 
      
      
      
      or
      
      
      of hydroxamate).
    • 
       8.8–9.2 ppm (br s, 1H, 
      
      
      
      of hydroxamate).
    • 
       7.8 ppm (d, 1H, Pyridine H-6).
      
    • 
       7.0–7.2 ppm (m, 2H, Pyridine H-4, H-5).
      
    • 
       6.0–6.5 ppm (br s, 2H, 
      
      
      
      amine).
  • Mass Spectrometry (ESI):

    
    .
    
Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield Hydrolysis of ester by water in solvent.Use anhydrous MeOH.[3][4] Ensure KOH/NaOMe is dry.
No Precipitation Product is too soluble in MeOH.Evaporate MeOH completely; redissolve in minimal water; adjust pH carefully to isoelectric point.
Red Color in Reaction Iron contamination.Hydroxamic acids chelate trace iron (Fe³⁺) turning red. Use glass-coated stir bars and non-metallic spatulas.
O-Acylation Over-reaction.Ensure temperature stays <25°C. O-acylated byproducts are unstable and often revert to N-acyl forms or hydrolyze.
Stability Warning

Hydroxamic acids are prone to Lossen Rearrangement under strongly acidic or thermal conditions. Store the final product at -20°C, protected from moisture.

Part 4: Mechanism Visualization

The following diagram illustrates the reaction mechanism for the preferred Ester Aminolysis route, highlighting the nucleophilic attack of the nitrogen atom of hydroxylamine.

Mechanism Step1 Deprotonation NH2OH·HCl + KOH → :NH2OH (Free Base) Step2 Nucleophilic Attack :NH2OH attacks Ester Carbonyl Step1->Step2 Nucleophile Generation Step3 Tetrahedral Intermediate Elimination of Methoxide Step2->Step3 Addition Step4 Product Formation 3-Amino-N-hydroxypicolinamide Step3->Step4 Elimination (-MeOH)

Figure 2: Step-wise mechanism of hydroxamic acid formation via base-catalyzed ester aminolysis.

References

  • Preparation of Hydroxamic Acids. Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). (Standard method for ester to hydroxamic acid conversion). Link

  • Synthesis and biological activity of 3-amino-2-hydroxypyridine derivatives. PatSnap Patent Search Results. (Confirming precursor availability and reactivity). Link

  • Hydroxamic Acids in Medicinal Chemistry.Journal of Medicinal Chemistry.
  • 3-Aminopicolinic Acid (CAS 1462-86-8). PubChem Compound Summary. Link

  • 3-Amino-N-hydroxypicolinamide (CAS 98140-94-4). Chemical Vendors/Database. (Confirming target identity). Link

Sources

Physicochemical Properties of 3-Amino-N-Hydroxypyridine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and biological mechanism of 3-amino-N-hydroxypyridine-2-carboxamide , a heterocyclic hydroxamic acid derivative with significant potential as a Ribonucleotide Reductase (RNR) inhibitor and metal chelator.

Technical Monograph & Experimental Guide

Executive Summary

3-Amino-N-hydroxypyridine-2-carboxamide (CAS: 98140-94-4), also known as 3-aminopicolinohydroxamic acid , is a bioactive small molecule belonging to the class of heterocyclic hydroxamic acids. Its structural core combines a pyridine ring with an ortho-positioned hydroxamic acid moiety and an adjacent amino group.

This specific arrangement confers potent metal-chelating capabilities , particularly for Iron (Fe) and Zinc (Zn). In drug discovery, this scaffold is primarily investigated as a Ribonucleotide Reductase (RNR) inhibitor , disrupting DNA synthesis by quenching the tyrosyl radical in the R2 subunit of the enzyme via iron chelation. It serves as a structural analog to established agents like Hydroxyurea, Didox, and Trimidox, often exhibiting superior affinity due to the stabilizing effect of the pyridine nitrogen.

Chemical Identity & Structural Analysis[1][2]

The molecule is defined by a 3-aminopyridine core functionalized at the C2 position with a hydroxamic acid group. This "N-hydroxy-2-carboxamide" motif creates a bidentate ligand field ideal for coordinating transition metals.

Identification Data
ParameterValue
IUPAC Name 3-amino-N-hydroxypyridine-2-carboxamide
Common Synonyms 3-Aminopicolinohydroxamic acid; 3-APHA
CAS Registry Number 98140-94-4
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
SMILES Nc1c(C(=O)NO)nccc1
InChI Key (Specific key derived from structure)
Structural Dynamics & Tautomerism

The hydroxamic acid group exists in equilibrium between the keto (dominant) and enol forms. In the presence of metal ions (e.g., Fe³⁺), the enolic oxygen and the carbonyl oxygen deprotonate/coordinate to form a stable 5-membered chelate ring.

  • H-Bond Donors: 3 (Amino group, Hydroxamic -NH, -OH)

  • H-Bond Acceptors: 3 (Pyridine N, Carbonyl O, Hydroxamic O)

  • Chelation Motif: The pyridine nitrogen and the hydroxamic acid oxygen atoms can form a "pincer-like" coordination complex, although the primary chelation is often attributed to the hydroxamate O,O-bidentate mode.

Physicochemical Profile

The following properties dictate the compound's behavior in biological assays and formulation.

PropertyValue / RangeExperimental/Predicted Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 165 – 175 °C (Dec.)Decomposes upon melting (typical for hydroxamic acids).
Solubility (Water) Low to ModerateSparingly soluble at neutral pH; solubility increases at pH > 9 (anionic form) or pH < 2 (cationic form).
Solubility (Organic) HighSoluble in DMSO, Methanol, DMF.
pKa (Pyridine N) ~3.5 – 4.0Lower than pyridine (5.2) due to the electron-withdrawing carbonyl group at C2.
pKa (Hydroxamic) ~8.8 – 9.2The -NH-OH proton is weakly acidic.
LogP ~0.7 – 1.0Moderate lipophilicity allows cellular permeability.
Stability Hydrolysis-proneHydrolyzes to 3-aminopicolinic acid in strong acid/base or prolonged aqueous solution.

Biological Mechanism: Ribonucleotide Reductase Inhibition

The primary pharmacological utility of 3-amino-N-hydroxypyridine-2-carboxamide lies in its ability to inhibit Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

Mechanism of Action
  • Radical Scavenging: The hydroxamic acid moiety reduces the tyrosyl radical (Tyr•) essential for the catalytic activity of the RNR M2 subunit.

  • Iron Chelation: The compound chelates the diferric iron center (Fe³⁺-O-Fe³⁺) within the RNR active site, destabilizing the enzyme and preventing the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).

  • Cell Cycle Arrest: Depletion of dNTP pools leads to S-phase arrest and subsequent apoptosis in rapidly dividing cells (e.g., cancer cells).

Pathway Visualization (Graphviz)

RNR_Inhibition Compound 3-Amino-N-hydroxypyridine- 2-carboxamide Fe_Center RNR M2 Subunit (Di-iron Center) Compound->Fe_Center Binds Chelation Iron Chelation & Radical Quenching Fe_Center->Chelation Forms Complex Inactivation Enzyme Inactivation (Loss of Tyr Radical) Chelation->Inactivation Reduces Fe3+ dNTP_Depletion dNTP Pool Depletion Inactivation->dNTP_Depletion Halts Catalysis Arrest S-Phase Cell Cycle Arrest dNTP_Depletion->Arrest Antiproliferative Effect

Figure 1: Mechanism of Action for RNR inhibition via iron chelation and radical quenching.

Experimental Protocols

Synthesis Workflow

Objective: Synthesis of 3-amino-N-hydroxypyridine-2-carboxamide from 3-aminopicolinic acid.

Reagents:

  • 3-Aminopicolinic acid (Starting Material)

  • Methanol (Solvent)[1]

  • Sulfuric Acid (Catalyst)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH)

Protocol:

  • Esterification: Reflux 3-aminopicolinic acid in dry methanol with catalytic

    
     for 8 hours. Neutralize and extract to obtain Methyl 3-aminopicolinate .
    
  • Hydroxylamine Preparation: Dissolve

    
     in methanol and neutralize with equimolar KOH at 0°C. Filter off the KCl precipitate to obtain a free hydroxylamine solution.
    
  • Amidation: Add Methyl 3-aminopicolinate to the hydroxylamine filtrate. Stir at room temperature for 12–24 hours.

  • Isolation: Acidify the solution carefully to pH ~6–7 with dilute HCl. The product, 3-amino-N-hydroxypyridine-2-carboxamide, precipitates as a solid.

  • Purification: Recrystallize from ethanol/water.

Solubility & Stability Assay

Objective: Verify compound stability for biological screening.

  • Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C (Stable for >6 months).

  • Aqueous Stability: Dilute to 100 µM in PBS (pH 7.4). Monitor by HPLC at 0, 1, 4, and 24 hours.

    • Note: Hydroxamic acids can hydrolyze.[2] If >5% degradation is observed at 24h, use fresh dilutions for cell assays.

  • Iron Chelation Assay: Mix compound with

    
     in a 3:1 molar ratio in methanol. Observe immediate color change (typically deep red/purple) indicating complex formation. Measure 
    
    
    
    shift via UV-Vis.
Synthesis Diagram (Graphviz)

Synthesis_Flow Start 3-Aminopicolinic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate Methyl 3-aminopicolinate Step1->Intermediate Step2 Reaction with NH2OH (Free Base) Intermediate->Step2 Product 3-Amino-N-hydroxypyridine- 2-carboxamide Step2->Product

Figure 2: Synthetic route from picolinic acid precursor to the target hydroxamic acid.

References

  • Chemical Identity & CAS

    • Source: PubChem & ChemicalBook D
    • Reference:CAS 98140-94-4 Entry . (2025).[3] 3-amino-N-hydroxy-2-Pyridinecarboxamide. Retrieved from (Verified Listing).

  • Source: Journal of Medicinal Chemistry.
  • Ribonucleotide Reductase Inhibition Mechanism

    • Source: Biochemistry.[1]

    • Citation: Szekeres, T., et al. (1997). "Biochemical and antitumor activity of Trimidox, a new inhibitor of ribonucleotide reductase." Context: Describes the iron-chelation mechanism of heterocyclic hydroxamic acids analogous to the target compound.
  • Iron Chelation Properties: Source: Inorganica Chimica Acta. Citation: Santos, M.A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as iron chelators." Context: Establishes the bidentate coordination chemistry of the N-hydroxy-carboxamide motif.

Sources

Structural Elucidation and Characterization of 3-Amino-N-hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

The molecule 3-amino-N-hydroxypyridine-2-carboxamide (also referred to as 3-aminopyridine-2-hydroxamic acid) represents a critical pharmacophore in the design of metalloenzyme inhibitors.[1][2] Structurally, it combines an electron-rich aminopyridine core with a hydroxamic acid "warhead."[1][2]

This specific arrangement allows for bidentate chelation of transition metals (Fe³⁺, Zn²⁺, Ni²⁺), making it a potent inhibitor of Ribonucleotide Reductase (RNR) and Histone Deacetylases (HDACs) . Unlike simple hydroxamic acids, the adjacent 3-amino group introduces unique electronic effects and intramolecular hydrogen bonding opportunities that stabilize specific conformations, influencing both bioavailability and target binding affinity.[1]

This guide outlines a rigorous, multi-dimensional workflow for the structural elucidation of this molecule, moving beyond basic identification to confirm regioisomerism, tautomeric state, and functional integrity.

Analytical Workflow Strategy

The elucidation of hydroxamic acids is complicated by tautomeric equilibria (keto vs. enol) and potential decomposition (Lossen rearrangement). The following workflow prioritizes non-destructive techniques before functional validation.

ElucidationWorkflow Figure 1: Integrated Structural Elucidation Workflow Synthesis Crude Synthesis (Methyl ester + NH2OH) Purification Purification (Recrystallization) Synthesis->Purification MS 1. Mass Spectrometry (MW & Fragmentation) Purification->MS Check MW NMR 2. NMR Spectroscopy (1H, 13C, 2D HMBC) MS->NMR Confirm Regioisomer IR 3. Vibrational Spec (C=O vs C=N) NMR->IR Tautomer Check ChemVal 4. Chemical Validation (FeCl3 Chelation) IR->ChemVal Functional Assay

Spectroscopic Characterization

Mass Spectrometry (MS)

Before investing time in NMR, confirm the molecular envelope.

  • Ionization Mode: ESI+ (Electrospray Ionization).[2]

  • Target Ion:

    
    .
    
  • Diagnostic Fragmentation: Hydroxamic acids typically undergo a characteristic loss of the hydroxylamine moiety or dehydration.

    • Look for

      
       (loss of NH₂OH) or 
      
      
      
      (loss of OH).[1][2]
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 3-amino isomer from potential 4-amino or 6-amino byproducts formed during nucleophilic aromatic substitution or pyridine synthesis.[1][2]

Critical Protocol Note: Use DMSO-d6 as the solvent.[1][2] Protic solvents (MeOH-d4, D₂O) will exchange the amide and hydroxyl protons, erasing the most diagnostic signals of the hydroxamic acid group.

Expected 1H NMR Data (400 MHz, DMSO-d6)
MoietyProton TypeApprox.[1][2][3][4][5] Shift (

ppm)
MultiplicityDiagnostic Note
Hydroxamic -OH Labile10.5 – 11.5Broad SingletDisappears with D₂O shake.[1][2]
Hydroxamic -NH Labile8.8 – 9.5Broad SingletIntegrating these confirms the -NHOH vs ester.[1][2]
Pyridine H-6 Aromatic7.8 – 8.0Doublet of doubletsDeshielded by ring nitrogen.[1][2]
Pyridine H-4 Aromatic7.0 – 7.2Doublet of doublets
Pyridine H-5 Aromatic6.5 – 6.8Doublet of doubletsShielded by adjacent amino group.[1][2]
Amino (-NH₂) Amine5.5 – 6.5Broad SingletPosition indicates electron donation to ring.[1][2]
2D NMR Strategy (HMBC)

To rigorously prove the carbonyl is at position 2 and the amine at position 3:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a long-range coupling between the Carbonyl Carbon (~165 ppm) and the H-3/H-4 protons of the pyridine ring.[1][2]

  • NOESY: Look for a spatial correlation (NOE) between the Amino (-NH₂) protons and the Hydroxamic -NH proton.[1][2] This confirms the 3-amino substituent is adjacent to the 2-carboxamide group, potentially forming a stable 6-membered intramolecular hydrogen bond.[1][2]

Vibrational Spectroscopy (FT-IR)

Hydroxamic acids show distinct bands that differentiate them from the starting esters.[1][2]

  • Hydroxamic C=O: 1640–1690 cm⁻¹ (Often split due to Fermi resonance or H-bonding).[1][2]

  • N-O Stretch: 900–940 cm⁻¹ (Highly specific fingerprint).[2]

  • Amide II (N-H bend): ~1550 cm⁻¹.[2]

Tautomerism & Chelation Logic

Hydroxamic acids exist in an equilibrium between the Keto (Z) and Enol (E) forms. In solution (DMSO) and solid state, the Keto form usually predominates, stabilized by the intramolecular H-bond with the 3-amino group.[1]

When interacting with iron (Fe³⁺), the molecule deprotonates to form a five-membered chelate ring.[1] This mechanism is the basis of its biological activity (starving cancer cells of iron required for DNA synthesis).

Chelation Figure 2: Formation of the Active Metallocomplex cluster_mechanism Mechanism of Action Ligand Free Ligand (Keto Form) Complex Octahedral Complex (Fe-Hydroxamate) Ligand->Complex Deprotonation (-H+) Fe Fe(III) Fe->Complex Coordination

Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

Objective: Prevent proton exchange to visualize the hydroxamic acid -NH and -OH peaks.[1][2]

  • Dryness: Ensure the sample is vacuum-dried (P₂O₅ desiccator) for >4 hours to remove trace water.[1][2]

  • Solvent: Use ampouled DMSO-d6 (99.9% D) to minimize water peaks at 3.33 ppm.[1][2]

  • Concentration: Dissolve ~5-10 mg of sample in 600 µL solvent.

  • Acquisition: Run at 298 K. If peaks are broad, lower temperature to 273 K to slow exchange rates and sharpen the amide/hydroxyl signals.

Protocol B: Ferric Chloride Colorimetric Assay

Objective: Rapid functional validation of the hydroxamic acid moiety.

  • Preparation: Dissolve 5 mg of the compound in 1 mL of Methanol.

  • Reagent: Prepare a 1% neutral FeCl₃ solution (aqueous).

  • Test: Add 2 drops of FeCl₃ solution to the sample.

  • Result:

    • Positive: Immediate development of a deep Red-Violet/Magenta color.[1][2] This indicates the formation of the tris(hydroxamato)iron(III) complex.

    • Negative: Yellow/Orange (indicates unreacted ester or hydrolysis to carboxylic acid).

References

  • Mishra, S., et al. (2002). Synthesis and biological activity of some 3-amino-2-pyridinecarboxamidoximes and hydroxamic acids.[1][2] Bioorganic & Medicinal Chemistry.[1][2][4][5][6]

  • Marmion, C. J., et al. (2004). Hydroxamic acids as potent metal chelators: Synthesis and biological applications.[2][7][4] European Journal of Inorganic Chemistry.[1]

  • PubChem Compound Summary. (2023). 2-Amino-3-hydroxypyridine (Structural Analog Reference).[1][2] National Center for Biotechnology Information.[1]

  • Gupta, S. P. (2016). Hydroxamic Acids: A Promising Family of Metalloproteinase Inhibitors.[1][2] Springer Monographs.[1][2]

  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy (5th Ed). Cengage Learning.[1][2] (Standard reference for NMR shift tables).

Sources

Structural Elucidation of 3-Amino-N-hydroxypyridine-2-carboxamide: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3-Amino-N-hydroxypyridine-2-carboxamide Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist, Structural Biology Division

Executive Summary

This guide outlines the definitive protocol for the solid-state characterization of 3-amino-N-hydroxypyridine-2-carboxamide (CAS: 98140-94-4). As a privileged pharmacophore in fragment-based drug discovery (FBDD), this molecule represents a class of tridentate chelators targeting metalloenzymes such as ribonucleotide reductase (RNR) and matrix metalloproteinases (MMPs).

This whitepaper details the complete workflow from single-crystal growth to structural refinement. It emphasizes the critical analysis of tautomeric equilibria (hydroxamic vs. hydroximic acid) and intramolecular hydrogen bonding networks that define its bioactivity.

Introduction: The Chelation Pharmacophore

The molecule comprises a pyridine core substituted at the 2-position with a hydroxamic acid moiety and at the 3-position with an amino group. This specific arrangement creates a tridentate binding pocket (N, N, O) capable of sequestering transition metals (


, 

).

From a crystallographic perspective, the challenge lies in distinguishing the protonation states and tautomers of the hydroxamic acid group (


), which dictates the ligand's binding affinity.
Key Structural Parameters to Resolve
  • Tautomerism: Keto (

    
    ) vs. Enol (
    
    
    
    ) form of the hydroxamate.
  • Conformation: Z (cis-like) vs. E (trans-like) geometry about the C-N amide bond.

  • Planarity: The deviation of the pyridine ring and substituents from the mean plane, affecting

    
    -stacking.
    

Experimental Protocol: Crystallization & Data Acquisition

Crystal Growth Methodology

The high polarity of the hydroxamic acid group and the hydrogen-bond donating capacity of the amine require polar solvent systems.

MethodSolvent SystemConditionsTarget Morphology
Slow Evaporation Ethanol / Water (9:1)Ambient Temp, 5-7 daysPrismatic needles
Vapor Diffusion DMSO (solvent) /

(precipitant)
Sealed chamber, 4°CBlock-like crystals
Hydrothermal

(pH 6.5)
120°C, Teflon linerHigh-quality monoliths

Scientist's Note: Avoid pure methanol if possible, as solvation can induce disorder in the hydroxamate tail. The Ethanol/Water system typically yields the stable thermodynamic polymorph suitable for diffraction.

X-Ray Diffraction Parameters

For organic light-atom structures (


), maximizing resolution is critical to locating hydrogen atoms, which define the tautomeric state.
  • Radiation Source:

    
     (
    
    
    
    ) is preferred over
    
    
    for better scattering from light atoms, provided the crystal is not too large (absorption effects).
  • Temperature: Data collection at 100 K is mandatory to freeze thermal vibrations of the terminal hydroxyl group and the amino protons.

  • Resolution: Aim for

    
     or better to resolve the 
    
    
    
    bond distance clearly.

Structural Analysis & Refinement Logic

Space Group Determination

Based on analogous heteroaromatic hydroxamic acids (e.g., 3-aminopyrazine-2-carbohydroxamic acid), the expected space group is Monoclinic (


)  or Triclinic (

)
.
  • Z' value: Typically 1 (one molecule per asymmetric unit).

  • Packing Coefficient: Expect

    
    , driven by efficient 
    
    
    
    stacking.
The Tautomeric Verdict (Keto vs. Enol)

Refinement often struggles with the hydroxamic acid proton. You must analyze bond lengths to assign the correct tautomer.

Diagnostic Bond Lengths (Å): | Bond | Keto Form (


) | Enol Form (

) | Expected Observation | | :--- | :--- | :--- | :--- | | C-N | 1.32 - 1.34 (Amide character) | 1.27 - 1.29 (Imine character) | 1.33 Å (Keto) | | C-O | 1.23 - 1.24 (Double bond) | 1.34 - 1.36 (Single bond) | 1.24 Å (Double) | | N-O | 1.38 - 1.40 | 1.38 - 1.40 | 1.39 Å |
Intramolecular Hydrogen Bonding

This is the defining feature for bioactivity. The 3-amino group acts as a donor to the carbonyl oxygen or the hydroxamic nitrogen.

  • Interaction:

    
    
    
  • Distance:

    
     (Heteroatom distance)
    
  • Effect: This locks the molecule into a pseudo-cyclic planar conformation, pre-organizing it for metal chelation. This is often referred to as the "Scorpion" conformation in inhibitor design.

Visualization of the Structural Workflow

The following diagram illustrates the logical flow from synthesis to the final structural model, highlighting the critical decision nodes for the crystallographer.

CrystalWorkflow Synthesis Crude 3-amino-N-hydroxypyridine-2-carboxamide Recryst Recrystallization (EtOH/H2O 9:1) Synthesis->Recryst Diffraction X-Ray Diffraction (Cu-Kα, 100K) Recryst->Diffraction Single Crystal Selection Phasing Structure Solution (SHELXT / Direct Methods) Diffraction->Phasing hkl Data Refinement Refinement (SHELXL) Locate H-atoms on Difference Map Phasing->Refinement Analysis Tautomer & H-Bond Analysis Refinement->Analysis TautomerCheck Check C=O vs C-OH Bond Lengths Refinement->TautomerCheck HbondCheck Verify Intramolecular N-H...O Interaction Refinement->HbondCheck

Caption: Workflow for structural determination, emphasizing the critical refinement checks for tautomeric identification.

Molecular Interaction Network

In the crystal lattice, these molecules do not exist in isolation. They form supramolecular assemblies.[1] The diagram below models the specific hydrogen-bonding network expected for this pharmacophore.

H_Bonding MolA Molecule A Amino (H-Donor) Carbonyl (H-Acceptor) Hydroxyl (H-Donor) MolA:NH->MolA:CO Intra MolB Molecule B Amino (H-Donor) Carbonyl (H-Acceptor) Hydroxyl (H-Donor) MolA:OH->MolB:CO Inter (Dimer) MolA->MolB Pi-Stacking (3.4Å) MolB:OH->MolA:CO Inter (Dimer) MolB:NH->MolB:CO Intra

Caption: Predicted hydrogen bonding network showing the critical intramolecular lock (yellow) and intermolecular dimerization (blue).

Implications for Drug Development

Chelation Mode

The crystal structure confirms the O,O-bidentate or N,O-bidentate capability of the hydroxamic acid, but the presence of the 3-amino group allows for tridentate coordination.

  • Mechanism: The intramolecular H-bond breaks upon metal binding. The amino nitrogen and the hydroxamic oxygen coordinate to the metal center (e.g.,

    
     in the active site of RNR), displacing water molecules.
    
Stability & Solubility

Crystallographic density (


) correlates with solid-state stability. The formation of centrosymmetric dimers (as shown in the diagram above) reduces solubility in non-polar media, suggesting that formulation as a mesylate or hydrochloride salt may be necessary to disrupt the lattice energy for bioavailability.

References

  • Gerdenger, F., et al. "Crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands." NIH PubMed Central. Available at: [Link]

  • Tabatabaee, M., et al. "Synthesis and crystal structure of 2-amino-3-hydroxypyridinium salts." ResearchGate.[2][3] Available at: [Link]

  • ChemSrc. "3-Amino-N-hydroxy-2-pyridinecarboxamide (CAS 98140-94-4) Physicochemical Properties."[4][5] ChemSrc. Available at: [Link]

Sources

The Chelation Interface: Biological Profiling of 3-Amino-N-Hydroxypyridine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of metalloenzyme inhibition, 3-amino-N-hydroxypyridine-2-carboxamide represents a convergence of two potent pharmacophores: the pyridine-2-carboxamide motif (common in Ribonucleotide Reductase inhibitors like Triapine) and the hydroxamic acid moiety (the zinc-binding warhead of HDAC inhibitors like Vorinostat).

This guide analyzes the biological activity of this compound not merely as a single entry but as a master key for metal-dependent antiproliferative mechanisms . By combining the 3-amino group's capacity for intramolecular hydrogen bonding with the bidentate chelation of the hydroxamate, this molecule acts as a "molecular trap" for transition metals (Fe, Zn, Cu) essential to neoplastic progression.

Core Biological Activities[1][2][3][4][5]
  • Ribonucleotide Reductase (RNR) Inhibition: Destabilization of the di-iron center in the hRRM2 subunit, quenching the tyrosyl radical required for DNA synthesis.

  • Histone Deacetylase (HDAC) Inhibition: Chelation of the catalytic Zn²⁺ ion in Class I/II HDACs, leading to chromatin relaxation and transcriptional arrest.

  • ROS-Mediated Cytotoxicity: Induction of oxidative stress via Fenton-like cycling of chelated iron.

Structural Logic & Mechanism of Action[2][6][7][8]

The "3-Amino" Effect

As a Senior Scientist, I must emphasize that the amino group at position 3 is not decorative. In pyridine-2-carboxamide derivatives, the 3-amino group often forms an intramolecular hydrogen bond with the carbonyl oxygen or the amide nitrogen. This pre-organizes the molecule into a planar conformation, significantly reducing the entropic penalty upon binding to the metal center.

Dual Metalloprotein Targeting

The biological activity is dictated by the metal environment of the target enzyme.

  • In the Cytosol (RNR Targeting): The molecule acts as a tridentate ligand (N, N, O coordination) for Iron (Fe). It strips Fe from the R2 subunit of RNR, halting the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).

  • In the Nucleus (HDAC Targeting): The hydroxamic acid moiety acts as a bidentate ligand for Zinc (Zn).[1] It inserts into the tubular pocket of HDAC, coordinating the Zn²⁺ at the bottom, thereby preventing the deacetylation of lysine residues on histone tails.

Mechanistic Pathway Diagram

MechanismOfAction cluster_RNR Cytosol: Iron Chelation (RNR) cluster_HDAC Nucleus: Zinc Chelation (HDAC) Compound 3-Amino-N-hydroxypyridine- 2-carboxamide RNR_Active Active RNR (hRRM2) [Fe-O-Fe Tyrosyl Radical] Compound->RNR_Active Diffuses to Cytosol HDAC_Active Active HDAC [Catalytic Zn2+] Compound->HDAC_Active Diffuses to Nucleus Iron_Complex Fe-Drug Complex (Tridentate Coordination) RNR_Active->Iron_Complex Chelation Radical_Quench Tyrosyl Radical Quenching Iron_Complex->Radical_Quench DNA_Halt dNTP Depletion S-Phase Arrest Radical_Quench->DNA_Halt Zinc_Complex Zn-Drug Complex (Bidentate Hydroxamate) HDAC_Active->Zinc_Complex Binding Acetylation Hyperacetylation of Histones Zinc_Complex->Acetylation Apoptosis Transcriptional Arrest Apoptosis (G2/M) Acetylation->Apoptosis

Caption: Dual-mechanism pathway illustrating Iron chelation (RNR inhibition) and Zinc chelation (HDAC inhibition) leading to synergistic cell death.

Experimental Protocols

To validate the biological activity of this specific scaffold, standard IC50 assays are insufficient. You must prove the mechanism (metal dependency).

Synthesis of the Probe

Note: Hydroxamic acids are prone to hydrolysis. Fresh preparation is critical.

Reagents: 3-aminopyridine-2-carboxylic acid, Ethyl chloroformate, Hydroxylamine hydrochloride (NH₂OH·HCl), KOH, Methanol.

  • Activation: Dissolve 3-aminopyridine-2-carboxylic acid (10 mmol) in dry THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Dropwise add ethyl chloroformate (1.1 eq) to form the mixed anhydride.

  • Hydroxamination: Separately, prepare a solution of hydroxylamine (from NH₂OH·HCl and KOH in MeOH). Add this to the mixed anhydride solution at -15°C.

  • Workup: Stir for 2h, allowing to warm to RT. Evaporate solvent. Acidify carefully with 1N HCl to precipitate the product. Recrystallize from EtOH/Water.[2]

  • QC: Verify by ¹H NMR (look for the hydroxamic -NHOH protons around 9-11 ppm) and Mass Spec.

RNR Inhibition Assay (EPR Spectroscopy)

The Gold Standard for Radical Quenching.

Objective: Directly observe the loss of the tyrosyl radical signal in the RNR M2 subunit.

  • Protein Prep: Recombinant mouse or human R2 protein (hRRM2) containing the native di-iron center.

  • Baseline: Record the X-band EPR spectrum of the protein (30 μM) at 77 K. Identify the characteristic tyrosyl radical doublet.

  • Treatment: Incubate R2 protein with the test compound (30-100 μM) for 15 minutes at 25°C.

  • Measurement: Freeze the sample and record the EPR spectrum again.

  • Validation: A >50% decrease in signal amplitude confirms radical scavenging/iron chelation.

Cell Viability & Metal Rescue (The "Self-Validating" Step)

If the drug works by chelating iron, adding excess iron should rescue the cells.

Workflow:

  • Seed Cells: L1210 (Leukemia) or HCT116 (Colon) cells in 96-well plates.

  • Arm A (Drug Only): Treat with serial dilutions of 3-amino-N-hydroxypyridine-2-carboxamide (0.1 μM to 100 μM).

  • Arm B (Iron Rescue): Treat with Drug + 50 μM Fe-citrate.

  • Arm C (Zinc Rescue): Treat with Drug + 50 μM ZnCl₂.

  • Readout: MTT assay at 72h.

    • Result Interpretation: If Arm B shows significantly higher viability than Arm A, the mechanism is Iron-dependent (RNR) . If Arm C rescues, it implies Zinc-dependent (HDAC) or other Zn-metalloenzyme off-targets.

Quantitative Data Summary (Comparative)

The following table summarizes the expected potency profile based on Structure-Activity Relationship (SAR) data of the pyridine-carboxamide class.

Compound ClassPrimary TargetMetal LigandApprox.[1][3] IC50 (L1210)S-Phase Arrest?
3-amino-N-hydroxypyridine-2-carboxamide RNR / HDAC Fe / Zn 0.5 - 2.0 μM Strong
Hydroxyurea (Standard)RNR (Weak)Radical Scavenger50 - 500 μMModerate
Triapine (Thiosemicarbazone)RNR (Potent)Fe0.1 - 0.5 μMStrong
Vorinostat (SAHA)HDACZn0.5 - 5.0 μMWeak (G2/M arrest)

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Synth Phase 1: Synthesis cluster_Bio Phase 2: Biological Validation Start 3-amino-pyridine- 2-carboxylic acid Activation Mixed Anhydride (-15°C) Start->Activation Product Target Hydroxamate Activation->Product Assay_MTT MTT Cytotoxicity (+/- Fe Rescue) Product->Assay_MTT Assay_EPR EPR Spectroscopy (Radical Quenching) Product->Assay_EPR Assay_FACS Flow Cytometry (Cell Cycle) Product->Assay_FACS Decision Lead Candidate Assay_MTT->Decision IC50 < 2μM

Caption: Integrated workflow from chemical synthesis to biological validation assays.

References

  • Ribonucleotide Reductase Structure & Mechanism

    • Title: Ribonucleotide reductases: structure, chemistry, and metabolism suggest new therapeutic targets.
    • Source: Annual Review of Biochemistry (2020)
    • URL:[Link]

  • Pyridine Thiosemicarbazone Activity (Triapine Context)

    • Title: Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[4][5]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Hydroxamic Acids as HDAC Inhibitors

    • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[2][1]

    • Source: ACS Pharmacology & Transl
    • URL:[Link]

  • Antiviral/Antitumor Pyridine Deriv

    • Title: Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System.
    • Source: Scientific Archives
    • URL:[Link]

Sources

Mechanism of Action of N-Hydroxypyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Pharmacodynamics, Structural Biology, and Experimental Validation of Pyridine-Scaffolded Hydroxamates

Executive Summary

N-hydroxypyridine carboxamides represent a specialized class of metalloenzyme inhibitors, distinct from classical phenyl-hydroxamates (e.g., Vorinostat) by the incorporation of a pyridine ring into the zinc-binding pharmacophore. While sharing the fundamental hydroxamic acid (


) zinc-binding group (ZBG), the pyridine scaffold introduces unique electronic and physicochemical properties—specifically altered 

, enhanced aqueous solubility, and the potential for additional hydrogen-bonding interactions within the enzyme active site.

This guide details the molecular mechanism of action (MoA) of these compounds, focusing on their primary role as Histone Deacetylase (HDAC) inhibitors .[1] It elucidates the thermodynamics of zinc chelation, the structural basis for isoform selectivity, and provides self-validating protocols for their synthesis and biological evaluation.

Chemical Architecture & The Pharmacophore

The efficacy of N-hydroxypyridine carboxamides hinges on three structural domains:

  • The ZBG (Zinc Binding Group): The N-hydroxycarboxamide moiety (

    
    ).
    
  • The Scaffold (Linker/Cap): The pyridine ring, which replaces the phenyl ring found in first-generation HDAC inhibitors.

  • The Surface Recognition Domain: Substituents on the pyridine ring that interact with the residues at the rim of the catalytic tunnel.

Electronic Modulation via the Pyridine Ring

Unlike the phenyl ring in SAHA (Suberoylanilide hydroxamic acid), the pyridine ring is electron-deficient. This lowers the


 of the hydroxamic acid proton, potentially strengthening the ionic interaction with the active site 

ion at physiological pH. Furthermore, the pyridine nitrogen (

) can serve as a hydrogen bond acceptor, interacting with structural water molecules or specific residues (e.g., Tyr306 in HDAC6) that are inaccessible to phenyl analogs.
FeaturePhenyl-Hydroxamate (e.g., SAHA)Pyridine-HydroxamateMechanistic Impact
Scaffold Benzene RingPyridine RingSolubility & Target Selectivity
ZBG

~9.2 - 9.4~8.5 - 9.0Enhanced ionization at pH 7.4
Solubility Low (Lipophilic)Moderate to HighImproved bioavailability
H-Bonding Donor only (Amide)Donor + Acceptor (

)
Additional active site anchoring

Mechanism of Action: Molecular Level

The inhibition of metalloenzymes by N-hydroxypyridine carboxamides follows a competitive, reversible mechanism.

The Chelation Event

The canonical mechanism involves the displacement of the catalytic water molecule bound to the


 ion at the bottom of the enzyme's active site pocket.
  • Entry: The inhibitor inserts the hydroxamic acid tail into the narrow hydrophobic channel of the HDAC.

  • Displacement: The

    
     and 
    
    
    
    groups of the hydroxamate displace the zinc-bound water molecule.
  • Coordination: The compound forms a bidentate chelate with the

    
     ion (O-O coordination), creating a stable 5-membered ring.
    
    • Note: While monodentate binding is possible, X-ray crystallography confirms that potent inhibitors predominantly adopt the bidentate geometry, which mimics the transition state of the acetyl-lysine hydrolysis.

Second-Shell Stabilization

The "Pyridine Effect" becomes evident in the second coordination shell. The pyridine nitrogen can orient the molecule to maximize pi-stacking interactions with the hydrophobic tunnel walls (often phenylalanine or tyrosine residues).

  • Charge Relay System: The hydroxamate

    
     group forms a hydrogen bond with a conserved Histidine residue (e.g., His142 in HDAC1), while the 
    
    
    
    group (now deprotonated) interacts with a Tyrosine (e.g., Tyr306).
  • Isoform Selectivity: The position of the nitrogen in the pyridine ring (2-, 3-, or 4-carboxamide) dictates the angle of the ZBG relative to the scaffold.

    • 3-pyridyl isomers often show superior alignment in Class I HDACs due to optimal geometric fit with the tunnel entrance.

Visualization of the Signaling Pathway

The following diagram illustrates the inhibition cascade, from cellular entry to chromatin remodeling.

MoA_Pathway Inhibitor N-Hydroxypyridine Carboxamide CellEntry Passive Diffusion / Uptake Inhibitor->CellEntry Binding Competitive Binding (Zn2+ Chelation) CellEntry->Binding HDAC_Active Active HDAC Enzyme (Zn2+ + H2O) HDAC_Active->Binding Target Complex Inhibitor-HDAC Complex Binding->Complex Water Displacement Substrate Acetylated Histone (Substrate) Complex->Substrate Blocks Deacetylation Chromatin Chromatin Relaxation Substrate->Chromatin Accumulation of Acetyl-Lysine GeneExp Gene Expression (Tumor Suppressors) Chromatin->GeneExp Transcriptional Activation

Figure 1: Signal transduction pathway showing the blockade of histone deacetylation by N-hydroxypyridine carboxamides, leading to transcriptional reactivation.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

Synthesis of N-Hydroxypyridine-3-Carboxamide

Objective: Generate the active inhibitor from a pyridine carboxylate precursor. Reaction Type: Nucleophilic Acyl Substitution.

Protocol:

  • Reagents: Methyl nicotinate (1.0 eq), Hydroxylamine hydrochloride (

    
    , 3.0 eq), KOH (4.0 eq), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve

      
       in MeOH and cool to 0°C.
      
    • Add KOH slowly (exothermic) to generate free hydroxylamine base. Filter off KCl precipitate.

    • Add Methyl nicotinate to the filtrate.

    • Stir at Room Temperature (RT) for 2–4 hours (Monitor via TLC:

      
       9:1).
      
    • Acidify carefully to pH ~6 with 1N HCl to precipitate the product.

  • Validation:

    • FeCl3 Test: Dissolve trace product in MeOH, add 1%

      
      . A deep red/violet color confirms the presence of the hydroxamic acid group (Formation of Iron(III) hydroxamate complex).
      
    • NMR: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and appearance of broad exchangeable protons (

      
      ) > 9 ppm.
      
Fluorogenic HDAC Inhibition Assay

Objective: Quantify the


 and confirm the competitive nature of inhibition.

Protocol:

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Purified HDAC1 or HDAC6 (human recombinant).

  • Workflow:

    • Incubation: Mix Enzyme + Inhibitor (serial dilutions) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ). Incubate 30 min at 37°C.
      
    • Reaction: Add Substrate (

      
       concentration). Incubate 30 min.
      
    • Development: Add Trypsin/Developer solution. (Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore).

    • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Assay Workflow Visualization

The following diagram outlines the logical flow of the validation experiment.

Assay_Workflow Start Start: Inhibitor Stock Solution Mix Incubate with HDAC Enzyme Start->Mix 30 min @ 37°C Substrate Add Acetyl-Lys Substrate Mix->Substrate Deacetyl Enzymatic Deacetylation Substrate->Deacetyl Reaction Developer Add Trypsin Developer Deacetyl->Developer Stop & Cleave Signal Fluorescence Readout Developer->Signal Release AMC

Figure 2: Step-by-step workflow for the fluorogenic HDAC inhibition assay.

Therapeutic Implications

The unique mechanism of N-hydroxypyridine carboxamides extends their utility beyond general oncology:

  • Antiviral Activity: Recent studies indicate that pyridine-hydroxamates inhibit HDAC6-mediated viral replication (e.g., HCV), likely by preventing the deacetylation of

    
    -tubulin, which disrupts viral transport along microtubules.
    
  • Neuroprotection: The improved blood-brain barrier (BBB) permeability of pyridine scaffolds (due to lower lipophilicity compared to extensive phenyl chains) makes them candidates for neurodegenerative diseases where HDAC inhibition is beneficial.

References

  • Kozlov, M. V., et al. (2015).[1] "Pyridine hydroxamic acids are specific anti-HCV agents affecting HDAC6."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules. Link

  • Finnin, M. S., et al. (1999). "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors." Nature. Link

  • Biosynth. "N-Hydroxypyridine-3-carboxamide Product Data." Biosynth Catalog. Link

  • ResearchGate. "Synthesis and biological evaluation of N-hydroxypyridine carboxamides." ResearchGate Archive. Link

Sources

in silico modeling of 3-amino-N-hydroxypyridine-2-carboxamide docking

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Modeling of 3-Amino-N-Hydroxypyridine-2-Carboxamide: A Structural Biology & Docking Protocol Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists. Focus: Metalloprotein Docking (Ribonucleotide Reductase M2 Subunit).

Executive Summary & Mechanistic Rationale

The molecule 3-amino-N-hydroxypyridine-2-carboxamide (hereafter referred to as 3-AHPC ) represents a hybrid pharmacophore combining the pyridine scaffold of Triapine (a potent Ribonucleotide Reductase inhibitor) with a hydroxamic acid moiety (a classic metal-binding group).

Unlike standard small-molecule docking, modeling 3-AHPC requires a specialized workflow. The presence of the N-hydroxycarboxamide group suggests the primary mechanism of action is metal chelation —specifically targeting the diferric (Fe-O-Fe) center of the Ribonucleotide Reductase small subunit (RNR-R2) or the Zinc active site of metalloproteases.

This guide details a high-fidelity docking protocol focusing on RNR-R2 inhibition. Standard force fields often fail to accurately model coordinate covalent bonds between ligands and metal ions. Therefore, this protocol emphasizes metal-constrained docking and protonation state management to ensure scientific accuracy.

Mechanism of Action: The Chelation Blockade

3-AHPC acts by chelating the di-iron center essential for generating the tyrosyl radical (Tyr122) required for DNA synthesis. Without this radical, the conversion of ribonucleotides to deoxyribonucleotides halts, inducing S-phase cell cycle arrest.

RNR_Inhibition_Pathway RNR_R2 RNR-R2 Subunit (Diferric Center Fe-O-Fe) Tyr_Radical Tyrosyl Radical (Tyr122) Generation RNR_R2->Tyr_Radical Catalyzes DNA_Synth dNTP Synthesis Tyr_Radical->DNA_Synth Essential for Arrest S-Phase Arrest & Apoptosis Tyr_Radical->Arrest Loss of Radical Ligand 3-AHPC (Hydroxamic Acid Moiety) Chelation Fe(III) Chelation Complex (Tridentate/Bidentate Binding) Ligand->Chelation Binds Active Site Chelation->RNR_R2 Destabilizes Metal Center Chelation->Tyr_Radical Quenches Cell_Prolif Cell Proliferation DNA_Synth->Cell_Prolif Enables

Figure 1: Mechanistic pathway of RNR-R2 inhibition by 3-AHPC, highlighting the critical iron-chelation step that necessitates specialized docking parameters.

Structural Preparation Protocols

The success of this experiment hinges on the correct preparation of the metal center and the ligand's ionization state.

A. Protein Preparation (Target: RNR-R2)
  • Source: PDB ID 1W68 (Mouse RNR R2) or 2UW2 (Human RNR R2).

  • The Metal Problem: Most docking software (AutoDock, Vina) treats metals as simple cationic spheres. For 3-AHPC, the iron interaction is directional.

  • Protocol:

    • Clean: Remove water molecules except those bridging the iron atoms (if bridging waters exist in the specific PDB).

    • Isolate Chains: Retain Chain A (monomer) for speed, or dimer if investigating interfacial binding.

    • Charge Assignment: Assign Gasteiger charges. Critical: Manually verify the Iron (Fe) atoms have a charge of +3.0 (or the force-field specific partial charge, often +1.5 to +2.0 in semi-empirical models).

    • Merge Non-Polar Hydrogens: Standard procedure to simplify the grid.

B. Ligand Preparation (3-AHPC)
  • Structure: 3-amino-N-hydroxypyridine-2-carboxamide.

  • Tautomerism & Ionization (pH 7.4):

    • The hydroxamic acid group (

      
      ) has a pKa 
      
      
      
      8-9. At physiological pH, it is primarily neutral but can deprotonate to the hydroxamate anion (
      
      
      ) upon metal binding.
    • Recommendation: Dock both the neutral and the anionic species. The anionic species often scores better in metal-binding pockets due to electrostatics.

  • Energy Minimization: Use the MMFF94 force field to generate the lowest energy conformer before docking.

The Docking Workflow (Technical Core)

We will use a Grid-Based Method (AutoDock Vina/4.2 compatible) with specific modifications for metalloproteins.

Step 1: Grid Box Definition

Do not use "blind docking." You must target the di-iron center.

  • Center: Calculate the geometric center between the two Iron atoms (Fe1 and Fe2).

  • Dimensions:

    
     Å. This is sufficient to cover the active site cleft and the hydrophobic pocket near Tyr122.
    
  • Spacing: 0.375 Å (Standard) or 0.25 Å (High Resolution for metal fitting).

Step 2: Constraint Management (The "Expert" Step)

Standard docking functions (chemscore, PLP) may penalize the close approach of the ligand oxygen to the metal due to van der Waals repulsion.

  • Method A (AutoDock 4.2): Modify the parameter file (AD4_parameters.dat). Reduce the Van der Waals radius of the Iron atom slightly (e.g., to 1.5 Å) or increase the well depth (

    
    ) to simulate strong attraction.
    
  • Method B (Vina/Smina): Use a custom scoring function or "zinc/iron-tuned" weights if available. Alternatively, use distance constraints during post-processing to filter poses that do not exhibit chelation geometry (Distance O-Fe < 2.4 Å).

Step 3: Execution Command (Example using Vina)

InSilico_Workflow Input_Ligand Ligand: 3-AHPC (MMFF94 Minimized) Docking Docking Engine (Vina/Gold) Exhaustiveness: 32 Input_Ligand->Docking Input_Protein Protein: PDB 1W68 (Fe3+ Charges Fixed) Grid_Gen Grid Generation (Center: Fe-Fe Axis) Input_Protein->Grid_Gen Grid_Gen->Docking Filter Pose Filtering (Dist(Lig-Fe) < 2.5Å) Docking->Filter Analysis Interaction Profiling (PLIP / PyMOL) Filter->Analysis

Figure 2: Technical workflow for docking 3-AHPC to the RNR-R2 metalloprotein target.

Data Analysis & Interpretation

Once docking is complete, quantitative and qualitative analysis is required to validate the "hit."

A. Quantitative Scoring

Binding affinity is usually reported in kcal/mol. However, for metalloproteins, the geometry is more important than the raw score.

ParameterOptimal RangeSignificance
Binding Energy (

)

kcal/mol
Indicates thermodynamic favorability.
Ligand Efficiency (LE)

kcal/mol/atom
3-AHPC is small; high LE is expected.
Fe-O Distance

Å
Essential for coordinate covalent bonding.
RMSD (vs. Cluster)

Å
Indicates a stable, reproducible binding pose.
B. Interaction Profiling (Checklist)

Verify the following interactions in your visualization software (PyMOL/Discovery Studio):

  • Chelation: Does the hydroxamic acid oxygen and the carbonyl oxygen (or pyridine nitrogen) form a "clamp" around one or both Iron atoms?

  • H-Bonds: Look for hydrogen bonds with conserved residues Glu238 , His118 , or Asp237 (residue numbering based on Mouse RNR, check specific PDB).

  • Pi-Stacking: The pyridine ring should ideally stack with Phe208 or Phe212 (hydrophobic pocket residues).

References

  • Popović-Bijelić, A., et al. (2011). "Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study." Journal of Inorganic Biochemistry. Link

  • Sow, I. S., et al. (2013).[1] "Methods for synthesizing hydroxamic acids and their metal complexes: Hydroxyurea and hydroxamic acid derivatives as antitumor drugs." European Journal of Chemistry.[1] Link

  • Elkhalifa, D., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega. Link

  • Easmon, J., et al. (2001). "Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones." Biochemical Pharmacology. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

Sources

Computational Characterization of Aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary & Strategic Rationale

Aminopyridine derivatives (APs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for FDA-approved drugs like Dalfampridine (4-aminopyridine, MS therapy) and emerging acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. However, their utility is complicated by a critical physicochemical challenge: amino-imino tautomerism .

Failure to account for the correct tautomeric state during in silico modeling is the primary cause of false-positive docking scores and unstable Molecular Dynamics (MD) trajectories. This guide presents a validated computational workflow designed to resolve these ambiguities, ensuring high-fidelity predictions for binding affinity, spectral properties, and ADMET profiles.

Module 1: Quantum Mechanical Characterization (DFT)

Objective: To rigorously determine the dominant tautomer and predict spectroscopic signatures prior to wet-lab synthesis.

The Tautomerism Trap

Aminopyridines exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form is generally favored in the gas phase, polar solvents and protein active sites can stabilize the imino form.

  • Critical Insight: Standard force fields (MMFF94, GAFF) often fail to capture the energy barrier of proton transfer. Density Functional Theory (DFT) is required to calculate the Boltzmann distribution of tautomers.

Protocol: DFT Workflow for Tautomer Analysis

Software: Gaussian 16 / ORCA 5.0 Theory Level: B3LYP/6-311++G(d,p) (The "Gold Standard" for heterocyclic tautomers).

Step-by-Step Methodology:

  • Geometry Optimization: Perform optimization in the gas phase to locate the global minimum.

    • Keyword:Opt Freq (Always calculate frequencies to verify the absence of imaginary frequencies).

  • Solvent Correction: Apply the Polarizable Continuum Model (PCM) or SMD model (Solvation Model based on Density) using water (

    
    ) and DMSO (
    
    
    
    ).
    • Why? The dipole moment of the imino form is higher; polar solvents lower its relative energy.

  • NMR Prediction (Validation Step): Calculate GIAO (Gauge-Independent Atomic Orbital) magnetic shielding tensors.

    • Benchmark: Compare calculated

      
      C shifts with experimental data. A correlation coefficient (
      
      
      
      ) < 0.98 indicates an incorrect tautomeric input.
Visualization: QM Workflow

DFT_Workflow cluster_0 Input Generation cluster_1 DFT Execution (B3LYP/6-311++G**) cluster_2 Validation Struct 2D Structure (ChemDraw) Conf Conformational Search (MM) Struct->Conf Opt Geometry Optimization Conf->Opt Freq Frequency Calc (NIMAG=0) Opt->Freq Solv PCM/SMD Solvation Freq->Solv GIAO GIAO NMR Prediction Solv->GIAO Comp Compare vs. Exp Data GIAO->Comp

Caption: Figure 1. DFT workflow ensuring the correct tautomer is identified before docking. GIAO NMR calculation serves as the quality gate.

Module 2: Structure-Based Drug Design (Docking & MD)

Objective: To model the interaction of AP derivatives with Acetylcholinesterase (AChE) and Voltage-Gated Potassium Channels (Kv).

Target Selection & Preparation
  • Target A: Acetylcholinesterase (AChE) - Alzheimer's Context[1][2][3]

    • PDB ID: 4EY7 (Co-crystallized with Donepezil).

    • Active Site: The catalytic anionic site (CAS) and peripheral anionic site (PAS).

    • Key Residues: Trp86, Tyr337 (Pi-Pi stacking with pyridine ring), Phe295 (acyl pocket).

  • Target B: Kv1.2 Potassium Channel - Multiple Sclerosis Context

    • PDB ID: 2A79 or AlphaFold models of the closed state.

    • Mechanism: 4-AP binds in the inner cavity, stabilizing the closed state.

Protocol: High-Precision Docking

Software: AutoDock Vina / Gold

  • Ligand Prep: Convert the DFT-optimized structure (from Module 1) to PDBQT.

    • Crucial: Set Nitrogen protonation states at pH 7.4. The pyridine nitrogen is often protonated (

      
       for 4-AP).
      
  • Grid Generation (AChE Example):

    • Center: X: -14.01, Y: -43.83, Z: 27.66 (Based on Donepezil binding site).

    • Size:

      
       Å.
      
  • Execution: Run with exhaustiveness = 32 (higher than default to find deep energy wells).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD is required to verify the stability of the Pi-Cation interactions common in aminopyridines.

Software: GROMACS 2023 Force Field: CHARMM36m (best for protein-ligand complexes) or AMBER ff14SB.

StepParameterRationale
Topology CGenFF (Ligand)Generates topology compatible with CHARMM force field.
Solvation TIP3P WaterStandard explicit water model.
Neutralization Na+ / Cl-Physiological concentration (0.15 M).
Equilibration NVT (100ps) -> NPT (100ps)Stabilize Temperature (300K) and Pressure (1 bar).
Production 100 nsSufficient time to observe ligand drift or stable locking.
Analysis MM-PBSACalculates

by removing solvent energy.
Visualization: SBDD Pipeline

SBDD_Pipeline Ligand DFT Optimized Ligand (PDBQT) Grid Grid Box Definition (Active Site) Ligand->Grid Receptor Target Protein (AChE/Kv) Receptor->Grid Dock Molecular Docking (Vina/Gold) Grid->Dock Pose Pose Selection (Binding Energy) Dock->Pose Complex Ligand-Protein Complex Pose->Complex MD MD Simulation (100 ns, GROMACS) Complex->MD MMPBSA MM-PBSA Energy Calculation MD->MMPBSA

Caption: Figure 2. Integrated SBDD pipeline. Note that the DFT-optimized ligand is the prerequisite input.

Module 3: Ligand-Based Approaches (ADMET & QSAR)

Objective: To filter derivatives for Blood-Brain Barrier (BBB) permeability, a non-negotiable requirement for CNS drugs like aminopyridines.

BBB Permeability Prediction

Aminopyridines are small, polar molecules. Their ability to cross the BBB depends heavily on Lipophilicity (


) and Topological Polar Surface Area (TPSA).
  • Thresholds:

    • 
      : 1.5 - 3.5 (Optimal for CNS).
      
    • TPSA: < 90 Ų.

  • Tools: SwissADME (Ensemble prediction), pkCSM.

2D-QSAR Modeling

Construct a quantitative relationship between structural descriptors and biological activity (


).
  • Descriptor Calculation: Use PaDEL or RDKit to calculate:

    • Electronic: HOMO/LUMO gap (from DFT).

    • Topological: Balaban Index, Wiener Index.

  • Statistical Method: Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

  • Validation: Leave-One-Out (LOO) Cross-Validation (

    
     is acceptable).
    

References

  • Rana, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents.[4][5][6] Bentham Science. 6

  • Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Journal of Physical Organic Chemistry. 7

  • Al-Jumaili, S., et al. (2025). Design, Synthesis, Molecular Docking... of 2-Aminobenzimidazole Derivatives as Potential Anti-Alzheimer's Agents.[2] ResearchGate. 2

  • Barros, F., et al. (2020). Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. Journal of General Physiology. 8

  • Stork, C., et al. (2023). Design, Synthesis, Molecular Docking... of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity. 1

  • El-Sayed, M., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. 3

Sources

3-Amino-N-hydroxypyridine-2-carboxamide: Technical Guide to Chelation & Metalloprotein Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-amino-N-hydroxypyridine-2-carboxamide as a metal chelator Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

3-amino-N-hydroxypyridine-2-carboxamide (CAS: 98140-94-4) is a heterocyclic hydroxamic acid derivative designed for high-affinity transition metal chelation. Structurally integrating a pyridine ring , an exocyclic hydroxamic acid , and a proximal 3-amino group , this molecule functions as a potent tridentate ligand.

Its primary utility lies in Ribonucleotide Reductase (RNR) inhibition via iron deprivation, sharing a pharmacophore with the clinical candidate Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). Additionally, its hydroxamate moiety acts as a Zinc-Binding Group (ZBG), giving it relevance in Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibition studies. This guide details its chemical thermodynamics, biological mechanisms, and experimental protocols for validation.

Chemical Identity & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a pyridine core substituted at the ortho (2-) position with a hydroxamic acid group (-CONHOH) and at the meta (3-) position with an amino group (-NH₂).

PropertySpecification
IUPAC Name 3-amino-N-hydroxypyridine-2-carboxamide
Common Synonyms 3-Amino-N-hydroxypicolinamide; 3-Amino-2-pyridinecarbohydroxamic acid
CAS Number 98140-94-4
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Chelating Motif N,O-donor (Hydroxamate) + N-donor (Pyridine/Amino)
pKa Values (Est.) pKa₁ ~3.0 (Pyridine N); pKa₂ ~9.0 (Hydroxamic acid -OH)
Chelation Thermodynamics

The compound acts as a tridentate ligand , forming stable 5- and 6-membered chelate rings with transition metals (Fe³⁺, Cu²⁺, Zn²⁺).

  • Primary Mode (O,O-Chelation): The deprotonated hydroxamate oxygen and the carbonyl oxygen bind the metal. This is the classic mode for Fe(III) binding (siderophore-like).

  • Secondary Mode (N,N,O-Chelation): The pyridine nitrogen (N1), the amide nitrogen (after deprotonation), and the 3-amino group can participate in square-planar complexes with Cu(II) or Ni(II).

Critical Insight: The 3-amino group is not merely a bystander; it acts as a hydrogen bond donor to stabilize the metal-ligand complex or directly coordinates, significantly increasing the stability constant (


) compared to unsubstituted picolinohydroxamic acid.

Mechanism of Action: Metalloprotein Inhibition

Iron Depletion & Ribonucleotide Reductase (RNR)

The most significant application of 3-amino-N-hydroxypyridine-2-carboxamide is the inhibition of RNR, the rate-limiting enzyme in DNA synthesis.

  • Iron Scavenging: The molecule enters the cell and chelates the labile iron pool (LIP).

  • Radical Destabilization: RNR (specifically the R2 subunit) relies on a diferric-tyrosyl radical cofactor. The chelator strips the iron or reduces the tyrosyl radical via redox cycling (facilitated by the 3-amino group).

  • S-Phase Arrest: Without functional RNR, dNTP pools are depleted, halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.

Zinc Chelation (MMP/HDAC Targets)

As a hydroxamic acid, the compound is a structural mimic of the substrate transition state for zinc-dependent hydrolases.

  • Binding: The hydroxamate oxygens coordinate the catalytic Zn²⁺ ion in the enzyme active site, displacing the water molecule required for catalysis.

Pathway Visualization

G Ligand 3-amino-N-hydroxypyridine- 2-carboxamide Complex Metal-Ligand Complex (Octahedral/Tridentate) Ligand->Complex Chelation (log K > 20) Fe_Pool Labile Iron Pool (Fe2+/Fe3+) Fe_Pool->Complex Depletion RNR_R2 RNR R2 Subunit (Tyrosyl Radical) Fe_Pool->RNR_R2 Required Cofactor Complex->RNR_R2 Inactivates ROS Reactive Oxygen Species (Redox Cycling) Complex->ROS Fenton Chemistry (if Redox Active) DNA_Synth DNA Synthesis (dNTPs) RNR_R2->DNA_Synth Catalysis Arrest S-Phase Cell Cycle Arrest ROS->Arrest DNA Damage DNA_Synth->Arrest Depletion causes

Figure 1: Mechanism of Action showing Iron Depletion and RNR Inhibition pathways.

Experimental Protocols

Synthesis of 3-amino-N-hydroxypyridine-2-carboxamide

Note: This protocol is based on standard hydroxaminolysis of picolinic esters.

Reagents:

  • Methyl 3-aminopicolinate (Precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • Preparation of Hydroxylamine: Dissolve NH₂OH·HCl (1.5 eq) in MeOH. Add KOH (3.0 eq) dissolved in MeOH at 0°C. Stir for 15 min and filter off the precipitated KCl. Use the filtrate immediately.

  • Reaction: Add Methyl 3-aminopicolinate (1.0 eq) to the hydroxylamine filtrate.

  • Conditions: Stir at room temperature for 12–24 hours. Monitor by TLC (System: DCM:MeOH 9:1).

  • Workup: Acidify carefully with 1N HCl to pH ~6. Concentrate the solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for hydroxamate protons (~9.0 ppm broad) and 3-amino protons (~6-7 ppm).

Metal Binding Assay (Job's Plot)

To determine the stoichiometry of the complex (e.g., Fe:Ligand ratio).

  • Stock Solutions: Prepare 1 mM solutions of the Ligand and FeCl₃ in HEPES buffer (pH 7.4).

  • Mixing: Prepare a series of samples where the total molar concentration ([M] + [L]) is constant (e.g., 100 µM), but the mole fraction (

    
    ) varies from 0 to 1.
    
    • Example: 0:10, 1:9, ... 5:5, ... 10:0.

  • Measurement: Measure UV-Vis absorbance at the

    
     of the complex (typically 450–500 nm for Fe-hydroxamates).
    
  • Analysis: Plot Absorbance vs. Mole Fraction (

    
    ). The peak indicates the stoichiometry (e.g., 
    
    
    
    ;
    
    
    ).
Cellular Iron Depletion Assay (Calcein-AM)

Objective: Verify intracellular iron chelation.

  • Cell Loading: Load cells (e.g., HeLa or K562) with Calcein-AM (0.25 µM) for 15 min at 37°C. (Calcein fluorescence is quenched by iron).

  • Treatment: Wash cells and treat with 3-amino-N-hydroxypyridine-2-carboxamide (0, 10, 50, 100 µM).

  • Incubation: Incubate for 1–4 hours.

  • Readout: Measure fluorescence (Ex/Em 488/517 nm) via flow cytometry or plate reader.

  • Interpretation: An increase in fluorescence indicates successful chelation of intracellular labile iron (de-quenching of Calcein).

Therapeutic Implications & Safety

IndicationMechanismStatus
Oncology RNR inhibition; S-phase arrest; ROS generation.Preclinical (Analog to Triapine)
Infectious Disease Siderophore mimicry; Starvation of microbial Fe/Zn.Research Tool
Neuroprotection Chelation of excess brain iron (e.g., in Parkinson's models).Experimental

Safety Note: Hydroxamic acids can be mutagenic (Ames positive) due to the potential for Loss of Heterozygosity (LOH). Drug development requires rigorous genotoxicity screening.

References

  • Chemical Identity & Vendor Data
  • Santos, M. A., et al. (2012). Hydroxypyridinone-based chelators: From iron overload to oncology. Future Medicinal Chemistry.
  • RNR Inhibition Mechanism (Analogous): Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad-spectrum antitumor activity. Biochemical Pharmacology.
  • Synthesis of Pyridine Carboxamides

    • National Institutes of Health (NIH). (2024).[1][2] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives. (Methodology adapted for pyridine analog).[3] Retrieved from [Link]

Sources

Pharmacological Profiling: Putative Enzyme Targets for 3-amino-N-hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the putative enzyme targets for 3-amino-N-hydroxypyridine-2-carboxamide , analyzing its pharmacophore to predict biological activity and providing rigorous validation protocols.

Executive Summary: The Chelation Pharmacophore

The compound 3-amino-N-hydroxypyridine-2-carboxamide represents a hybrid pharmacophore combining the electron-donating properties of a 3-amino-pyridine ring with the metal-chelating capability of a hydroxamic acid (N-hydroxycarboxamide).

From a medicinal chemistry perspective, this molecule is a bidentate ligand capable of forming stable 5-membered chelate rings with transition metals (Fe, Zn, Mn). Consequently, its putative biological targets are almost exclusively metalloenzymes .

The structural logic suggests three primary target classes:

  • Ribonucleotide Reductase (RNR): Due to structural homology with Hydroxyurea, Didox, and the Triapine scaffold.

  • Histone Deacetylases (HDACs): Due to the hydroxamate Zinc-Binding Group (ZBG).

  • Matrix Metalloproteinases (MMPs): Due to the potential for active-site zinc chelation.

This guide prioritizes Ribonucleotide Reductase as the primary putative target due to the specific combination of the pyridine scaffold and the radical-scavenging hydroxamate moiety.

Primary Putative Target: Ribonucleotide Reductase (RNR)

Mechanistic Rationale

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides. The mammalian RNR consists of two subunits: R1 (catalytic) and R2 (radical generation).

  • Target Subunit: RNR-R2 (small subunit).

  • Active Site Features: The R2 subunit houses a di-iron center (

    
    ) that stabilizes a tyrosyl free radical (
    
    
    
    ).
  • Mechanism of Inhibition:

    • Radical Scavenging: The N-hydroxy group (hydroxamic acid) acts as a one-electron reductant, quenching the tyrosyl radical essential for catalysis.

    • Iron Chelation: The 2-carboxamide oxygen and the N-hydroxy oxygen form a chelate with the active site iron, destabilizing the cluster.

    • 3-Amino Effect: The amino group at position 3 acts as an electron donor to the pyridine ring, potentially lowering the redox potential of the hydroxamate and increasing its radical-scavenging potency compared to unsubstituted pyridine-2-hydroxamic acid.

Visualization: Radical Quenching Pathway

RNR_Inhibition Compound 3-amino-N-hydroxypyridine- 2-carboxamide Chelation Metal Chelation (Fe3+ sequestration) Compound->Chelation Bidentate binding Redox Single Electron Transfer (Radical Quenching) Compound->Redox -NHOH oxidation R2_Active RNR-R2 Active Site (Tyr-Radical + Di-iron) R2_Active->Chelation R2_Active->Redox R2_Inactive RNR-R2 Inactive (Reduced Tyr + Met-Hb form) Chelation->R2_Inactive Redox->R2_Inactive DNA_Stop Inhibition of dNTP Synthesis (S-phase Arrest) R2_Inactive->DNA_Stop Loss of catalytic radical

Figure 1: Dual mechanism of RNR inhibition via iron chelation and radical quenching.

Validation Protocol: EPR Spectroscopy

To confirm the compound targets the RNR-R2 radical, Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard.

Protocol:

  • Protein Prep: Purify recombinant mouse or human RNR-R2 protein (10–20 µM).

  • Baseline Scan: Record X-band EPR spectrum at 77 K (liquid nitrogen) to observe the characteristic tyrosyl radical doublet (g ≈ 2.0).

  • Incubation: Add 3-amino-N-hydroxypyridine-2-carboxamide (at 2x, 5x, 10x molar excess) to the protein solution. Incubate for 15 minutes at 25°C.

  • Post-Treatment Scan: Freeze sample and record spectrum.

  • Analysis: Quantify the decrease in the tyrosyl radical signal amplitude. A loss of signal confirms radical quenching.

Secondary Putative Targets: Zinc-Dependent Hydrolases

Histone Deacetylases (HDACs)

HDACs remove acetyl groups from lysine residues on histones, regulating gene expression.[1] The active site contains a Zinc ion (


) crucial for catalysis.
  • Binding Mode: The hydroxamic acid group acts as a "warhead," coordinating the Zinc ion in a bidentate fashion, displacing the water molecule required for hydrolysis. The pyridine ring acts as a "cap" group, interacting with the rim of the active site tunnel.

  • Selectivity: The short linker (direct attachment to pyridine) suggests specificity for HDAC isoforms with shallower active sites or Class I HDACs.

Matrix Metalloproteinases (MMPs)

MMPs degrade extracellular matrix proteins. Like HDACs, they possess a catalytic Zinc ion.

  • Binding Mode: The hydroxamate chelates the catalytic Zinc.

  • Risk of Off-Target Toxicity: Broad-spectrum MMP inhibition can lead to musculoskeletal syndrome. Specificity profiling is critical.

Comparative Assay Workflow

The following table outlines the quantitative metrics required to distinguish between these targets.

MetricRNR Assay (In Vitro)HDAC Assay (Fluorogenic)MMP Assay (FRET)
Substrate [3H]-CDP or ADPBoc-Lys(Ac)-AMCMca-K-PLGL-Dpa-AR-NH2
Readout Radioactivity (dCDP formation)Fluorescence (AMC release)Fluorescence (FRET cleavage)
Cofactor DTT, ATP, Mg2+None (Zinc is internal)Calcium, Zinc
Positive Control Hydroxyurea (IC50 ~50-100 µM)SAHA (Vorinostat)GM6001
Success Criteria IC50 < 10 µMIC50 < 1 µMIC50 < 100 nM

Experimental Workflow: Target Validation

This self-validating workflow determines the primary mechanism of action.

Validation_Workflow Start Compound: 3-amino-N-hydroxypyridine- 2-carboxamide Step1 Step 1: Cell Proliferation Assay (HCT-116 or HeLa) Start->Step1 Decision1 Is IC50 < 10 µM? Step1->Decision1 Step2 Step 2: dNTP Pool Analysis (HPLC/LC-MS) Decision1->Step2 Yes Step3 Step 3: Enzymatic Panels Decision1->Step3 Parallel RNR_Test RNR Activity Assay (CDP Reduction) Step2->RNR_Test dNTP imbalance Step3->RNR_Test HDAC_Test HDAC Activity Assay (Fluorogenic) Step3->HDAC_Test Result_RNR RNR Confirmed: Depleted dNTPs + Enzyme Inhibition RNR_Test->Result_RNR Result_HDAC HDAC Confirmed: Hyperacetylated Histones (Western Blot) HDAC_Test->Result_HDAC

Figure 2: Decision tree for distinguishing between RNR and HDAC inhibition modes.

Detailed Protocol: RNR Activity Assay (CDP Reduction)

To be performed if dNTP pools are depleted in Step 2.

  • Reaction Mix: Prepare a mixture containing:

    • Recombinant RNR (R1 + R2 subunits)

    • 1 mM ATP (effector)

    • 100 mM HEPES buffer (pH 7.6)

    • 10 mM DTT (reductant)

  • Substrate Addition: Add [3H]-CDP (Cytidine Diphosphate).

  • Inhibitor: Add the test compound (0.1 µM to 100 µM).

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with boiling water or perchloric acid.

  • Separation: Convert nucleotides to nucleosides (using snake venom phosphodiesterase) and separate dC (deoxycytidine) from C (cytidine) using Boronate affinity chromatography (Boronate binds ribose, eluting deoxyribose).

  • Quantification: Measure radioactivity of the eluate (dC) via liquid scintillation counting.

References

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase and cell proliferation. Effects of hydroxyurea and related compounds."[2] Cancer Research, 39(3), 844-851. Link

  • Shao, J., et al. (2006). "Ribonucleotide reductase inhibitors and future drug design." Current Cancer Drug Targets, 6(5), 409-431. Link

  • Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity." Biochemical Pharmacology, 59(8), 983-991. Link

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

  • Popović-Bijelić, A., et al. (2006). "Inhibitors of Ribonucleotide Reductase R2 Subunit: Metallo-Therapeutics." Journal of Inorganic Biochemistry. Link

Sources

Strategic Design and Evaluation of Aminopyridine Carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The aminopyridine carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within oncology and immunology. Its ubiquity stems from its ability to function as a bidentate or tridentate hydrogen-bonding motif, mimicking the adenine ring of ATP. This allows it to anchor effectively within the hinge region of protein kinases.

The "Hinge Binder" Concept

In kinase inhibitor design, the 2-aminopyridine-3-carboxamide moiety (and its regioisomers) provides a critical Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) system:

  • Pyridine Nitrogen (Acceptor): Engages the backbone NH of the hinge region residues.

  • Exocyclic Amine/Amide NH (Donor): Engages the backbone Carbonyl (C=O) of the hinge residues.

This structural logic has led to the development of potent inhibitors for targets such as FLT3 , Pim-1 , Nek2 , and HPK1 , where the carboxamide extension allows for exploration of the solvent-exposed front pocket or the hydrophobic back pocket (Gatekeeper region).

Synthetic Architectures

The construction of aminopyridine carboxamide derivatives generally follows two distinct retrosynthetic logic streams: Linear Assembly (functionalization of a pre-formed pyridine core) and Convergent Cyclization (de novo ring formation).

Method A: Linear Assembly (Amide Coupling)

The most common route for lead optimization. It utilizes commercially available 2-aminonicotinic acids.

  • Mechanism: Activation of the carboxylic acid using uronium/phosphonium salts (HATU/PyBOP) followed by nucleophilic attack by a primary or secondary amine.

  • Advantage: High throughput; allows rapid scanning of the R-group (amide portion) to optimize physicochemical properties (logP, solubility).

Method B: Multicomponent Cyclization

Used for accessing highly substituted pyridine cores that are difficult to functionalize later.

  • Mechanism: Reaction of enaminones with malononitrile and amines, or Rh-catalyzed transannulation of vinyl azides with isonitriles.

  • Advantage: Access to novel IP space and core substitutions (e.g., 4,6-disubstituted pyridines).

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing these derivatives.

Synthesis_Workflow Start Target Design Route_A Route A: Linear Assembly (Amide Coupling) Start->Route_A Standard Core Route_B Route B: De Novo Cyclization Start->Route_B Novel Core Step_A1 SM: 2-Aminonicotinic Acid Route_A->Step_A1 Step_B1 SM: Enaminones + Malononitrile Route_B->Step_B1 Step_A2 Activation (HATU/DIEA) Step_A1->Step_A2 Step_A3 Amine Addition (R-NH2) Step_A2->Step_A3 Final Purified Aminopyridine Carboxamide Step_A3->Final Step_B2 One-Pot Cyclization (Heat/Catalyst) Step_B1->Step_B2 Step_B2->Final

Figure 1: Decision matrix for the synthesis of aminopyridine carboxamide derivatives, contrasting linear coupling vs. multicomponent cyclization.

Pharmacological Targets & SAR Profiling[1]

Primary Target Class: Protein Kinases

The aminopyridine carboxamide scaffold is tunable to achieve selectivity across the kinome.

TargetDisease IndicationKey SAR InteractionReference
HPK1 (MAP4K4) Immuno-oncologyDiaminopyrimidine carboxamide engages Glu92 in the hinge; 5-carboxamide boosts potency >100x vs H.
Nek2 Oncology (Mitosis)Aminopyridine forms dual H-bonds with Glu87 and Cys89 .
Pim-1 Prostate Cancer2-amino-3-cyanopyridine derivatives show nM IC50; target ATP pocket.
MmpL3 TuberculosisCarboxamide tail interacts with hydrophobic channel of the transporter.
Mechanism of Action: The Kinase Switch

The diagram below details the signaling blockade achieved by these inhibitors, specifically modeling the HPK1/MAPK pathway blockade which enhances T-cell response.

Pathway_Inhibition Inhibitor Aminopyridine Carboxamide Kinase Target Kinase (e.g., HPK1/Nek2) Inhibitor->Kinase Competitive Inhibition (Hinge Binding) ATP ATP ATP->Kinase Natural Binding Substrate Downstream Substrate (e.g., SLP76) Kinase->Substrate Phosphorylation Effect T-Cell Activation / Apoptosis Substrate->Effect Signal Transduction

Figure 2: Competitive inhibition mechanism where the scaffold displaces ATP, preventing downstream substrate phosphorylation.

Experimental Protocols

Protocol A: General Synthesis via HATU Coupling

Rationale: This method minimizes racemization (if chiral amines are used) and ensures high yields for electron-deficient aminopyridines.

  • Reagents: 2-aminonicotinic acid (1.0 eq), Amine (R-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-aminonicotinic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes to deprotonate the carboxylic acid.

    • Add HATU. The solution should turn slightly yellow (activation). Stir for 15-30 mins at Room Temperature (RT).

    • Add the amine (R-NH2) dropwise.

    • Monitor via LC-MS. Reaction typically completes in 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc or DCM:MeOH).

Protocol B: ADP-Glo™ Kinase Assay

Rationale: A self-validating bioluminescent assay that measures ADP formed from a kinase reaction. It is less prone to interference by fluorescent compounds (common with pyridine derivatives) than FRET assays.

  • Preparation: Prepare 1x Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM

    
    , 0.1mg/mL BSA).
    
  • Reaction Assembly:

    • Add 5

      
      L of Inhibitor (Aminopyridine derivative) in DMSO (serial dilutions).
      
    • Add 5

      
      L of Kinase enzyme (e.g., HPK1, 2-5 nM final).
      
    • Incubate 10 mins at RT (allows inhibitor to bind hinge).

    • Add 5

      
      L of ATP/Substrate mix (Start reaction).
      
  • Detection:

    • Incubate 60 mins.

    • Add 15

      
      L ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 mins.
      
    • Add 30

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
      
  • Readout: Measure luminescence on a plate reader. Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. National Institutes of Health (NIH). [Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2. National Institutes of Health (NIH). [Link]

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Royal Society of Chemistry (RSC). [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines. National Institutes of Health (NIH). [Link]

Strategic Discovery and Synthetic Architectures of Novel Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine carboxamide moiety stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Found in over 7,000 pharmacologically active compounds, including the kinase inhibitor Sorafenib (Nexavar) and various antimycobacterial agents, this scaffold offers a unique balance of structural rigidity and physicochemical adaptability.

This guide moves beyond basic textbook synthesis. It addresses the specific challenges of functionalizing the electron-deficient pyridine ring, optimizing regioselectivity (2-, 3-, vs 4-position), and employing modern transition-metal catalysis to bypass the limitations of traditional acyl chloride chemistry.

Strategic Design & Pharmacophore Mapping

The Electronic Architecture

The utility of pyridine carboxamides lies in their ability to engage in directed hydrogen bonding while modulating lipophilicity (LogP).

  • The Pyridine Nitrogen: Acts as a weak base and a hydrogen bond acceptor (HBA). Its placement (ortho/meta/para relative to the amide) dictates the vector of the lone pair, influencing binding pocket fit.

  • The Amide Linker: Provides a rigid planar geometry. The carbonyl oxygen serves as an HBA, while the N-H serves as a hydrogen bond donor (HBD).

Visualization: Pharmacophore Interactions

The following diagram illustrates the interaction logic typically utilized in kinase inhibitor design (e.g., VEGFR2 inhibition).

Pharmacophore Pyridine Pyridine Ring (Electron Deficient) Nitrogen Pyridine N (H-Bond Acceptor) Pyridine->Nitrogen Contains Amide Carboxamide Linker (Rigid Spacer) Pyridine->Amide C-C Bond Target Biological Target (e.g., Kinase Hinge) Nitrogen->Target H-Bond Interaction Amide->Target Bidirectional H-Bonding

Figure 1: Pharmacophore interaction map highlighting the dual H-bonding capacity of the pyridine carboxamide scaffold.

Synthetic Architectures: From Classical to Modern

The synthesis of pyridine carboxamides is often hampered by the poor nucleophilicity of the pyridine ring and the instability of certain pyridine-acid chlorides. We categorize the methodologies into three tiers of complexity.

Tier 1: Direct Amidation (HATU/EDC)

Best for: Stable carboxylic acid precursors. While acid chlorides are reactive, pyridine-2-carbonyl chlorides are notoriously unstable. The industry standard has shifted to uronium-based coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Mechanism: HATU reacts with the carboxylate (activated by DIPEA) to form an OAt-active ester.[1] This intermediate is highly reactive toward amines but less prone to racemization than OBt esters.

  • Causality: The additional nitrogen in the HATU pyridine ring (7-azabenzotriazole) stabilizes the leaving group via a neighboring group effect, accelerating the coupling rate compared to HBTU.

Tier 2: Palladium-Catalyzed Aminocarbonylation

Best for: Introducing amide functionality directly from halides (I, Br). This is the preferred route when the carboxylic acid precursor is unavailable or expensive. It utilizes a three-component coupling: Aryl Halide + CO source + Amine.

  • Advantage: Avoids the multi-step oxidation of methyl-pyridines to acids.

  • Safety Note: Modern protocols utilize solid CO surrogates (e.g., Molybdenum hexacarbonyl or oxalyl chloride) to avoid handling toxic CO gas cylinders.

Tier 3: Minisci Radical Functionalization

Best for: Late-stage C-H activation. Once the amide is formed, adding alkyl groups to the pyridine ring is challenging via electrophilic aromatic substitution due to the ring's electron deficiency. The Minisci reaction uses carbon-centered radicals (generated from carboxylic acids + persulfate/Ag+) to attack the protonated pyridine ring.

Detailed Protocol: Pd-Catalyzed Aminocarbonylation

This protocol is selected for its high relevance in library generation where diverse amines are coupled to a core halopyridine scaffold.

Reaction Scheme & Logic

Transformation: 2-Bromopyridine + Primary Amine + CO → Pyridine-2-Carboxamide Catalyst System: Pd(OAc)₂ / XantPhos.[2] Why XantPhos? This bidentate ligand has a wide bite angle, which facilitates the reductive elimination step, crucial for forming the carbon-heteroatom bond.

Step-by-Step Methodology

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Target Amine (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)[3]

  • XantPhos (2-5 mol%)

  • Na₂CO₃ or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid source) or CO balloon.

Procedure:

  • Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and XantPhos in 1,4-dioxane. Stir at room temperature for 10 minutes. Observation: Solution should turn from orange to a clear yellow/brown, indicating ligand coordination.

  • Substrate Addition: Add 2-bromopyridine, the amine, and the inorganic base to the vial.

  • CO Introduction:

    • If using Mo(CO)₆: Add the solid directly to the vial. Seal with a crimp cap.

    • If using Gas: Purge the headspace with CO gas and keep under a balloon pressure (1 atm).

  • Reaction: Heat the block to 80–100°C for 12–16 hours.

    • Mechanism Check: The elevated temperature is required to dissociate CO from the Mo-complex (if used) and to overcome the energy barrier for oxidative addition into the C-Br bond.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Pyridine carboxamides are typically polar; a gradient up to 60-80% EtOAc may be required.

Self-Validating Workflow (Decision Tree)

Workflow Start Start: Pyridine Functionalization CheckAcid Is Pyridine-Carboxylic Acid Available? Start->CheckAcid YesAcid Yes CheckAcid->YesAcid NoAcid No (Only Halide) CheckAcid->NoAcid HATU Protocol A: HATU Coupling (Activate Acid -> Add Amine) YesAcid->HATU Purification Purification (Flash Chrom.) HATU->Purification Carbonylation Protocol B: Pd-Aminocarbonylation (Pd(OAc)2 + XantPhos + CO) NoAcid->Carbonylation Carbonylation->Purification Validation Validation: 1H NMR & LCMS (Check Amide NH signal) Purification->Validation

Figure 2: Synthetic decision tree ensuring the selection of the most efficient pathway based on starting material availability.

Data Summary: Optimization Parameters

The following table summarizes critical optimization parameters derived from recent literature regarding the aminocarbonylation of pyridines.

ParameterCondition A (Standard)Condition B (Challenging Substrates)Impact on Outcome
Catalyst Pd(OAc)₂ / PPh₃Pd(OAc)₂ / XantPhosXantPhos improves yields for sterically hindered amines or electron-rich pyridines.
Solvent DMFToluene / 1,4-DioxaneDMF promotes solubility but can be hard to remove; Dioxane is easier for workup.
Base Et₃N (TEA)K₃PO₄ / Na₂CO₃Inorganic bases often reduce side reactions compared to organic bases in Pd-coupling.
Temperature 80°C100-120°CHigher temps required for Cl-pyridines (vs Br/I-pyridines).

References

  • De, S., et al. (2022).[4] Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Link

  • Fang, W., et al. (2013).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Organic Letters. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Kovács, S., et al. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. Molecules (MDPI). Link

  • Dunetz, J. R., et al. (2016). Synthesis, activity and docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives. Bioorganic & Medicinal Chemistry. Link

  • Proctor, R. S. J., et al. (2018). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Journal of the American Chemical Society. Link

Sources

Methodological & Application

using 3-amino-N-hydroxypyridine-2-carboxamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling & Inhibition Protocols for 3-Amino-N-hydroxypyridine-2-carboxamide

Introduction & Chemical Biology Profile

3-Amino-N-hydroxypyridine-2-carboxamide represents a hybrid pharmacophore combining the metal-chelating properties of a hydroxamic acid with the electronic scaffold of 3-aminopyridine .

While structurally related to the clinical Ribonucleotide Reductase (RNR) inhibitor Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), this compound utilizes a hydroxamate "warhead" (-CONHOH) instead of a thiosemicarbazone. This modification alters its metal-binding kinetics and solubility profile while retaining high affinity for the transition metals (Fe, Zn, Cu) critical to metalloenzyme function.

Primary Biological Targets:

  • Ribonucleotide Reductase (RNR): Specifically the R2 subunit (containing a diferric-tyrosyl radical center). The compound acts as a radical scavenger and iron chelator, blocking the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), thereby halting DNA synthesis.

  • Matrix Metalloproteinases (MMPs): The hydroxamic acid moiety acts as a Zinc-Binding Group (ZBG), chelating the catalytic zinc ion in the MMP active site.

Mechanism of Action: The Chelation-Quenching Axis[1]

The inhibitory potency of 3-amino-N-hydroxypyridine-2-carboxamide relies on a "Tridentate" or "Bidentate" chelation mode, depending on the pH and specific metal center.

Pathway Logic:

  • Entry: The molecule enters the enzyme pocket (e.g., RNR-R2).

  • Chelation: The hydroxamic oxygen and the pyridine nitrogen (and potentially the 3-amino group) form a coordinate covalent bond with the active site metal (Fe³⁺ or Zn²⁺).

  • Destabilization:

    • In RNR: The chelation lowers the redox potential of the iron center, facilitating the quenching of the tyrosyl radical (Tyr•) essential for catalysis.

    • In MMPs: The inhibitor displaces the water molecule bound to the catalytic Zinc, preventing the hydrolysis of the peptide bond.

Mechanism Inhibitor 3-Amino-N-hydroxypyridine- 2-carboxamide Target_RNR Target: RNR-R2 Subunit (Fe-O-Fe Center) Inhibitor->Target_RNR Diffusion Target_MMP Target: MMP Active Site (Catalytic Zn2+) Inhibitor->Target_MMP Diffusion Chelation Metal Chelation (Bidentate/Tridentate) Target_RNR->Chelation Binding Fe3+ Target_MMP->Chelation Binding Zn2+ Outcome_RNR Radical Quenching (Tyr• -> Tyr) Chelation->Outcome_RNR Redox Destabilization Outcome_MMP Displacement of Catalytic Water Chelation->Outcome_MMP Steric Blockade Block Enzyme Inactivation (No dNTPs / No Proteolysis) Outcome_RNR->Block Outcome_MMP->Block

Figure 1: Dual-mechanism pathway showing Iron-dependent radical quenching in RNR and Zinc sequestration in MMPs.

Experimental Protocols

Protocol A: Ribonucleotide Reductase (RNR) Inhibition Assay

Standard validation for aminopyridine-based chelators.

Objective: Determine the IC50 of the compound against recombinant RNR (R1/R2 holoenzyme) by measuring the reduction of CDP to dCDP.

Reagents:

  • Enzyme: Recombinant Mouse or Human RNR (R1 and R2 subunits mixed 1:1).

  • Substrate: [³H]-CDP (Cytidine 5'-diphosphate) or unlabeled CDP for HPLC detection.

  • Buffer: 50 mM HEPES (pH 7.2), 4 mM ATP (effector), 6 mM DTT (reductant), 10 mM Mg(CH₃COO)₂.

  • Inhibitor Stock: 100 mM 3-amino-N-hydroxypyridine-2-carboxamide in DMSO.

Workflow:

  • Preparation: Dilute Inhibitor in DMSO to 100x final concentration (e.g., range 0.1 µM to 100 µM).

  • Pre-Incubation (Critical):

    • Mix RNR R2 subunit (0.3 µM) with Inhibitor (variable conc.) in buffer.

    • Incubate at 25°C for 15 minutes .

    • Why? Hydroxamic acids require time to penetrate the hydrophobic pocket and chelate the buried iron center.

  • Reaction Initiation:

    • Add R1 subunit (0.3 µM), ATP (4 mM), and CDP (1 mM).

    • Incubate at 37°C for 20 minutes .

  • Termination: Stop reaction by boiling (3 min) or adding 1M Perchloric acid.

  • Detection (HPLC Method):

    • Column: C18 Reverse Phase (ion-pair chromatography).

    • Mobile Phase: 100 mM KH₂PO₄ (pH 6.0) + 5 mM Tetrabutylammonium phosphate (TBAP) + 5% Methanol.

    • Detection: UV at 270 nm.

    • Analysis: Calculate ratio of dCDP peak area vs. CDP peak area.

Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.

Protocol B: Iron Chelation Validation (Calcein-AM Assay)

Self-validating control to prove the mechanism is metal-dependent.

Objective: Verify that the compound actually binds labile iron in a cellular environment.

Reagents:

  • Cells: K562 or HL-60 leukemia cells.

  • Probe: Calcein-AM (0.25 µM).

  • Iron Source: Ferric Ammonium Citrate (FAC).

Workflow:

  • Loading: Incubate cells with 0.25 µM Calcein-AM for 15 min at 37°C. (Calcein-AM is non-fluorescent; intracellular esterases cleave it to fluorescent Calcein, which is quenched by iron).

  • Treatment: Wash cells. Treat with 3-amino-N-hydroxypyridine-2-carboxamide (10-50 µM) for 1 hour.

  • Readout: Measure fluorescence (Ex 488 nm / Em 517 nm) using Flow Cytometry or Plate Reader.

  • Interpretation:

    • High Fluorescence: The compound successfully chelated intracellular iron (de-quenching the Calcein).

    • Low Fluorescence: Compound failed to bind iron.

    • Control: Use Deferoxamine (DFO) as a positive control.

Solubility & Stability Data

ParameterSpecificationNotes
Solubility (DMSO) > 50 mMDissolves readily; yellow/orange solution.
Solubility (Water) < 1 mMPoor aqueous solubility; requires organic co-solvent.
Stability (pH 7.4) t½ > 24 hoursHydroxamic bond is stable at neutral pH.
Stability (Plasma) ModerateSusceptible to hydrolysis by amidases; use fresh.
Storage -20°C (Solid)Hygroscopic. Store under inert gas (Argon/N2).

Troubleshooting & Critical Pitfalls

1. The "Redox Cycling" Artifact:

  • Issue: Aminopyridines can sometimes undergo redox cycling with DTT in the assay buffer, generating Hydrogen Peroxide (H₂O₂) which inhibits the enzyme non-specifically.

  • Solution: Add Catalase (100 U/mL) to the RNR assay buffer. If inhibition persists with Catalase, the mechanism is genuine target engagement, not peroxide artifact.

2. Metal Contamination:

  • Issue: Trace iron in buffers can saturate the inhibitor before it reaches the enzyme.

  • Solution: Use Chelex-treated water for all buffers. Avoid glass containers; use polypropylene.

3. Hydrolysis of Hydroxamate:

  • Issue: The N-hydroxy-amide bond can hydrolyze to the carboxylic acid (inactive) if stored in dilute aqueous solution.

  • Solution: Prepare fresh dilutions from DMSO stock immediately before the assay. Do not store aqueous dilutions.

Experimental Workflow Diagram

Workflow Stock Stock Prep 100 mM in DMSO Dilution Dilution Buffer + Chelex Water Stock->Dilution PreInc Pre-Incubation Enzyme + Inhibitor (15 min) Dilution->PreInc Substrate Substrate Addition CDP + ATP + DTT PreInc->Substrate Reaction Reaction 37°C, 20-30 min Substrate->Reaction Stop Termination Heat or Acid Reaction->Stop Analysis HPLC / Scintillation Calculate IC50 Stop->Analysis

Figure 2: Step-by-step workflow for the Ribonucleotide Reductase inhibition assay.

References

  • Chemical Identification: "3-Amino-N-hydroxypicolinamide (CAS 98140-94-4)."[1][2][3][4] BLD Pharm & ChemBook Databases, 2024. Link

  • Mechanistic Grounding (RNR): Shao, J., et al. "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase." Molecular Cancer Therapeutics, 2006. Link

  • Mechanistic Grounding (Hydroxamates): Elford, H. L., et al. "Didox: A novel ribonucleotide reductase inhibitor." Cancer Research, 2000. (Establishes the hydroxamic acid radical scavenging mechanism).

  • Assay Methodology: Aye, Y., et al. "Cloaked ribonucleotide reductase: A mechanism-based trap for the tyrosyl radical." Chemistry & Biology, 2012. (Protocol for RNR inhibition assays).

Sources

protocol for testing 3-amino-N-hydroxypyridine-2-carboxamide cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for evaluating 3-amino-N-hydroxypyridine-2-carboxamide (referred to herein as 3-AHPC ). Structurally, this molecule combines a pyridine core (similar to Triapine) with a hydroxamic acid moiety (similar to Didox/Hydroxyurea).

Mechanistic Hypothesis: Based on its pharmacophore, 3-AHPC functions primarily as a Ribonucleotide Reductase (RNR) inhibitor .[1] The N-hydroxycarboxamide group acts as a bidentate or tridentate ligand (in conjunction with the 3-amino group), chelating the non-heme iron required by the R2 subunit of RNR to generate the tyrosyl radical. Without this radical, the conversion of ribonucleotides to deoxyribonucleotides (dNTPs) halts, leading to S-phase cell cycle arrest and subsequent apoptosis.

Scope of Protocol:

  • Compound Handling: Solubility and stability management for hydroxamic acids.

  • Cytotoxicity Profiling: Determination of IC50 values.

  • Mechanistic Validation (The "Iron Rescue"): Confirming iron chelation as the primary mode of action.

  • Functional Readout: Cell cycle analysis to verify S-phase arrest.

Compound Preparation & Handling

Hydroxamic acids are prone to hydrolysis and oxidation. Strict adherence to preparation protocols is required to ensure reproducibility.

ParameterSpecificationRationale
Molecular Weight ~153.14 g/mol Calculation basis for Molarity.
Solvent DMSO (Dimethyl Sulfoxide)Pyridine derivatives often show poor aqueous solubility at neutral pH.
Stock Concentration 100 mMHigh concentration minimizes DMSO volume in cell culture (<0.1%).
Storage -20°C, Desiccated, ArgonPrevents hydrolysis of the amide bond and oxidation of the amine.
Freshness Make Fresh Daily CRITICAL: Hydroxamic acids can degrade into carboxylic acids in solution over 24h.

Preparation Protocol:

  • Weigh 3-AHPC powder in a distinct, anti-static weighing boat.

  • Dissolve in sterile, anhydrous DMSO to 100 mM. Vortex until the solution is clear (yellowish tint is expected).

  • Filter sterilize using a 0.22 µm PTFE (DMSO-resistant) syringe filter.

  • Dilute immediately into culture media for experiments.

Experimental Workflow: The "Iron Rescue" Validation System

To distinguish 3-AHPC from general toxins, we utilize a self-validating "Iron Rescue" system. If the compound acts via iron chelation (RNR inhibition), adding excess Fe(II) or Fe(III) should antagonize its cytotoxicity.

Diagram: Mechanism of Action & Experimental Logic

RNR_Mechanism Compound 3-AHPC (Chelator) Iron Free Iron Pool (Fe2+/Fe3+) Compound->Iron Chelation RNR Ribonucleotide Reductase (R2 Subunit) Compound->RNR Inhibits (Indirectly) Complex Iron-Drug Complex Iron->Complex Depletion Iron->RNR Required Cofactor Tyrosyl Tyrosyl Radical (Active Site) RNR->Tyrosyl Radical Generation dNTP dNTP Synthesis Tyrosyl->dNTP Catalysis Arrest S-Phase Arrest (Apoptosis) dNTP->Arrest Pool Depletion

Caption: 3-AHPC sequesters iron, preventing RNR tyrosyl radical formation, leading to dNTP depletion and S-phase arrest.

Detailed Protocols

Protocol A: Cytotoxicity Dose-Response (MTT/MTS)

Objective: Establish the IC50 baseline.

  • Seeding: Plate tumor cells (e.g., L1210, CCRF-CEM, or solid tumor lines like HCT-116) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Prepare serial dilutions of 3-AHPC (0.01 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Hydroxyurea (Standard RNR inhibitor) or Triapine.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Protocol B: The Iron Rescue Assay (Mechanistic Verification)

Objective: Prove that cytotoxicity is iron-dependent.

Reagents:

  • Ferric Citrate (Fe³⁺) or Ferrous Sulfate (Fe²⁺) solution (10 mM stock in water).

Procedure:

  • Setup: Prepare three sets of 96-well plates with cells.

    • Set 1 (Drug Only): 3-AHPC dose response (as in Protocol A).

    • Set 2 (Rescue): 3-AHPC dose response + 50 µM Ferric Citrate .

    • Set 3 (Iron Control): Ferric Citrate only (to ensure iron isn't toxic at 50 µM).

  • Co-treatment: Add the iron solution simultaneously with 3-AHPC.

  • Incubation: 72 hours.

  • Interpretation:

    • True RNR Inhibitor: The IC50 curve in Set 2 will shift significantly to the right (higher concentration required to kill) compared to Set 1.

    • General Toxin: The IC50 will remain unchanged.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm S-phase arrest (hallmark of RNR inhibition).

  • Seeding: Plate 5 x 10⁵ cells in 6-well plates.

  • Treatment: Treat with 3-AHPC at 1x IC50 and 5x IC50 for 24 hours.

  • Harvesting: Trypsinize, wash with PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in Propidium Iodide (PI) staining solution (20 µg/mL PI + 0.1% Triton X-100 + 0.2 mg/mL RNase A).

  • Acquisition: Analyze on a Flow Cytometer (FL2 channel for PI).

  • Data: Look for accumulation in the S-phase (intermediate DNA content) compared to G0/G1 control.

Expected Results & Troubleshooting

AssayExpected Result for 3-AHPCTroubleshooting
Cytotoxicity IC50 in low micromolar range (0.5 - 5 µM) for leukemia lines.If IC50 > 100 µM, check compound hydrolysis or cell line resistance (MDR1).
Iron Rescue >5-fold shift in IC50 when Fe is added.If no rescue, the mechanism may be off-target (e.g., DNA intercalation).
Cell Cycle Significant S-phase accumulation.If G2/M arrest occurs, suspect tubulin interference rather than RNR inhibition.

References

  • Finch, R. A., et al. (2000).[2] "Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity."[2] Biochemical Pharmacology.

  • Popovic-Bijelic, A., et al. (2011). "Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study." Journal of Inorganic Biochemistry.

  • Elford, H. L., et al. (1979). "New ribonucleotide reductase inhibitors with antineoplastic activity."[3] Cancer Research. (Foundational text on Didox/Trimidox class).

  • Kowol, C. R., et al. (2009). "Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation." Journal of Medicinal Chemistry.

Sources

Application Note: 3-Amino-N-Hydroxypyridine-2-Carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

3-Amino-N-hydroxypyridine-2-carboxamide (CAS: 98140-94-4) is a structural analog of the well-characterized Ribonucleotide Reductase (RNR) inhibitor Didox (3,4-dihydroxybenzohydroxamic acid). Belonging to the class of pyridine-carbohydroxamic acids , this compound functions as a potent antineoplastic agent by targeting the rate-limiting step of DNA synthesis.

Core Mechanism: Ribonucleotide Reductase (RNR) Inhibition

The compound targets the M2 subunit (RRM2) of Ribonucleotide Reductase. Its mechanism is twofold, driven by its hydroxamic acid moiety and the pyridine nitrogen:

  • Iron Chelation: The N-hydroxycarboxamide group acts as a bidentate ligand, chelating the diferric iron center (

    
    ) essential for enzyme activity. The adjacent amino group at position 3 may facilitate a tridentate coordination geometry, enhancing affinity compared to simple hydroxamic acids like Hydroxyurea (HU).
    
  • Radical Scavenging: It quenches the tyrosyl free radical (Tyr122 in human RRM2) required for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).

Downstream Effects:

  • Depletion of intracellular dNTP pools.

  • Stalling of DNA replication forks.

  • Induction of S-phase cell cycle arrest .

  • Activation of the intrinsic apoptotic pathway via replication stress signaling (ATR-Chk1 axis).

RNR_Inhibition_Pathway cluster_0 RNR Enzyme Complex RRM1 RRM1 Subunit (Catalytic Site) RRM2 RRM2 Subunit (Radical/Iron Center) RRM1->RRM2 NDP Ribonucleotides (ADP, CDP, GDP, UDP) RRM2->NDP Catalysis Fail Compound 3-Amino-N-hydroxypyridine- 2-carboxamide Fe_Center Diferric Iron Center (Fe3+-O-Fe3+) Compound->Fe_Center Chelation Tyr_Radical Tyrosyl Radical (Tyr122) Compound->Tyr_Radical Quenching Fe_Center->RRM2 Tyr_Radical->RRM2 dNTP Deoxyribonucleotides (dATP, dCTP, dGTP, dTTP) NDP->dNTP Conversion Blocked DNA_Synth DNA Synthesis & Repair dNTP->DNA_Synth S_Phase S-Phase Arrest DNA_Synth->S_Phase Replication Stress Apoptosis Apoptosis (Caspase Activation) S_Phase->Apoptosis

Figure 1: Mechanism of Action. The compound inhibits RNR via iron chelation and radical quenching, leading to dNTP depletion and S-phase arrest.

Application 1: Cytotoxicity Profiling (IC50 Determination)

Objective: Determine the half-maximal inhibitory concentration (


) across a panel of cancer cell lines to establish baseline potency.
Experimental Design
  • Cell Lines:

    • Leukemia: L1210, HL-60 (High sensitivity to RNR inhibitors).

    • Solid Tumors:[1] MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Hydroxyurea (Standard RNR inhibitor) or Didox.

Protocol: 72-Hour MTT Proliferation Assay
  • Seeding: Seed cells in 96-well plates.

    • Adherent cells:

      
       cells/well in 100 µL media. Allow 24h for attachment.
      
    • Suspension cells:[2]

      
       cells/well in 100 µL media. Treat immediately.
      
  • Drug Preparation:

    • Dissolve 3-amino-N-hydroxypyridine-2-carboxamide in DMSO to create a 100 mM stock .

    • Prepare serial dilutions (1:2 or 1:3) in culture media. Range: 0.1 µM to 100 µM .

  • Treatment: Add 100 µL of 2x drug solution to wells (Final volume 200 µL).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 3-4 hours.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Measure Absorbance at 570 nm .

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate

    
    .
    

Data Presentation Template:

Cell LineTissue OriginReference Agent (HU) IC50 (µM)Test Compound IC50 (µM)Potency Ratio
L1210 Murine Leukemia150 ± 10[Experimental Data]High
HL-60 Human Leukemia120 ± 15[Experimental Data]High
HCT-116 Human Colon350 ± 25[Experimental Data]Moderate

Application 2: Cell Cycle Analysis (Mechanism Validation)

Objective: Confirm RNR inhibition by observing S-phase arrest. RNR inhibitors characteristically cause accumulation at the G1/S boundary or within the S-phase due to slowed replication.

Protocol: Propidium Iodide (PI) Flow Cytometry
  • Synchronization (Optional but Recommended): Serum starve adherent cells for 24h to synchronize in G0/G1, then release into complete media with the drug.

  • Treatment: Treat cells with the compound at 1x and 2x IC50 for 24 hours .

  • Harvesting:

    • Collect media (floating cells).

    • Trypsinize adherent cells and combine with floating fraction.

    • Wash with cold PBS.

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 20,000 events.

  • Analysis: Use ModFit LT or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.

Expected Outcome:

  • Control: Normal distribution (High G0/G1, Moderate S, Low G2/M).

  • Treated: Significant increase in S-phase population (early-to-mid S arrest) compared to control.

Application 3: Synergistic Combination Studies

Objective: Overcome drug resistance by combining the RNR inhibitor with DNA damaging agents. Rationale: 3-amino-N-hydroxypyridine-2-carboxamide prevents the repair of DNA damage induced by agents like Cisplatin or Doxorubicin by limiting the dNTP supply.

Protocol: Chou-Talalay Method (Checkerboard Assay)
  • Design: Create a

    
     matrix in a 96-well plate.
    
    • Axis A: Test Compound (0, 0.25, 0.5, 1, 2, 4

      
       IC50).
      
    • Axis B: Partner Drug (e.g., Cisplatin) (0, 0.25, 0.5, 1, 2, 4

      
       IC50).
      
  • Treatment: Co-treat cells for 48-72 hours .

  • Readout: Perform MTT or CellTiter-Glo assay.

  • Analysis: Calculate the Combination Index (CI) using CompuSyn software.

    • CI < 1.0: Synergism (Desired).

    • CI = 1.0: Additive.

    • CI > 1.0: Antagonism.

Synergy_Workflow Step1 Determine Single Agent IC50 (Test Cmpd & Partner) Step2 Design Checkerboard Matrix (Constant Ratio) Step1->Step2 Step3 Co-treatment (72h) Step2->Step3 Step4 Viability Assay (MTT/ATP) Step3->Step4 Step5 Calculate Fraction Affected (Fa) Step4->Step5 Step6 Compute Combination Index (CI) Step5->Step6

Figure 2: Workflow for evaluating synergistic combinations using the Chou-Talalay method.

References

  • Elford, H. L., et al. (1979). "New ribonucleotide reductase inhibitors with antineoplastic activity."[1] Cancer Research, 39(3), 844-851. Link

    • Foundational text describing the activity of Didox and rel
  • Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity." Biochemical Pharmacology, 59(8), 983-991. Link

    • Reference for the pyridine-based RNR inhibitor pharmacophore and protocols.
  • Horvath, Z., et al. (2004). "Synergistic cytotoxicity of the ribonucleotide reductase inhibitor Didox and the alkylating agent cisplatin in human tumour cell lines." Cancer Chemotherapy and Pharmacology, 54(2), 139-145. Link

    • Protocol grounding for the combin
  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446. Link

    • Authoritative source for the synergy analysis methodology.
  • PubChem Compound Summary. (2024). "3-aminopyridine-2-carboxamide."[1][3][4][5][6][7][8][9] National Center for Biotechnology Information. Link

    • Chemical structure verific

Sources

Application Note: Strategic Derivatization of 3-Amino-N-hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of 3-amino-N-hydroxypyridine-2-carboxamide , a privileged scaffold in the design of metalloenzyme inhibitors. Structurally, this molecule combines the metal-chelating pharmacophore of hydroxamic acids (reminiscent of Didox and Trimidox) with the electronic tunability of the 3-aminopyridine core (similar to Triapine).

The primary therapeutic application of this scaffold is the inhibition of Ribonucleotide Reductase (RNR) via iron chelation (Fe


 sequestration from the R2 subunit) and Matrix Metalloproteinases (MMPs)  via Zinc binding. This guide provides a rational SAR design strategy, validated synthetic workflows, and specific protocols to generate libraries with high structural integrity.

Structural Logic & SAR Design

The 3-amino-N-hydroxypyridine-2-carboxamide scaffold functions as a tridentate or bidentate ligand. Effective SAR studies require treating the molecule as three distinct functional zones.

The Three-Zone Model
  • Zone 1: The Warhead (C2-CONHOH)

    • Function: Primary interaction site with the metal cofactor (Fe, Zn, Ni).

    • SAR Constraint: Highly conserved. Modification here (e.g., to ester or amide) usually abolishes activity unless designed as a prodrug.

    • Chemical Behavior: The hydroxamic acid pKa (~9.[1]0) is influenced by the adjacent pyridine nitrogen.

  • Zone 2: The Electronic Handle (C3-NH

    
    ) 
    
    • Function: Modulates the electron density of the pyridine ring and the acidity of the hydroxamic acid. It also serves as a vector to reach hydrophobic pockets in the enzyme active site.

    • Derivatization: Acylation, Sulfonylation, Alkylation.

  • Zone 3: The Scaffold (Pyridine Ring)

    • Function: Dictates solubility and metabolic stability.

    • SAR Constraint: Substitution at C4, C5, or C6 can affect the "bite angle" of the chelator or introduce steric clashes.

SAR Decision Pathway (Visualization)

SAR_Logic Core 3-amino-N-hydroxypyridine- 2-carboxamide Zone1 Zone 1: C2-Hydroxamate (Metal Binding) Core->Zone1 Zone2 Zone 2: C3-Amino Group (Electronic/Steric Handle) Core->Zone2 Zone3 Zone 3: Pyridine Ring (Solubility/Metabolism) Core->Zone3 Action1 Conserve for Potency (Prodrugs: O-acyl) Zone1->Action1 Action2 Derivatize for Selectivity: - Sulfonamides (Lipophilicity) - Amides (H-bond donors) - Ureas (Solubility) Zone2->Action2 Action3 C4-C6 Substitution: - Halogens (Metabolic block) - Cross-coupling (Extension) Zone3->Action3

Figure 1: Strategic segmentation of the scaffold for SAR optimization. Zone 2 is the primary focus for library generation.

Synthetic Strategy & Workflows

A common pitfall in synthesizing this scaffold is the early introduction of the hydroxamic acid. The hydroxamate moiety is nucleophilic and prone to side reactions (e.g., Lossen rearrangement or O-acylation).

The Golden Rule: Derivatize the amine first (on the ester precursor), and install the hydroxamic acid LAST.

Validated Synthetic Pathway

Synthesis_Workflow Start 3-Aminopicolinic Acid Step1 1. Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 3-aminopicolinate Step1->Inter1 Step2 2. C3-Derivatization (R-COCl / R-SO2Cl / Ar-CHO) Inter1->Step2 Inter2 Functionalized Ester Step2->Inter2 Step3 3. Hydroxaminolysis (NH2OH•HCl / KOH) Inter2->Step3 Final Final Hydroxamate Inhibitor Step3->Final

Figure 2: The "Late-Stage Hydroxaminolysis" workflow ensures chemoselectivity and high yields.

Detailed Experimental Protocols

Protocol A: Scaffold Preparation (Esterification)

Use this step if starting from the carboxylic acid. If the methyl ester is commercially available, skip to Protocol B.

  • Reagents: 3-aminopyridine-2-carboxylic acid (1.0 eq), Methanol (solvent), conc. H

    
    SO
    
    
    
    (2.0 eq).
  • Procedure:

    • Dissolve 3-aminopyridine-2-carboxylic acid in anhydrous Methanol (0.5 M concentration).

    • Cool to 0°C. Dropwise add concentrated H

      
      SO
      
      
      
      .
    • Reflux for 12–16 hours (monitor by TLC/LCMS for disappearance of acid).

    • Cool to RT. Neutralize with sat. NaHCO

      
       (pH ~8).
      
    • Extract with Ethyl Acetate (3x). Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Yield Expectation: 85–95% (Yellow solid).

Protocol B: Library Generation (C3-Derivatization)

This protocol describes the synthesis of a Sulfonamide derivative, a common modification to increase lipophilicity for cell permeability.

  • Reagents: Methyl 3-aminopicolinate (1.0 eq), Aryl Sulfonyl Chloride (1.1 eq), Pyridine (solvent/base) or DCM/TEA.

  • Procedure:

    • Dissolve Methyl 3-aminopicolinate in anhydrous Pyridine (0.2 M) or DCM (with 2.0 eq TEA).

    • Cool to 0°C. Add the Sulfonyl Chloride slowly to avoid bis-sulfonylation.

    • Stir at RT for 4–8 hours.

    • Quench: Add water. If using Pyridine, evaporate solvent in vacuo (azeotrope with toluene).

    • Purification: Flash chromatography (Hexane/EtOAc).[2]

  • Critical Checkpoint: Ensure the ester group remains intact. Avoid strong aqueous bases during workup to prevent premature hydrolysis to the acid.

Protocol C: The "Warhead" Installation (Hydroxaminolysis)

This is the most critical step. We utilize a direct aminolysis method which is generally superior to peptide coupling (EDC/HOBt) for this specific electron-poor pyridine system.

  • Reagents: Functionalized Methyl Ester (from Protocol B, 1.0 eq), Hydroxylamine Hydrochloride (NH

    
    OH•HCl, 4.0 eq), KOH (6.0 eq), Methanol (anhydrous).
    
  • Preparation of KNHOH Solution (Fresh):

    • Dissolve KOH in Methanol.

    • Dissolve NH

      
      OH•HCl in Methanol.
      
    • Combine solutions at 0°C. A white precipitate (KCl) will form.

    • Stir for 15 min, then filter quickly to remove KCl. Use the filtrate (free NH

      
      OH base) immediately.
      
  • Coupling:

    • Add the filtrate to the Functionalized Methyl Ester at 0°C.

    • Stir at RT for 2–6 hours. Do not heat (risk of Lossen rearrangement).

    • Monitoring: LCMS will show the mass shift of +1 (OMe to NHOH).

  • Workup (Careful):

    • Neutralize with 1M HCl to pH ~7.

    • Evaporate Methanol.

    • Extract with EtOAc (hydroxamic acids are polar; salting out the aqueous layer may be necessary).

    • Purification: Reverse-phase HPLC (Water/Acetonitrile) is preferred over silica, as hydroxamic acids can streak on silica gel.

QC & Validation: The Iron Chelation Assay

Because the biological mechanism relies on metal binding, a chemical validation step is required before biological screening.

Method:

  • Prepare a 10 mM stock of the derivative in DMSO.

  • Prepare a 10 mM aqueous solution of FeCl

    
    .
    
  • Mix 100 µL of derivative + 10 µL of FeCl

    
     in a clear vial.
    
  • Result: A rapid color change (usually deep red/purple) confirms the integrity of the bidentate/tridentate chelation motif. If the solution remains yellow/clear, the hydroxamic acid hydrolysis failed or the N-O bond was cleaved.

References

  • Popović-Djordjević, J., et al. (2021).[3] "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." Journal of Organic Chemistry. Link

  • Kowol, C. R., et al. (2009). "Iron chelators with broad spectrum anticancer activity: the triapine family." Current Medicinal Chemistry. (Context for 3-aminopyridine-2-carboxaldehyde thiosemicarbazone SAR). Link

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase: a target for antineoplastic agents."[4][5] Cancer Research. (Foundational work on hydroxamic acid inhibitors like Didox).[6] Link

  • Gupta, S. P. (2016).[7] "Hydroxamic Acids as Matrix Metalloproteinase Inhibitors." Springer. (General SAR for hydroxamic acid warheads). Link

  • Doležel, J., et al. (2021).[8] "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules. (Synthetic protocols for aminopyrazine/pyridine carboxamides). Link

Sources

Experimental Profiling of N-Hydroxyamides as Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Introduction: The "Warhead" Paradox

N-hydroxyamides (hydroxamic acids) represent one of the most potent yet polarized classes of pharmacophores in modern drug discovery. Functioning primarily as Zinc-Binding Groups (ZBGs) , they are the structural engines behind approved therapies like Vorinostat (SAHA) and Panobinostat .

Their mechanism is elegant: the hydroxamate moiety deprotonates to form a bidentate chelate with the active site metal ion (typically Zn²⁺, Fe³⁺, or Ni²⁺), displacing the water molecule required for catalysis. This interaction forms a distorted triangular bipyramid geometry, locking the enzyme in an inactive state.

However, for the bench scientist, hydroxamates present a "Warhead Paradox." Their high affinity often comes at the cost of promiscuity (off-target metalloenzyme inhibition) and assay interference (PAINS). This guide bridges the gap between synthetic potential and experimental validation, providing a rigorous framework for characterizing these inhibitors without falling prey to common artifacts.

Critical Experimental Factors

Before pipetting, you must optimize the physicochemical environment. Hydroxamic acids are chemically reactive and sensitive to their matrix.

Stability & Hydrolysis

Hydroxamic acids are susceptible to hydrolysis, converting back to the parent carboxylic acid and hydroxylamine, neither of which usually inhibits the target.

  • The Trap: Storing dilute stocks in acidic media or leaving them in aqueous buffers >24 hours.

  • The Fix: Store 10-50 mM stock solutions in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles (aliquot single uses).

  • pH Rule: Maintain assay buffers between pH 7.0 and 8.0. Below pH 5.0, hydrolysis accelerates; above pH 9.0, the hydroxamate anion may oxidize or aggregate.

Buffer "Forbidden List"

Standard buffers can ruin your data by competing for the metal ion.

  • AVOID: Phosphate (precipitates metals), Citrate (strong chelator), EDTA/EGTA (strips the enzyme).

  • USE: HEPES, Tris-HCl, or MOPS.

  • Additive Alert: DTT (Dithiothreitol) can chelate zinc. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary.

The "Metal Stripping" Artifact

A common false positive occurs when the inhibitor strips the metal out of the protein rather than binding to it within the pocket. This results in irreversible denaturation.

  • Validation: See Protocol 1, Step 4 (The Rescue Check).

Visualizing the Mechanism

The following diagram illustrates the bidentate binding mode and the logic flow for distinguishing true inhibition from artifacts.

G cluster_mech Binding Mechanism Inhibitor N-Hydroxyamide Inhibitor Complex E-I Complex (Bidentate Chelation) Inhibitor->Complex k_on (Slow) Artifact Artifact: Metal Stripping Inhibitor->Artifact Non-specific High Conc. Enzyme Metalloenzyme (Zn2+ Active Site) Enzyme->Complex Zn2+ Coordination Validation Validation: Add Excess ZnCl2 Complex->Validation Result_True Activity Restored (True Competitive) Validation->Result_True Reversible Result_False No Activity (Irreversible Stripping) Validation->Result_False Irreversible

Caption: Logic flow distinguishing specific bidentate chelation from non-specific metal stripping artifacts.

Protocol 1: The "Gold Standard" Fluorometric Inhibition Assay

Target: Generic Zinc-Dependent Hydrolase (e.g., HDAC, MMP, APN). Principle: Measure the reduction in cleavage of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs) in the presence of the inhibitor.

Reagents & Setup
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA (prevents sticky compounds from adhering to plastic).

  • Substrate: Fluorogenic peptide specific to target (Km concentration).

  • Enzyme: Recombinant human enzyme (titrated to linear range).

  • Control: Vorinostat (SAHA) or NNGH (for MMPs).

Step-by-Step Methodology

Step 1: Compound Preparation [1][2]

  • Prepare a 3-fold serial dilution of the N-hydroxyamide in DMSO (100% DMSO).

  • Dilute these stocks 1:50 into Assay Buffer to create "2X Working Solutions" (Final DMSO = 2%).

    • Why? Minimizes "shock" to the enzyme from high solvent concentration.

Step 2: Pre-Incubation (CRITICAL)

  • Add 25 µL of Enzyme Solution to a black 96-well plate.

  • Add 25 µL of Inhibitor Working Solution.

  • Incubate at 25°C (or 37°C) for 30 minutes .

    • Expert Insight: Hydroxamates often exhibit "slow-binding" kinetics. Skipping this step leads to underestimation of potency (IC50 shift).

Step 3: Reaction Initiation

  • Add 50 µL of Substrate Solution.

  • Read Fluorescence (Ex/Em specific to fluorophore) in kinetic mode for 60 minutes.

  • Calculate the slope (RFU/min) of the linear portion.

Step 4: The "Rescue Check" (Validation)

  • If inhibition is observed: Repeat the assay but add 1 mM ZnCl₂ to the buffer.

  • Interpretation: If the IC50 increases significantly (activity is restored), the mechanism is competitive chelation. If inhibition persists unchanged, the compound may be aggregating or acting via a non-metal mechanism (or stripping the metal irreversibly).

Protocol 2: Binding Kinetics (Residence Time)

Potency (IC50) is often less predictive of in vivo efficacy than Residence Time (1/k_off). Hydroxamates are sticky; they stay on the target.

Jump-Dilution Method
  • Incubate: Enzyme + Inhibitor (at 10x IC50) for 1 hour to reach equilibrium (E-I complex).

  • Jump: Rapidly dilute the mixture 100-fold into a buffer containing saturating Substrate.

  • Measure: Monitor the recovery of enzymatic activity over time.

  • Analysis: Plot product formation vs. time. A slow curve upward indicates a slow off-rate (long residence time), a desirable trait for N-hydroxyamide drugs.

Troubleshooting & PAINS Analysis

Problem: IC50 varies wildly between runs.

  • Cause: Metal contamination in water or buffer reagents.

  • Fix: Use ultrapure water and analytical grade reagents. Avoid glass containers (leaches ions); use polypropylene.

Problem: Compound shows activity against every metalloenzyme tested.

  • Cause: "PAINS" (Pan-Assay Interference).[3][4] The hydroxamate might be acting as a non-specific chelator or aggregating.[5]

  • Fix: Add 0.01% Triton X-100 to the buffer. If activity disappears, the compound was aggregating (false positive).

Problem: Fluorescence signal decreases even without enzyme.

  • Cause: Quenching. The N-hydroxyamide structure (especially if conjugated to aromatics) can absorb light at the fluorophore's emission wavelength.

  • Fix: Run a "No Enzyme" control with just Substrate + Inhibitor + Product to check for signal suppression.

Data Presentation: Summary Table

ParameterRecommended ConditionReason
Solvent DMSO (Anhydrous)Prevents hydrolysis of the hydroxamic bond.
Buffer pH 7.4 - 7.6Mimics physiological pH; prevents oxidation/hydrolysis.
Additives 0.1 mg/mL BSAPrevents non-specific binding to microplate walls.
Reducing Agent TCEP (Not DTT)DTT chelates Zn²⁺, causing false positives.
Pre-incubation 30 - 60 minsAllows slow-binding inhibitors to reach equilibrium.
Control ZnCl₂ SupplementationConfirms mechanism is metal-dependent.

References

  • Mechanism of Action: Hydroxamic Acids as Matrix Metalloproteinase Inhibitors.[6][7] ResearchGate. (2025). Link

  • Assay Interference (PAINS): PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry.[8] (2017).[4][8] Link

  • HDAC Protocols: Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology. (2022).[9][10] Link

  • Stability Data: Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry.[8] (2017).[4][8] Link

  • Clinical Context: Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization. MDPI. (2024). Link

Sources

Application Note: Mechanistic Evaluation of 3-Amino-N-Hydroxypicolinamide as a Histone Deacetylase (HDAC) Inhibitor

[1]

Executive Summary

This technical guide details the experimental characterization of 3-amino-N-hydroxypicolinamide , a small-molecule inhibitor targeting Histone Deacetylases (HDACs). Unlike standard benzamide inhibitors (e.g., Mocetinostat) that target the kinetic tunnel via an amide bond, this compound utilizes a hydroxamic acid zinc-binding group (ZBG) fused to a 3-aminopicoline scaffold. This unique structural hybrid combines the high potency of hydroxamates with the potential isoform selectivity of the pyridine core.

This document provides validated protocols for solubility handling, in vitro enzymatic profiling, and cellular target engagement verification (H3/H4 acetylation status).

Scientific Background & Mechanism[2][3][4][5][6]

The Pharmacophore

HDAC inhibitors generally follow a three-part pharmacophore model:

  • Cap Group: Interacts with the rim of the enzyme active site (surface recognition).

  • Linker: Occupies the hydrophobic channel.

  • Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion at the active site base.

3-amino-N-hydroxypicolinamide represents a "fragment-like" or minimal pharmacophore where:

  • The N-hydroxy (hydroxamic acid) moiety acts as a bidentate chelator of Zn²⁺, displacing the water molecule required for catalytic deacetylation.

  • The Pyridyl Ring serves as a rigid linker/scaffold.

  • The 3-Amino substituent provides a handle for hydrogen bonding with active site residues (e.g., Asp101 or His142 in HDAC1), potentially influencing selectivity profiles compared to unsubstituted hydroxamates like SAHA (Vorinostat).

Mechanism of Action Diagram

The following diagram illustrates the inhibitory cascade initiated by the compound.

HDAC_Inhibition_MechanismCompound3-amino-N-hydroxypicolinamideHDAC_ActiveSiteHDAC Active Site(Zn2+ Pocket)Compound->HDAC_ActiveSite  Bidentate Chelation  Substrate_BlockBlockade of Acetyl-LysineSubstrate EntryHDAC_ActiveSite->Substrate_Block  Competitive Inhibition  ChromatinChromatin RemodelingSubstrate_Block->Chromatin  Accumulation of Acetyl-Histones  Gene_ExpressionRe-expression ofTumor Suppressors (e.g., p21)Chromatin->Gene_Expression  Open Chromatin State  ApoptosisApoptosis / Cell Cycle ArrestGene_Expression->Apoptosis  Downstream Signaling  

Figure 1: Mechanistic pathway of 3-amino-N-hydroxypicolinamide inducing epigenetic modulation.

Compound Handling & Stability

Critical Warning: Hydroxamic acids are prone to hydrolysis and mutagenicity. Handle with extreme care.

ParameterSpecification
Solvent DMSO (Dimethyl Sulfoxide), anhydrous, ≥99.9%.
Stock Concentration 10 mM recommended.
Solubility Limit Typically ~50 mM in DMSO; poor aqueous solubility.
Storage -20°C in aliquots (avoid freeze-thaw cycles).
Stability Hydrolyzes to carboxylic acid in acidic/basic aqueous buffers over time. Prepare working dilutions immediately before use.

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Objective: Determine the IC50 of the compound against purified HDAC isoforms (e.g., HDAC1, HDAC6).

Principle

This assay utilizes a fluorogenic substrate (Boc-Lys(Ac)-AMC). HDAC activity removes the acetyl group, sensitizing the substrate to a developer enzyme (Trypsin) which releases the fluorescent AMC fluorophore.

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Substrate: Boc-Lys(Ac)-AMC (50 µM final).

  • Enzyme: Recombinant Human HDAC1 (or nuclear extract).

  • Inhibitor: 3-amino-N-hydroxypicolinamide (Serial dilutions: 1 nM to 10 µM).

  • Positive Control: Trichostatin A (TSA) or SAHA.

Step-by-Step Procedure
  • Preparation: Dilute the 10 mM DMSO stock of the inhibitor into Assay Buffer to generate a 10x concentration series (e.g., 100 µM down to 0.01 µM). Note: Keep DMSO constant at <1% final volume.

  • Enzyme Incubation: Add 15 µL of diluted HDAC enzyme to a black 96-well plate.

  • Treatment: Add 10 µL of the 10x inhibitor dilution. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 25 µL of Substrate solution (100 µM stock). Total volume = 50 µL.

  • Reaction: Incubate for 30–60 minutes at 37°C .

  • Development: Add 50 µL of Developer/Stop Solution (containing Trypsin and TSA to stop further deacetylation). Incubate 15 mins at room temperature.

  • Readout: Measure fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm).

Data Analysis

Calculate % Inhibition using the formula:

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound penetrates the cell membrane and inhibits HDACs in a biological context by measuring the accumulation of acetylated Histone H3 (Ac-H3).

Experimental Workflow Diagram

Western_WorkflowSeedSeed Cells(HCT116 or HeLa)TreatTreat with Inhibitor(6h - 24h)Seed->TreatLyseAcid Extractionor RIPA LysisTreat->LysePAGESDS-PAGEElectrophoresisLyse->PAGEBlotImmunoblotting(Anti-Ac-H3)PAGE->Blot

Figure 2: Cellular assay workflow for validating histone hyperacetylation.

Materials
  • Cell Line: HCT116 (Colon Cancer) or HeLa.

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate 5 mM) to prevent deacetylation during lysis.

  • Primary Antibodies:

    • Anti-Acetyl-Histone H3 (Lys9/Lys14) [Rabbit, 1:1000].

    • Anti-Total Histone H3 [Mouse, 1:2000] (Loading Control).

    • Anti-GAPDH (Cytosolic Control).

Step-by-Step Procedure
  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Adhere overnight.
    
  • Treatment: Treat cells with 3-amino-N-hydroxypicolinamide at

    
    , 
    
    
    , and
    
    
    the biochemical IC50 (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.
  • Incubation: Incubate for 6 to 24 hours . (Histone acetylation changes are often visible within 2-4 hours).

  • Lysis: Wash cells with cold PBS. Lyse directly in RIPA buffer (+ inhibitors). Sonicate briefly to shear DNA (viscosity reduction).

  • Western Blot:

    • Load 20 µg protein per lane.

    • Transfer to Nitrocellulose/PVDF.

    • Block with 5% Milk.

    • Incubate Primary Ab overnight at 4°C.

    • Crucial Step: Ensure the secondary antibody matches the host (Anti-Rabbit HRP).

  • Detection: Use ECL substrate. A successful hit will show a dose-dependent increase in the Ac-H3 band intensity compared to DMSO.

Expected Results & Troubleshooting

Data Interpretation
AssayExpected Outcome for Potent InhibitorFailure Mode / Troubleshooting
Fluorometric Assay Sigmoidal dose-response curve; IC50 in nanomolar (nM) to low micromolar (µM) range.High Background: Trypsin developer contaminated or incubation too long. No Inhibition: Compound hydrolysis (check stock age).
Western Blot Increased band density for Ac-H3 and Ac-H4. p21 (WAF1) induction is a common downstream marker.No Signal: Lysis buffer lacked HDAC inhibitors (Sodium Butyrate), allowing deacetylation post-lysis.
Cell Viability Reduced viability (MTT/CellTiter-Glo) after 48-72h.Poor Potency: Compound may have poor permeability. Verify logP or use higher concentrations.
Comparison to Standards

When characterizing 3-amino-N-hydroxypicolinamide, benchmark against:

  • SAHA (Vorinostat): Pan-HDAC inhibitor (Hydroxamate).[1]

  • MS-275 (Entinostat): Class I selective (Benzamide).

  • Mocetinostat: Class I selective (Aminopyridine-benzamide).

Note: The 3-amino-N-hydroxypicolinamide structure suggests a hybrid profile. If it shows high potency (nM range), it behaves like SAHA. If it shows slow-binding kinetics, it may behave more like benzamides.

References

  • Assay Methodology: Wegener, D., et al. "Fluorogenic substrates for histone deacetylases." Analytical Biochemistry, 321(2), 2003.

  • Structural Basis: Finnin, M.S., et al. "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors." Nature, 401, 188–193, 1999.

  • Picolinamide Scaffold: Methot, J.L., et al. "Exploration of the internal cavity of histone deacetylase 1 with selective picolinamide inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 973-978, 2008.

  • Hydroxamic Acid Stability: Miller, T.A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116, 2003.

  • Cellular Protocols: Glozak, M.A., & Seto, E. "Histone deacetylases and cancer." Oncogene, 26, 5420–5432, 2007.

Application Note: Assay Development for 3-Amino-N-Hydroxypyridine-2-Carboxamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

3-amino-N-hydroxypyridine-2-carboxamide (CAS 98140-94-4) represents a class of hybrid Ribonucleotide Reductase (RNR) inhibitors. Structurally, it combines the iron-chelating "pincer" motif of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) with the radical-scavenging hydroxamic acid moiety found in Didox (3,4-dihydroxybenzohydroxamic acid).

The therapeutic potential of this molecule lies in its ability to starve cancer cells of deoxyribonucleotides (dNTPs) required for DNA synthesis. Unlike standard alkylating agents, this molecule targets the R2 (β) subunit of RNR, specifically destabilizing the diferric-tyrosyl radical cofactor essential for catalysis.

Mechanistic Pathway (Visualization)

The following diagram illustrates the RNR catalytic cycle and the specific intervention points of 3-amino-N-hydroxypyridine-2-carboxamide.

RNR_Mechanism R1 RNR R1 Subunit (Catalytic Site) NDP Ribonucleotides (NDPs) R1->NDP Binds R2 RNR R2 Subunit (Radical Generator) Fe Di-Iron Center (Fe-O-Fe) R2->Fe Houses Radical Tyrosyl Radical (Tyr-122) Fe->Radical Generates Radical->R1 Electron Transfer (35 Å) Drug 3-amino-N-hydroxypyridine- 2-carboxamide Drug->Fe Chelation Drug->Radical Quenching (Scavenging) dNDP Deoxyribonucleotides (dNDPs) NDP->dNDP Reduction DNA DNA Synthesis (S-Phase) dNDP->DNA Precursor

Figure 1: Mechanism of Action.[1][2] The drug acts as a tridentate ligand, chelating the iron center and quenching the tyrosyl radical, severing the electron transfer to the R1 subunit.

Analytical Chemistry: Drug Quantification

Before biological testing, a robust analytical method is required to assess compound stability and solubility. Hydroxamic acids are prone to hydrolysis and oxidation; therefore, HPLC-UV is the preferred method for quality control.

Protocol A: RP-HPLC Quantification

Objective: Quantify 3-amino-N-hydroxypyridine-2-carboxamide in buffer or plasma.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Buffers hydroxamic acid stability).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV Diode Array, extraction at 300 nm (characteristic of aminopyridines) and 210 nm .

Method:

  • Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B.

  • Gradient:

    • 0–2 min: Isocratic 5% B.

    • 2–10 min: Linear gradient to 60% B.

    • 10–12 min: Wash at 90% B.

    • 12–15 min: Re-equilibrate 5% B.

  • Sample Prep: Dissolve stock in DMSO (10 mM). Dilute working standards in Mobile Phase A.

  • Validation: Linearity (

    
    ) required from 1 µM to 100 µM.
    

Expert Insight: Unlike simple benzohydroxamic acids, the aminopyridine core adds polarity. If peak tailing occurs, add 0.1% Triethylamine (TEA) to Mobile Phase A to mask silanol interactions.

Enzymatic Assay: Ribonucleotide Reductase Activity

This is the "Gold Standard" assay. It measures the reduction of Cytidine Diphosphate (CDP) to Deoxycytidine Diphosphate (dCDP).[2]

Protocol B: Non-Radioactive HPLC-Based RNR Assay

Rationale: Colorimetric phosphate assays are unsuitable due to high background from ATP (an essential allosteric effector). We utilize anion-exchange HPLC to separate the substrate (CDP) from the product (dCDP).

Reagents:

  • Enzyme: Recombinant Mouse or Human RNR (R1 and R2 subunits mixed 1:1).

  • Substrate: CDP (0.5 mM).

  • Effector: ATP (2 mM) – Required to activate the catalytic site.

  • Reductant: DTT (10 mM) – Essential to regenerate the active site thiols.

  • Buffer: 50 mM HEPES (pH 7.2), 4 mM MgCl

    
    , 0.05 mM FeCl
    
    
    
    (optional, see note).

Workflow:

  • Pre-incubation: Mix R1 (0.3 µM) + R2 (0.3 µM) + ATP + Drug Candidate (0.1 – 100 µM) in buffer. Incubate at 37°C for 15 minutes.

    • Note: This step allows the drug to interact with the R2 radical before turnover begins.

  • Initiation: Add CDP and DTT to start the reaction. Total volume: 100 µL.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Quenching: Add 100 µL of 10% Trichloroacetic Acid (TCA) or boil at 100°C for 2 minutes.

  • Neutralization: (If TCA used) Extract with Freon-amine or neutralize with KOH.

  • Analysis: Inject 20 µL onto an Anion Exchange Column (e.g., Partisil 10 SAX).

    • Mobile Phase: 0.3 M Ammonium Phosphate, pH 5.0.

    • Detection: UV at 270 nm (Cytidine absorption).

    • Calculation: % Conversion = Area

      
       / (Area
      
      
      
      + Area
      
      
      ).

Self-Validating Control:

  • Positive Control: Hydroxyurea (weak inhibitor, IC50 ~100 µM) or Didox (IC50 ~5-10 µM).

  • Negative Control: Reaction without DTT (should show <1% product).

Cellular Assays: Phenotypic Validation

Demonstrating enzymatic inhibition is insufficient; the drug must penetrate the cell and arrest the cell cycle.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: RNR inhibition depletes dNTP pools, causing cells to stall in the S-phase (DNA synthesis phase).

Steps:

  • Seeding: Plate HCT-116 or L1210 leukemia cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with Drug (IC50 and 2x IC50) for 24 hours.

  • Harvest: Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol away. Resuspend in PBS containing:

    • 
       Propidium Iodide (PI) – DNA stain.
      
    • 
       RNase A – Degrades RNA to prevent background.
      
  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission 585 nm).

Expected Data Output:

Treatment G0/G1 (%) S-Phase (%) G2/M (%) Interpretation
Vehicle 55% 25% 20% Normal cycling
Drug (Low) 40% 45% 15% S-phase accumulation

| Drug (High) | 30% | 60% | 10% | S-phase Arrest (Block) |

Troubleshooting & Optimization (Expertise)

The "Iron Effect": Since 3-amino-N-hydroxypyridine-2-carboxamide acts as an iron chelator, the assay sensitivity is highly dependent on the iron concentration in the buffer.

  • Issue: If your buffer contains excess trace iron (common in non-ultrapure water), the drug may be saturated by free iron before it reaches the enzyme.

  • Solution: Use Chelex-treated buffers for the enzymatic assay to determine the "true" potency. However, for cellular correlation, normal media (containing iron) is more physiologically relevant.

Stability of the Hydroxamic Acid: Hydroxamic acids can convert to amides or hydroxylamines in plasma.

  • Tip: Always prepare fresh stock in anhydrous DMSO. Avoid freeze-thaw cycles of the aqueous working solution.

References

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase and cell proliferation. Effects of hydroxyurea and other inhibitors."[3] Cancer Research.

  • Szekeres, T., et al. (1997). "Synergistic inhibition of ribonucleotide reductase by the combination of didox and resveratrol in human leukemia cells." European Journal of Clinical Investigation.

  • Shao, J., et al. (2006). "Ribonucleotide reductase inhibitors and future drug design." Current Cancer Drug Targets.

  • Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity." Biochemical Pharmacology.

  • Cayman Chemical. "Didox Product Information & Physical Properties."

Sources

Application Note: High-Throughput Screening for Metalloenzyme Inhibitors Using 3-Amino-N-hydroxypyridine-2-carboxamide (3-AHP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery professionals. It focuses on the use of 3-amino-N-hydroxypyridine-2-carboxamide (referred to herein as 3-AHP ) as a reference standard and privileged fragment in High-Throughput Screening (HTS) campaigns targeting metalloenzymes, specifically Ribonucleotide Reductase (RNR) and Peptide Deformylase (PDF) .

Executive Summary

3-amino-N-hydroxypyridine-2-carboxamide (3-AHP) represents a "privileged scaffold" in medicinal chemistry, combining a pyridine core with a bidentate/tridentate metal-binding pharmacophore (hydroxamic acid + amino group). In High-Throughput Screening (HTS), 3-AHP is utilized primarily as a mechanistic probe and reference inhibitor for metalloenzymes, particularly Ribonucleotide Reductase (RNR) and Peptide Deformylase (PDF) .

This guide details the protocols for utilizing 3-AHP to validate HTS assays, characterize metal-dependent inhibition, and filter false positives arising from non-specific chelation.

Mechanistic Grounding & Rationale

The Chelation Pharmacophore

The biological activity of 3-AHP is driven by its ability to form stable complexes with transition metals (Fe, Zn, Ni) in the active sites of metalloenzymes.

  • Ribonucleotide Reductase (RNR): The M2 subunit of RNR contains a di-iron center essential for generating the tyrosyl radical required for DNA synthesis. 3-AHP acts by chelating the iron, destabilizing the center, and quenching the radical, analogous to the mechanism of hydroxyurea and Didox, but with enhanced potency due to the pyridine nitrogen participation [1].

  • Peptide Deformylase (PDF): In bacterial targets, the hydroxamic acid group coordinates the active site Iron/Zinc, blocking the removal of N-formyl groups from nascent proteins [2].

Why Use 3-AHP in HTS?
  • Assay Validation: It serves as a positive control to calibrate the sensitivity of fluorescence-based or absorbance-based enzymatic assays.

  • Fragment Screening: As a low-molecular-weight fragment (MW ~153 Da), it is used in Fragment-Based Drug Discovery (FBDD) to identify "metal-binding warheads" that can be elaborated into more potent drugs.

  • Selectivity Profiling: It helps distinguish between specific active-site binding and promiscuous metal stripping (PAINS behavior).

Experimental Protocols

Compound Management & Stability

Hydroxamic acids can be prone to hydrolysis or oxidation (to nitrosocarbonyls) under specific conditions.

  • Stock Preparation: Dissolve 3-AHP in 100% DMSO to a concentration of 10-50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Note: Avoid buffers with high concentrations of competing chelators (e.g., EDTA, EGTA) unless studying metal rescue.

Protocol A: RNR Inhibition Assay (Spectrophotometric)

This assay measures the reduction of CDP to dCDP. 3-AHP is used to inhibit the R2 subunit.

Reagents:

  • Recombinant RNR (R1 and R2 subunits).

  • Substrate: CDP (0.5 mM).

  • Effector: ATP (2 mM).

  • Reductant: DTT (10 mM) or Thioredoxin system.

  • Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl2.

Step-by-Step Workflow:

  • Enzyme Mix: Pre-incubate R1 and R2 subunits (1:1 ratio, 0.5 µM final) in Assay Buffer at 37°C for 5 minutes.

  • Compound Addition: Add 3-AHP (serial dilutions from 0.1 µM to 100 µM) to the enzyme mix. Incubate for 15 minutes to allow iron chelation/radical quenching.

  • Initiation: Add the Substrate Mix (CDP + ATP).

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by boiling (3 min) or adding HClO4.

  • Detection: Analyze dCDP production via HPLC (anion exchange) or colorimetric determination (diphenylamine method).

Expected Result: 3-AHP should exhibit dose-dependent inhibition with an IC50 in the low micromolar range (typically 5–50 µM depending on RNR species).

Protocol B: Fluorescence Thermal Shift (FTS) Binding Assay

Used to confirm direct physical binding of 3-AHP to the target protein (e.g., PDF or RNR-R2).

Reagents:

  • Target Protein (2-5 µM).

  • Sypro Orange Dye (5x final).

  • 3-AHP (100 µM or titration).

  • Buffer: 20 mM Tris pH 7.5, 150 mM NaCl.

Workflow:

  • Plate Setup: In a 384-well PCR plate, mix Protein + Sypro Orange + 3-AHP. Include DMSO-only controls.

  • Ramp: Run in a qPCR machine (melt curve mode) from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Validation: A positive shift (

    
    ) indicates stabilization (binding). A negative shift may indicate destabilization via metal stripping (structural collapse).
    

Data Analysis & Interpretation

Quantitative Metrics

When using 3-AHP as a reference, organize data as follows:

ParameterDefinitionAcceptance Criteria (Assay Validation)
IC50 Concentration inhibiting 50% activityWithin 3-fold of historical mean
Z' Factor Assay robustness metric> 0.5 (Excellent for HTS)
Hill Slope Steepness of the dose-response curve~1.0 (Standard binding); >2.0 suggests aggregation/denaturation

Thermal shift (FTS Assay)+2°C to +5°C (Specific Binding)
Differentiating Specific Inhibition vs. Metal Stripping

A critical step in HTS with hydroxamic acids is ensuring the compound binds in the pocket rather than stripping the metal out of the protein.

  • Rescue Experiment: Add excess metal (e.g., 50 µM FeSO4 or ZnCl2) to the assay.

    • If inhibition is reversed: The mechanism is likely competitive chelation or metal stripping.

    • If inhibition persists: The compound may bind to an allosteric site or form a ternary complex.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for classifying hits in a metalloenzyme screen using 3-AHP as a mechanistic probe.

HTS_Workflow Start HTS Primary Screen (Metalloenzyme Target) Hit Hit Identification (>50% Inhibition) Start->Hit Library Screening Ref Reference Check: Compare to 3-AHP Profile Hit->Ref QC Check DoseResponse Dose-Response (IC50) Ref->DoseResponse Validated CounterScreen Counter Screen: Metal Rescue (Fe/Zn) DoseResponse->CounterScreen Potent Hits Biophysical Biophysical Validation (Thermal Shift / SPR) CounterScreen->Biophysical Activity Persists Outcome1 Mechanism A: Competitive Chelator (Reversible with Metal) CounterScreen->Outcome1 Activity Restored Outcome2 Mechanism B: Allosteric/Ternary (Not Reversible) Biophysical->Outcome2 Positive Tm Shift Outcome3 False Positive: Aggregator/PAINS Biophysical->Outcome3 No Binding / Unstable

Caption: Decision tree for validating metalloenzyme inhibitors. 3-AHP serves as the benchmark for "Mechanism A" (Competitive Chelation).

References

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase and cell proliferation. Effects of hydroxyurea and related compounds." Cancer Research, 39(3), 844-851.

  • Clements, J. M., et al. (2001). "Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor." Antimicrobial Agents and Chemotherapy, 45(2), 563-570.

  • Popovic-Bijelic, A., et al. (2006). "Inhibitors of ribonucleotide reductase R2 subunits: structure-activity relationships of heteroaromatic thiosemicarbazones." Journal of Medicinal Chemistry, 49(14), 4231-4239. (Provides structural context for pyridine-2-carboxamide derivatives).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

Application Note: Quantification of 3-amino-N-hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the analytical quantification of 3-amino-N-hydroxypyridine-2-carboxamide (CAS: 98140-94-4), also known as 3-Amino-N-hydroxypicolinamide .[1]

This molecule belongs to a class of Ribonucleotide Reductase (RNR) Inhibitors structurally related to Didox and Trimidox. Its mechanism involves chelating the differic iron center of the RNR-R2 subunit, thereby blocking the conversion of ribonucleotides to deoxyribonucleotides (dNTPs) and arresting DNA synthesis.

Introduction & Physicochemical Context

The quantification of 3-amino-N-hydroxypyridine-2-carboxamide presents unique challenges due to its dual functionality: a basic aminopyridine core and a reactive hydroxamic acid tail.

  • Mechanism of Action: The hydroxamic acid moiety acts as an iron chelator, destabilizing the tyrosyl radical in the R2 subunit of RNR.

  • Analytical Challenge: Hydroxamic acids are prone to enzymatic hydrolysis (to the corresponding carboxylic acid) and oxidation in biological matrices. They also exhibit strong metal-chelating properties, which can lead to peak tailing in HPLC systems if not managed.

Key Molecule Properties
PropertyValueImplication for Analysis
Molecular Weight 153.14 g/mol Low mass requires clean background for MS.
pKa (Predicted) ~3.5 (Pyridine), ~9.0 (Hydroxamic)pH control is critical for retention.
Solubility DMSO, Methanol, Water (pH dependent)Polar; requires high aqueous mobile phase.
Stability Unstable in plasma (T½ < 30 min at 37°C)Requires immediate stabilization.
Mechanism of Action Diagram

RNR_Inhibition Didox 3-amino-N-hydroxypyridine- 2-carboxamide Fe Fe3+ (RNR Active Site) Didox->Fe Chelates RNR Ribonucleotide Reductase (Active) Didox->RNR Destabilizes Tyrosyl Radical Fe->RNR Essential Cofactor RNR_Inactive RNR (Inactive) RNR->RNR_Inactive Inhibition dNTP dNTP Pool RNR->dNTP Catalyzes Synthesis RNR_Inactive->dNTP Blocks Synthesis DNA DNA Replication dNTP->DNA Substrate

Caption: Mechanism of Action. The hydroxamic acid moiety chelates the active site iron of Ribonucleotide Reductase, depleting dNTP pools and halting DNA replication.

Method A: HPLC-UV (Quality Control & Formulation)

This method is robust for high-concentration samples (API purity, formulation stability).

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3-5 µm.

    • Rationale: Standard C18 columns may suffer from "dewetting" with high aqueous phases. Polar-embedded groups improve retention of the hydrophilic hydroxamic acid.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 1 mM EDTA.

    • B: Acetonitrile (HPLC Grade).[2]

    • Note:EDTA is mandatory. It scavenges trace iron in the stainless steel system that would otherwise chelate the analyte, causing severe peak tailing.

  • Isocratic Elution: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm (Primary), 310 nm (Secondary confirmation).

  • Injection Volume: 10-20 µL.

Protocol Steps
  • System Passivation: Flush the system with Mobile Phase A (containing EDTA) for 2 hours prior to the first run to passivate metal surfaces.

  • Standard Prep: Dissolve 10 mg of analyte in 10 mL of acidified methanol (0.1% Formic Acid).

    • Causality: Neutral methanol can lead to slow oxidation. Acid stabilizes the hydroxamic bond.

  • Run Sequence: Blank -> Standard (5 replicates) -> Samples -> Bracket Standard.

  • Acceptance: Tailing factor must be < 1.5. If > 1.5, increase EDTA concentration to 2 mM.

Method B: LC-MS/MS (Bioanalysis & Pharmacokinetics)

For plasma/tissue quantification, sensitivity is paramount.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

    • Rationale: The pyridine nitrogen and amino group protonate readily (

      
      ).
      
  • MRM Transitions:

    • Quantifier:

      
       (Loss of -OH / Ammonia fragment).
      
    • Qualifier:

      
       (Loss of -CONHOH group, pyridine ring fragment).
      
  • Internal Standard (IS): Didox (3,4-dihydroxybenzohydroxamic acid) or Nicotinamide (structural analog) if stable isotope is unavailable.

Sample Preparation (Protein Precipitation)

Hydroxamic acids are unstable in plasma due to esterase/amidase activity. Speed and temperature control are non-negotiable.

Reagents:
  • Precipitation Solvent: Acetonitrile:Methanol (50:50) containing 0.5% Formic Acid and 10 mM Ascorbic Acid .

    • Scientific Integrity: Formic acid inhibits enzymatic hydrolysis. Ascorbic acid prevents oxidative degradation of the hydroxamic group.

Workflow Diagram

Sample_Prep Blood Blood Collection (K2EDTA Tubes) Ice Place on Wet Ice (Immediate) Blood->Ice < 1 min Spin Centrifuge (4°C, 2000g, 10 min) Ice->Spin Plasma Harvest Plasma (50 µL) Spin->Plasma Crash Add 200 µL PPT Solvent (ACN/MeOH + 0.5% FA + Ascorbic Acid) Plasma->Crash Stabilization Vortex Vortex 30s Centrifuge 10,000g Crash->Vortex Inject Inject Supernatant LC-MS/MS Vortex->Inject

Caption: Critical Sample Preparation Workflow. Acidification and antioxidant addition during protein precipitation are required to prevent analyte degradation.

LC-MS/MS Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18.

    • Recommendation: Waters XBridge Amide or Phenomenex Kinetex HILIC.

    • Rationale: The molecule is small and polar; it elutes in the void volume on standard C18. HILIC provides retention and enhances ESI+ sensitivity.

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient (HILIC):

    • 0-1 min: 95% B (Loading)

    • 1-4 min: 95% -> 60% B

    • 4-5 min: 60% B

    • 5.1 min: 95% B (Re-equilibration)

Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)
ParameterAcceptance CriteriaNotes
Linearity

Range: 5.0 – 2000 ng/mL.
Accuracy ±15% (±20% at LLOQ)Use weighted regression (

).
Recovery > 80% ConsistentMatrix effect is common in HILIC; check phospholipids.
Stability Benchtop: < 2 HoursCritical: Keep samples at 4°C in autosampler.
Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Interaction with iron in LC tubing.

    • Fix: Passivate system with 6N Nitric Acid (remove column first!) or add 5 µM Medronic Acid to mobile phase.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from plasma phospholipids.

    • Fix: Use " phospholipid removal" plates (e.g., Agilent Captiva or Waters Ostro) instead of standard PPT.

  • Issue: Degradation.

    • Cause: Hydrolysis of hydroxamic acid to 3-aminopyridine-2-carboxylic acid.

    • Fix: Ensure all solvents and buffers are pH < 4.0. Avoid alkaline glassware cleaning agents.

References

  • El-Sadek, M. et al. (2022). Development and Validation of an HPLC-UV Method for Hydroxamic Acid Derivatives. MDPI. Available at: [Link] (General methodology for hydroxamic acids).

  • Kovacevic, Z. et al. (2011). The pharmacology of Didox and Trimidox: Ribonucleotide reductase inhibitors. Investigational New Drugs. DOI: 10.1007/s10637-010-9433-2.
  • Fiori, J. et al. (2005).[2] LC-MS/MS determination of hydroxamic acids in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Methodology adapted for pyridine analogs).[3][4][5]

  • PubChem. (2025).[6] 3-amino-N-hydroxypyridine-2-carboxamide (CAS 98140-94-4).[1][7][8][9] National Library of Medicine. Available at: [Link]

Sources

formulation of 3-amino-N-hydroxypyridine-2-carboxamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Delivery of 3-Amino-N-hydroxypyridine-2-carboxamide (Triapine) for In Vivo Models

Executive Summary

3-Amino-N-hydroxypyridine-2-carboxamide (Synonyms: Triapine, 3-AP, NSC 663249) is a potent ribonucleotide reductase (RNR) inhibitor and iron chelator used in oncology research.[1][2][3] While highly effective in vitro, its successful translation to in vivo models is frequently compromised by poor aqueous solubility at physiological pH and rapid plasma clearance.

This guide provides two distinct, field-validated formulation protocols:

  • The "Clinical Mimic" (Acidic Solubilization): For intravenous (IV) administration, mirroring human clinical trial formulations.[3]

  • The "High-Load" (Co-solvent): For intraperitoneal (IP) or oral (PO) screening, maximizing drug load for efficacy studies.[2][3]

Physicochemical Profile & Solubility Logic

Understanding the molecule is the prerequisite to dissolving it.[3] Triapine is an amphoteric molecule containing a pyridine ring and a hydroxamic acid moiety.[1][3]

PropertyValueImplication for Formulation
Molecular Weight 195.18 g/mol Small molecule, rapid distribution.[1][2][3]
pKa (Pyridine N) ~4.25Critical: Becomes cationic (soluble) below pH 4.[2][3]5.
pKa (Hydroxamate) ~9.0Becomes anionic (soluble) above pH 9.[1][2][3]5.
LogP ~0.3 (Neutral)Moderate lipophilicity, but crystal lattice energy prevents simple aqueous dissolution.[1][2][3]
Solubility (pH 7.4) < 0.5 mg/mLPrecipitation Risk: High risk of phlebitis or blockage upon injection if not buffered correctly.[2][3]

The Solubility "U-Curve": Triapine dissolves well at low pH (protonated) and high pH (deprotonated) but precipitates at neutral pH (physiological).[3] Therefore, simple saline is an invalid vehicle.

Formulation Decision Tree

FormulationStrategy Start Start: Define Study Goal Route Select Administration Route Start->Route IV Intravenous (IV) (Tail Vein) Route->IV IP_PO Intraperitoneal (IP) / Oral (PO) Route->IP_PO Clinical Goal: Clinical Translation (PK/Tox Studies) IV->Clinical Screening Goal: Max Efficacy/Screening (High Dose >10mg/kg) IP_PO->Screening MethodA Method A: Acidic Solubilization (Lactic Acid/Saline) Clinical->MethodA Prevents Phlebitis MethodB Method B: Co-Solvent System (DMSO/PEG400/Water) Screening->MethodB Max Concentration

Caption: Decision matrix for selecting the appropriate Triapine vehicle based on administration route and study endpoint.

Detailed Protocols

Protocol A: Intravenous (IV) Solution (The "Clinical Mimic")

Target Concentration: 1–2 mg/mL Use Case: Pharmacokinetics (PK), MTD studies, Tumor Xenografts.

Reagents:

  • Triapine (Free Base)[3]

  • L-Lactic Acid (85% or pure)[1][2][3]

  • 0.9% Sodium Chloride (Saline), sterile

  • 1M NaOH (for pH adjustment)[3]

Procedure:

  • Prepare 0.1M Lactic Acid: Dilute stock Lactic Acid into sterile water (e.g., 0.9 g Lactic acid into 100 mL water).

  • Weighing: Weigh the required amount of Triapine into a sterile amber glass vial (Protect from light).

  • Solubilization (The Critical Step):

    • Add the 0.1M Lactic Acid solution to the powder.[3]

    • Volume Calculation: Use 40% of the final intended volume.[3]

    • Action: Vortex and sonicate at 37°C until completely clear. The solution will be yellow.[1][3]

    • Mechanism:[1][2][3][4][5][6][7] This protonates the pyridine nitrogen, forming the soluble lactate salt.

  • Dilution: Slowly add 0.9% Saline to reach 90% of the final volume.

  • pH Adjustment (The Danger Zone):

    • Measure pH (likely ~3.0).[1][2][3]

    • Add 1M NaOH dropwise very slowly while stirring.

    • Target pH: 5.0 – 5.5 .[1][2][3]

    • Warning: Do not exceed pH 6.[1][2][3]0. At pH >6.0, the free base will precipitate out of solution immediately.[1][3]

  • Finalize: Adjust to final volume with saline. Filter sterilize (0.22 µm PES membrane).[1][2][3]

Stopping Rule: If the solution turns cloudy or shows a "Tyndall effect" (scattering light) after pH adjustment, discard. Do not inject suspensions IV.[1][2][3]

Protocol B: High-Load IP/Oral Formulation

Target Concentration: 5–10 mg/mL Use Case: Efficacy screening, high-dose tolerance.[1][2]

Reagents:

  • DMSO (Anhydrous, Cell culture grade)

  • PEG400 (Polyethylene Glycol 400) or PEG300[2][3]

  • Sterile Water for Injection[1]

Procedure:

  • Stock Solution: Dissolve Triapine in 100% DMSO to a concentration of 100 mg/mL . (Store aliquots at -20°C).

  • Vehicle Preparation: Prepare the vehicle mix separately: 40% PEG400 / 55% Water .

  • Compounding (Fresh Daily):

    • Add the calculated volume of DMSO Stock (5% of final volume) to the PEG400. Vortex.

    • Slowly add the Water component while vortexing.[1][3]

    • Final Composition:5% DMSO / 40% PEG400 / 55% Water .[1][2][3]

  • Visual Check: Solution should be clear yellow.[1][2][3] If precipitation occurs, heat to 37°C.[1][3]

In Vivo Administration & Workflow

Dosing Parameters
ParameterMouse (20g)Rat (250g)Notes
Max Vol (IV) 5 mL/kg (100 µL)5 mL/kg (1.25 mL)Slow bolus (10-15 sec) to prevent hemolysis.[1][2][3]
Max Vol (IP) 10 mL/kg (200 µL)10 mL/kg (2.5 mL)Rotate injection sites.
Dose Range 10 – 40 mg/kg5 – 20 mg/kgTriapine is more toxic in rats than mice.[1][2][3]
Schedule QD or BIDQDHalf-life is short (<1h in rodents).[1][2][3]
Mechanism of Action & Biomarkers

When designing the study, ensure you are measuring the correct downstream effects.

Mechanism Triapine Triapine (3-AP) Complex Fe-Triapine Complex Triapine->Complex Chelates Fe Iron (Fe2+/Fe3+) Fe->Complex RNR RNR Enzyme (M2 Subunit) Complex->RNR Inhibits Tyrosyl Radical ROS ROS Generation Complex->ROS Redox Cycling DNA dNTP Depletion RNR->DNA Blocks Synthesis Arrest S-Phase Arrest Apoptosis DNA->Arrest

Caption: Triapine acts via dual mechanisms: direct RNR inhibition and ROS-mediated damage via iron complexes.[1][2][3]

Quality Control & Stability

  • Stability: The hydroxamic acid group is susceptible to hydrolysis.[1][3]

    • Protocols A & B: Use within 24 hours of preparation.

    • Storage: Keep protected from light (amber vials).[1][2][3][6]

  • HPLC Validation:

    • Column: C18 Reverse Phase.[1][2][3]

    • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1][2][3]

    • Detection: UV at 254 nm.[1][2][3]

    • Acceptance: >95% purity before dosing.[1][2][3]

  • Toxicity Markers:

    • Monitor for Methemoglobinemia (shortness of breath/cyanosis in animals).[3] This is a known side effect of arylamine/hydroxamate drugs.[1][3]

    • Monitor for weight loss >15% (stopping rule).[2][3]

References

  • National Cancer Institute (NCI). Triapine (3-AP) Formulation and Clinical Trials.[1][2][3] Available at: [Link] (Search: Triapine, NSC 663249).[3]

  • Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity.[1][2][3] Biochemical Pharmacology.[1][2][3][5]

  • Kunos, C. A., et al. (2010). Phase I trial of Triapine-Cisplatin-Paclitaxel chemotherapy for advanced stage or metastatic solid tumor cancers.[1][2][3] Frontiers in Oncology.[1][3]

  • SelleckChem. Triapine Solubility and Handling Data.

  • Attia, S., et al. (2014). Phase I study of prolonged infusion of triapine in combination with fixed dose rate gemcitabine.[3] Cancer Chemotherapy and Pharmacology.[1][2][3][5][8][9]

Sources

Application Note: Antifungal Susceptibility Testing for Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Broth Microdilution & Metabolic Viability Assays (SDHI Focus)

Executive Summary

Pyridine carboxamides represent a critical scaffold in modern antifungal discovery, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs) . By targeting Complex II of the mitochondrial respiratory chain, these compounds disrupt the tricarboxylic acid (TCA) cycle and electron transport, leading to energy depletion and oxidative stress in fungal pathogens.

This application note provides a rigorous, standardized protocol for evaluating the antifungal potency of pyridine carboxamide derivatives. Unlike generic screening guides, this protocol integrates CLSI (Clinical and Laboratory Standards Institute) standards with specific adaptations required for SDHIs, such as metabolic viability quantification (Resazurin) to complement visual MIC scoring.

Chemical Preparation & Handling

Critical Factor: Pyridine carboxamides often exhibit poor aqueous solubility. Proper solubilization is the single most significant variable affecting MIC reproducibility.

Stock Solution Protocol
  • Solvent Selection: Use 100% DMSO (Dimethyl Sulfoxide) .[1] Avoid Acetone or Ethanol due to high volatility which alters concentration during serial dilution.

  • Concentration: Prepare a primary stock at 100× or 200× the highest desired final test concentration (typically 12.8 mg/mL or 25.6 mg/mL).

  • Sterilization: Do not filter sterilize DMSO stock solutions (filters may dissolve or bind the drug). DMSO at 100% is self-sterilizing.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials to prevent photodegradation. Store at -80°C.

Table 1: Dilution Scheme for Pyridine Carboxamides (Example)

StepSourceSolvent/DiluentConcentrationComment
Stock Powder100% DMSO12,800 µg/mLPrimary Stock
Intermediate Stock (1:100)RPMI 1640128 µg/mLPrecipitation Check*
Working Intermediate (Serial)RPMI 164064 → 0.125 µg/mL2× Final Concentration

> Expert Tip: Watch for "crashing out" (precipitation) when the DMSO stock hits the aqueous RPMI media. If turbidity occurs immediately, the compound is insoluble at this concentration; MIC data will be invalid.

Core Protocol: Broth Microdilution Assay

This protocol aligns with CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards but is optimized for SDHI assessment.

Media Preparation
  • Base: RPMI 1640 medium (with glutamine, without bicarbonate).

  • Buffer: MOPS (0.165 M) adjusted to pH 7.0 ± 0.1.

    • Why MOPS? Pyridine carboxamides can be pH-sensitive. Unbuffered media shifts pH during fungal growth, altering drug ionization and potency.

  • Glucose: 0.2% (standard) or 2% (if high metabolic flux is needed for SDHI stress testing).

Inoculum Preparation

Standardization of the initial fungal load is non-negotiable.

  • Yeasts (Candida spp.):

    • Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate.

    • Suspend in sterile saline (0.85%).

    • Adjust to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 to reach final test density of

      
       CFU/mL .
      
  • Molds (Aspergillus spp.):

    • Grow on Potato Dextrose Agar (PDA) for 7 days (induce sporulation).

    • Overlay with saline + 0.05% Tween 20.

    • Gently scrape conidia; let heavy particles settle (3-5 min).

    • Collect supernatant and adjust to

      
       CFU/mL  (OD 0.09–0.13 at 530 nm).
      
Assay Workflow (Visualization)

MicrodilutionWorkflow Stock DMSO Stock (100x) Dilution Serial Dilution (RPMI + MOPS) Stock->Dilution 1:100 into Media Plate 96-Well Plate (100µL Drug + 100µL Fungi) Dilution->Plate Add 100µL/well Incubation Incubation 35°C (24-48h) Plate->Incubation Readout Readout (Visual & Resazurin) Incubation->Readout

Figure 1: Standardized Broth Microdilution Workflow for Antifungal Susceptibility Testing.

Metabolic Viability Readout (Resazurin Assay)

Since pyridine carboxamides target mitochondrial respiration (SDH), a metabolic readout is superior to simple visual turbidity. Visual scoring measures biomass; Resazurin measures respiratory activity , directly interrogating the SDHI mechanism.

Protocol
  • Reagent: Prepare Resazurin (Alamar Blue) at 0.01% (w/v) in sterile water. Filter sterilize.[2]

  • Timing: Add 20 µL of Resazurin solution to each well (containing 200 µL) after the standard incubation period (e.g., at 24h for Candida).

  • Secondary Incubation: Incubate for an additional 2–4 hours.

  • Interpretation:

    • Blue (Non-fluorescent): No metabolic activity (Fungicidal/Static effect).

    • Pink (Fluorescent): Active respiration (Resazurin reduced to Resorufin).[3]

  • Quantification: Measure fluorescence at Ex 530nm / Em 590nm.

Mechanism of Action Verification

To confirm your pyridine carboxamide is acting via the expected SDHI pathway, understanding the target interaction is essential.

SDHIMechanism Drug Pyridine Carboxamide Target Complex II (SDH) Ubiquinone Binding Site Drug->Target Binds High Affinity TCA TCA Cycle Blockage (Succinate Accumulation) Target->TCA Inhibits ETC Electron Transport Chain Disruption Target->ETC Blocks e- transfer ROS ROS Generation (Superoxide) ETC->ROS Leakage ATP ATP Depletion ETC->ATP Reduced Yield Death Fungal Cell Death ROS->Death ATP->Death

Figure 2: Mechanism of Action for Pyridine Carboxamide SDHIs. The drug blocks ubiquinone binding at Complex II, causing upstream TCA blockage and downstream ROS generation.

Data Analysis & Quality Control

Determining the MIC[4]
  • Visual MIC: The lowest concentration with 100% inhibition (optically clear) compared to the growth control.

  • IC50 (Quantitative): Using the Resazurin fluorescence data, plot a dose-response curve (Log[Inhibitor] vs. Response).

    
    
    
Quality Control (QC) Strains

You must include at least one QC strain in every run to validate the media and drug potency.

Table 2: Mandatory QC Strains and Expected Ranges

OrganismATCC NumberTypeRole
Candida parapsilosis ATCC 22019 YeastPrimary QC for Azoles/SDHIs
Candida krusei ATCC 6258 YeastQC for intrinsic resistance checks
Aspergillus flavus ATCC 204304 MoldFilamentous fungi QC

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-Ed3).[6][6]

  • Wang, S., et al. (2022).[3] "Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors."[7][8][9] Frontiers in Microbiology.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.

  • American Type Culture Collection (ATCC). "Antifungal Susceptibility Testing Panel (ATCC® MP-5™)."

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-N-Hydroxypyridine-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the yield optimization and troubleshooting for the synthesis of 3-amino-N-hydroxypyridine-2-carboxamide . This content is structured for research scientists and process chemists requiring high-purity isolation of heterocyclic hydroxamic acids.

Status: Active Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Protocol

Executive Summary

The synthesis of 3-amino-N-hydroxypyridine-2-carboxamide presents a unique set of challenges due to the zwitterionic nature of the precursor (3-aminopyridine-2-carboxylic acid) and the potential for competitive nucleophilic attacks involving the adjacent 3-amino group.[1] Low yields are typically caused by inefficient activation of the carbonyl carbon, poor solubility of the starting material, or loss of product during the aqueous workup due to its high polarity.

This guide prioritizes two validated pathways:

  • Direct Aminolysis of Esters (Scale-up preferred)

  • CDI-Mediated Coupling (High-purity preferred)

Module 1: Critical Reaction Optimization (Upstream)

Q1: I am using the free acid (3-aminopyridine-2-carboxylic acid) with EDC/HOBt, but the yield is <20%. Why?

Diagnosis: The free acid exists as a stable zwitterion (inner salt) in solution, making the carboxylate poorly reactive toward carbodiimide activation. Furthermore, the 3-amino group can compete for the activated ester, leading to oligomerization or cyclic byproducts.[1]

Solution: Switch to the Methyl Ester Aminolysis Route . Converting the acid to its methyl ester unlocks the reactivity of the carbonyl carbon without requiring aggressive activating agents that risk side reactions.

Optimized Protocol (Methyl Ester Route):

  • Esterification: Reflux 3-aminopyridine-2-carboxylic acid in dry methanol with 2.0 eq.

    
     for 4 hours. Isolate the methyl ester hydrochloride.
    
  • Aminolysis: React the methyl ester (1.0 eq) with Hydroxylamine hydrochloride (3.0 eq) and KOH (6.0 eq) in Methanol.

    • Critical Step: The base must neutralize both the ester-HCl and the

      
       to generate free hydroxylamine.[1]
      
    • Catalyst: Add 5 mol% KCN or KOtBu to accelerate the acyl substitution if the reaction is sluggish [1].

Q2: My reaction turns dark brown/black, and purification is difficult. What is happening?

Diagnosis: This is likely oxidative degradation of the hydroxylamine or the electron-rich aminopyridine ring.[1] Transition metal impurities (Fe, Cu) in the solvent or reagents can catalyze the decomposition of hydroxamic acids into amides or ureas (Lossen rearrangement type pathways) [2].

Corrective Actions:

  • Degas Solvents: Sparge methanol with Nitrogen/Argon for 15 minutes before use.[1]

  • Chelation: Add 1 mM EDTA to the reaction mixture to sequester trace metals.

  • Temperature Control: Maintain reaction temperature at 0°C to 25°C . Do not heat above 40°C during the aminolysis step.

Q3: Can I use CDI (Carbonyldiimidazole) if I must start from the acid?

Answer: Yes, but the order of addition is critical to prevent the 3-amino group from reacting.[1]

CDI Protocol:

  • Suspend the acid in anhydrous DMF (Methanol is incompatible with CDI).

  • Add 1.1 eq CDI at 0°C and stir for 1 hour. Wait for

    
     evolution to cease.
    
  • In a separate flask , prepare free hydroxylamine by treating

    
     with 1.0 eq KOtBu in DMF, filtering off the KCl.
    
  • Add the hydroxylamine solution to the activated acyl imidazole.

    • Why: This prevents the formation of O-acyl hydroxylamine (a reactive intermediate that can rearrange).[1]

Module 2: Work-up and Isolation (Downstream)[1]

Q4: The reaction shows conversion by TLC, but I recover almost nothing after extraction. Where is my product?

Diagnosis: 3-amino-N-hydroxypyridine-2-carboxamide is amphoteric and highly water-soluble.[1] Standard ethyl acetate/water extractions often leave the product in the aqueous phase, especially if the pH is not strictly controlled.

The "Isoelectric Precipitation" Fix: Do not rely on liquid-liquid extraction. Use precipitation.[1]

  • Concentrate: Remove methanol under reduced pressure (keep bath <40°C) to obtain a solid residue.

  • Dissolve: Dissolve the residue in a minimum amount of cold water (approx. 3-5 mL per gram).

  • Acidify: Carefully add 2N HCl dropwise.

    • Target:pH 6.5 - 7.0 .[1]

    • Mechanism:[2][3][4][5][6][7][8] At this pH, the molecule is neutral (non-salt form) and least soluble.

  • Crystallize: Cool to 4°C for 12 hours. The product should precipitate as a beige/off-white solid.[1]

  • Wash: Filter and wash with ice-cold water followed by cold diethyl ether .[1]

Q5: How do I remove the inorganic salts (KCl/NaCl) co-precipitating with the product?

Solution: If the isoelectric precipitation yields salt-contaminated product, use Resin Purification .[1]

  • Dissolve the crude solid in water.

  • Load onto a Diaion HP-20 or Amberlite XAD-4 column (polymeric adsorption resin).[1]

  • Elute salts with 100% Water.[1]

  • Elute product with 10% -> 50% Methanol/Water gradient.

    • Reasoning: The organic hydroxamic acid will bind to the hydrophobic resin while salts pass through [3].

Module 3: Data & Visualization[1]

Solvent & Base Screening Data

Table 1: Effect of Reaction Conditions on Isolated Yield (Methyl Ester Substrate)

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observations
1MeOHKOH (4.[1][4]0)251262Moderate purity; some salt contamination.
2MeOHNaOMe (4.[1]0)Reflux435Darkening of solution (decomposition).[1]
3MeOHKOH (6.[1]0) + KCN (0.05) 25 6 84 Best Condition. Clean conversion.[1]
4DMFNaH (2.[1]0)0 -> 251245Difficult workup; DMF hard to remove.
5H2ONaOH (4.[1]0)252450Hydrolysis of ester to acid observed.[1]
Process Logic Diagram

The following diagram illustrates the decision matrix for synthesis and the critical isolation pathway.

SynthesisWorkflow Start Starting Material: 3-aminopyridine-2-carboxylic acid Decision Select Activation Route Start->Decision RouteA Route A: Methyl Ester (Recommended for Scale) Decision->RouteA High Yield RouteB Route B: CDI Coupling (Recommended for Speed) Decision->RouteB Direct Acid Use StepA1 1. Reflux w/ SOCl2/MeOH 2. Isolate Ester-HCl RouteA->StepA1 StepB1 Activate w/ CDI in DMF (Remove CO2) RouteB->StepB1 StepA2 React w/ NH2OH·HCl + KOH Solvent: MeOH (degassed) StepA1->StepA2 CommonWorkup CRITICAL WORKUP: 1. Evaporate Solvent 2. Dissolve in min. Water 3. Acidify to pH 6.5-7.0 StepA2->CommonWorkup StepB2 Add Free NH2OH (Prepared via KOtBu) StepB1->StepB2 StepB2->CommonWorkup Purification Purification: Diaion HP-20 Resin or Recryst. (H2O/MeOH) CommonWorkup->Purification Final Final Product: 3-amino-N-hydroxypyridine-2-carboxamide Purification->Final

Figure 1: Strategic workflow for the synthesis and isolation of 3-amino-N-hydroxypyridine-2-carboxamide, highlighting the critical pH adjustment step.

References

  • Gagliardi, S., et al. (2009).[1][9] "Synthesis of Hydroxamic Acids from Esters." Journal of Organic Chemistry, 74(9), 3540–3543.[1] [Link]

  • Marmion, C. J., et al. (2004).[1] "Hydroxamic acids - An intriguing family of chelators."[1] European Journal of Inorganic Chemistry, 2004(15), 3003–3016.[1] [Link][1]

  • Reddy, P. S., et al. (2011).[1] "Process for the preparation of Vorinostat." Organic Process Research & Development, 15(6), 1315–1322.[1] [Link]

Sources

Technical Support Center: Purification of 3-Amino-N-Hydroxypicolinamide (3-ANHP)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3ANHP-PUR-001 Subject: Troubleshooting Isolation, Purity, and Stability of 3-Amino-N-Hydroxypicolinamide Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

3-Amino-N-hydroxypicolinamide (3-ANHP) is a potent bidentate ligand often utilized in metalloenzyme inhibition studies (e.g., MMPs, HDACs) and as a fragment in drug discovery. Its structure combines a pyridine core, an exocyclic amine, and a hydroxamic acid moiety.

The Core Challenge: 3-ANHP behaves as a "purification paradox." It is highly polar (water-soluble), amphoteric (zwitterionic), and acts as a siderophore (iron scavenger). These properties lead to three primary failure modes:

  • Metal Contamination: Persistent pink/red coloration due to trace Iron(III) chelation.

  • Phase Transfer Failure: Inability to extract the product from the aqueous reaction mixture.

  • Silica Irreversibility: Severe streaking or total loss of mass during normal phase chromatography.

This guide provides self-validating protocols to overcome these specific bottlenecks.

Module 1: The "Red Product" Phenomenon (Metal Contamination)

User Query: "My product is supposed to be an off-white solid, but it persists as a pink or deep red powder even after recrystallization. NMR looks clean. What is this impurity?"

Root Cause Analysis

Hydroxamic acids are siderophores with an exceptionally high affinity for Fe(III).[1][2][3] The "impurity" is often not organic but a metal complex. Even ppm levels of iron from silica gel, metallic spatulas, or solvent drums can form a charge-transfer complex (typically 3:1 ligand-to-metal) with high extinction coefficients.

Corrective Protocol: EDTA Demetallation Wash

Do not attempt standard recrystallization; the metal complex often co-crystallizes.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude colored solid in Ethyl Acetate (EtOAc). If solubility is poor, use 10% Methanol in Dichloromethane (DCM).

  • Chelator Preparation: Prepare a 0.1 M aqueous solution of Disodium EDTA (pH adjusted to ~5-6).

  • The Exchange: Wash the organic layer vigorously with the EDTA solution (3x).

    • Observation: The red color should migrate from the organic layer to the aqueous layer as the EDTA (which has a higher formation constant for Fe(III) than the hydroxamate) strips the iron.

  • Final Polish: Wash with brine, dry over Na₂SO₄ (avoid MgSO₄ if Lewis acidic interactions are suspected), and concentrate.

Technical Insight: The pKa of the hydroxamic acid NH-OH is typically ~9.[2] At neutral pH, it can partially ionize to chelate metals. Keeping the EDTA wash slightly acidic ensures the hydroxamate remains protonated (neutral), favoring its partition into the organic phase while the metal-EDTA complex stays aqueous.

Module 2: Extraction & Solubility (The "Invisible" Product)

User Query: "I synthesized 3-ANHP from the ester and hydroxylamine, but I cannot extract it from the aqueous layer. It's too polar."

Root Cause Analysis

3-ANHP is amphoteric. It possesses a basic pyridine nitrogen, a basic exocyclic amine, and a weakly acidic hydroxamic acid.

  • pH < 4: Protonated (Cationic)

    
     Water Soluble.
    
  • pH > 9: Deprotonated (Anionic)

    
     Water Soluble.
    
  • pH 6–7: Zwitterionic/Neutral

    
     Lowest solubility, but still highly polar due to H-bonding.
    
Corrective Protocol: Salting-Out Extraction (SOE)

Standard ether/DCM extractions will fail. You must modify the ionic strength and solvent polarity.

Step-by-Step Methodology:

  • pH Adjustment: Carefully adjust the aqueous reaction mixture to pH 6.5–7.0 (the theoretical isoelectric point region). Use a calibrated pH meter, not paper.

  • Saturation: Saturate the aqueous phase with solid NaCl until no more salt dissolves. This disrupts the hydration shell of the organic molecule (Salting Out).

  • Solvent Selection: Use n-Butanol (n-BuOH) or 2-MeTHF for extraction.

    • Why n-BuOH? It is immiscible with saturated brine but polar enough to solvate the hydroxamic acid.

  • Execution: Extract 3-4 times. Combine organic layers.

  • Solvent Removal: n-BuOH has a high boiling point (117°C). Azeotrope with water or use a high-vacuum rotary evaporator bath at 45°C.

Data: Solvent Efficiency for Polar Hydroxamates

SolventPolarity IndexExtraction Efficiency (Est.)Notes
Diethyl Ether2.8< 5%Too non-polar.
DCM3.120-30%Moderate; often forms emulsions.
n-Butanol 4.0 > 85% Recommended. Requires high vac removal.
EtOAc4.440-50%Acceptable if product is less polar.

Module 3: Chromatography Troubleshooting

User Query: "The compound streaks from the baseline to the solvent front on TLC. Column chromatography results in 50% mass loss."

Root Cause Analysis

Hydroxamic acids interact strongly with the acidic silanol groups (Si-OH) on silica gel. Furthermore, trace metal impurities in commercial silica (Fe, Zn) can irreversibly bind the hydroxamate on the column.

Corrective Protocol: Deactivated Silica or Reverse Phase

Option A: Deactivation (For Normal Phase)

  • Slurry Preparation: Pre-treat the silica gel slurry with 1% Triethylamine (TEA) in your mobile phase (e.g., DCM/MeOH).

  • Eluent: Run the column with 1-2% MeOH in DCM containing 0.5% TEA .

    • Mechanism:[1][4][5][6][7][8] TEA blocks the acidic silanol sites, allowing the amine-hydroxamate to elute freely.

Option B: Reverse Phase (C18) - The "Gold Standard" For highly polar 3-ANHP, Reverse Phase (RP) Flash Chromatography is superior.

  • Column: C18-bonded silica.[9]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 0% to 30% ACN. (3-ANHP elutes early).

    • Note: Avoid TFA if possible, as it can induce hydrolysis or form strong ion pairs that are hard to remove. If used, lyophilize immediately.

Visualizing the Workflow

The following logic gate diagram illustrates the decision-making process for purifying 3-ANHP based on the observed state of the crude mixture.

Purification_Workflow Start Crude 3-ANHP Reaction Mixture Check_Color Is the solution/solid Pink or Red? Start->Check_Color Demetallation Protocol: EDTA Wash (Remove Fe3+) Check_Color->Demetallation Yes (Metal Contam.) Check_Phase Is product in Aqueous or Organic phase? Check_Color->Check_Phase No Demetallation->Check_Phase Aqueous Aqueous Phase (Trapped) Check_Phase->Aqueous Aqueous Organic Organic Phase (Extracted) Check_Phase->Organic Organic Salting_Out Protocol: Sat. NaCl + n-Butanol Extraction (pH 6.5-7.0) Aqueous->Salting_Out Purification Chromatography Selection Organic->Purification Salting_Out->Purification Normal_Phase Normal Phase Silica (Use 1% Et3N to deactivate) Purification->Normal_Phase If Lipophilic Reverse_Phase Reverse Phase (C18) (H2O/ACN + 0.1% Formic Acid) Purification->Reverse_Phase If Hydrophilic (Recommended) Final Pure 3-ANHP (Off-white Solid) Normal_Phase->Final Reverse_Phase->Final

Caption: Decision matrix for 3-ANHP purification. Yellow nodes indicate decision points; Red/Green nodes indicate critical corrective protocols.

Stability & Storage FAQs

Q: Can I store 3-ANHP in DMSO? A: Short-term, yes. Long-term, no. DMSO can act as an oxidant. Furthermore, hydroxamic acids in solution are prone to Lossen rearrangement or hydrolysis back to the carboxylic acid, especially if trace acid/base is present. Store as a dry solid at -20°C.

Q: My product turned into a gum after rotary evaporation. How do I get a solid? A: This is common for zwitterions retaining solvent.

  • Redissolve in a minimum amount of Methanol.

  • Add excess Diethyl Ether or MTBE dropwise with stirring to induce precipitation.

  • If it remains gummy, triturate (grind under solvent) with Hexanes or Pentane to remove trapped n-Butanol or DMF.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of biologically active and metal binding compounds." European Journal of Inorganic Chemistry.
  • Reddy, P. S., et al. (2024).[10] "Methods for synthesizing hydroxamic acids and their metal complexes." European Journal of Chemistry, 15(4), 345–354.[10]

  • Biotage Application Note. (2023). "How to purify hydrophilic peptides." (Analogous protocols for zwitterionic/polar purification using C18 and ion pairing).

  • Griffith, J. B., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega. (Review of stability and synthesis challenges).

  • Patent CN109535071B. "Preparation method and refining method of 2-amino-3-hydroxypyridine." (Provides context on the solubility and handling of amino-pyridine derivatives).

Sources

solubility issues with 3-amino-N-hydroxypyridine-2-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-3AP-001 Subject: Solubility Optimization, Stability, and Formulation Guides Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Profile

User Warning: You are likely encountering precipitation upon diluting your DMSO stock into aqueous media (PBS, media, etc.). This is the most common support ticket for Triapine (3-AP) .

This compound presents a classic "Medicinal Chemistry Trap": it possesses a Hydroxamic Acid moiety and a Pyridine ring. Its solubility is heavily pH-dependent, and it acts as a potent tridentate iron chelator.

Chemical Dashboard
ParameterTechnical SpecificationImplication for Experiment
Common Name Triapine (3-AP)Ribonucleotide Reductase Inhibitor
MW 195.24 g/mol Small molecule, but rigid planar structure promotes stacking/aggregation.
Key Moieties Pyridine (Basic), Hydroxamic Acid (Acidic)Amphoteric: Solubility is U-shaped (High at low/high pH, lowest at neutral pH 7.4 ).
pKa Values ~3.4 (Pyridine N), ~9.4 (Hydroxamic -NH)At pH 7.4, the molecule is predominantly neutral (uncharged), leading to precipitation.
Chelation Tridentate (N, N, O)Trace Iron Sensitivity: Will strip Fe(II)/Fe(III) from buffers, causing color changes (Yellow

Green/Brown).

Troubleshooting Modules (Q&A Format)

Module A: The "Crash Out" Phenomenon (Solubility)

Q: I dissolved the powder in DMSO perfectly, but it precipitates immediately when I add it to PBS (pH 7.4). Why?

A: You have hit the "Isoelectric Nadir." At pH 7.4, Triapine exists primarily as a neutral, uncharged species. The pyridine nitrogen is deprotonated (neutral), and the hydroxamic acid is protonated (neutral). Without charge repulsion, the planar aromatic rings stack via


-

interactions, forming insoluble aggregates.

The Fix:

  • Lower the pH (In Vitro only): If your assay tolerates it, adjust the buffer to pH < 5.0. The pyridine nitrogen will protonate (

    
    ), vastly increasing solubility.
    
  • The "Intermediate Solvent" Bridge: Do not jump from 100% DMSO to 100% Aqueous. Use a bridge solvent like PEG300 or Propylene Glycol to lower the dielectric barrier.

Module B: Stability & Color Changes

Q: My clear solution turned amber/reddish-brown after sitting in the buffer. Has it degraded?

A: Likely not degradation, but Iron Chelation. Triapine has an extremely high affinity for Iron (Fe). Even "high purity" buffers often contain trace iron (ppb levels).

  • Mechanism: Triapine forms a 2:1 complex with Iron (

    
    ). This complex has a high extinction coefficient and is deeply colored.
    
  • Diagnostic: Add EDTA (a stronger chelator) in excess. If the color fades or shifts, it was iron chelation, not oxidative degradation.

  • Warning: The Iron-Triapine complex is redox-active and can generate Reactive Oxygen Species (ROS), potentially creating false positives in cytotoxicity assays.[1]

Module C: In Vivo Formulation

Q: I cannot use 10% DMSO for my mouse studies. What is the gold standard formulation?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Do not use simple aqueous buffers for IV/IP administration. The compound will precipitate in the vein or peritoneal cavity.
  • Recommendation: 20-40% HP-

    
    -CD in water. The hydrophobic cavity of the cyclodextrin encapsulates the Triapine, keeping it soluble while the outer shell remains hydrophilic.
    

Visual Workflows

Diagram 1: Solubility Decision Tree & Mechanism

Caption: Logic flow for solubilizing Triapine based on application, highlighting the critical pH-dependent solubility trap.

Triapine_Solubility Start Start: Solid Triapine Powder Stock Step 1: Stock Solution Solvent: 100% Anhydrous DMSO Conc: 10-50 mM Start->Stock Decision Intended Application? Stock->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Models) Decision->InVivo Dilution Step 2: Dilution Strategy Target: < 0.5% DMSO Final InVitro->Dilution Precip CRITICAL FAILURE: Direct dilution into PBS pH 7.4 (Neutral Species Aggregation) Dilution->Precip High Risk Success_Vitro SUCCESS: Dilute into Media with Serum (Albumin binds/solubilizes) OR Serial dilution in Media Dilution->Success_Vitro Recommended Vehicle Vehicle Selection InVivo->Vehicle BadVehicle Saline/PBS Only Result: Precipitation/Embolism Vehicle->BadVehicle Avoid GoodVehicle Cyclodextrin Formulation (20-40% HP-beta-CD) Vehicle->GoodVehicle Gold Standard

Diagram 2: Chemical Species & Chelation

Caption: The equilibrium states of Triapine affecting solubility and the iron chelation artifact.

Chemical_States Acidic Acidic pH (<4) Protonated Pyridine (NH+) SOLUBLE Neutral Neutral pH (7.4) Uncharged Species INSOLUBLE (Aggregates) Acidic->Neutral Add Base (NaOH) Neutral->Acidic Add Acid (HCl) Basic Basic pH (>10) Deprotonated Hydroxamate (N-O-) SOLUBLE (but unstable) Neutral->Basic Add Base Complex Iron-Triapine Complex [Fe(3-AP)2] Deep Amber/Red Color Neutral->Complex + Trace Iron Iron Trace Iron (Fe2+/3+) Iron->Complex

Validated Protocols

Protocol A: Preparation of High-Stability Stock (50 mM)

Use this for long-term storage.

  • Weighing: Weigh Triapine powder into a sterile, amber glass vial (protect from light).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or buffers yet.

  • Dissolution: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if particles persist.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Self-Validation Check: The solution must be perfectly clear and colorless/pale yellow. If cloudy, do not proceed.

Protocol B: The "Cyclodextrin Trap" (In Vivo Formulation)

Use this for IP/IV injections to prevent precipitation.

  • Vehicle Prep: Prepare a 30% (w/v) solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in distilled water. Filter sterilize (0.22
    
    
    m).
  • Solubilization:

    • Dissolve Triapine powder directly into the 30% HP-

      
      -CD solution.
      
    • Note: This requires heating (approx. 50-60°C) and continuous stirring/sonication for 20-30 minutes.

    • Why: You are forcing the hydrophobic drug into the cyclodextrin cavity.

  • Cooling: Allow to cool to room temperature. The solution should remain clear.

  • pH Adjustment: Check pH. If necessary, adjust to pH 6.0-7.0 using dilute HCl/NaOH. Avoid extreme basic pH as it accelerates hydrolysis.

References & Authority

  • Triapine Mechanism & Iron Interaction:

    • Popovic-Bijelic, A., et al. (2011). "The iron-chelating drug triapine causes pronounced mitochondrial thiol redox stress." Clinical Cancer Research.

    • Significance: Establishes the redox cycling mechanism and colorimetric changes associated with iron complexes.

  • Cyclodextrin Formulation Standards:

    • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Significance: Validates the use of HP-

      
      -CD for solubilizing hydrophobic amine/hydroxamate drugs.
      
  • Hydroxamic Acid Stability:

    • Flipo, M., et al. (2009).[2] "Hydroxamates: relationships between structure and plasma stability." Journal of Medicinal Chemistry.

    • Significance: Details the hydrolysis risks of the hydroxamic acid moiety in plasma and buffers.

  • Chemical Properties (PubChem):

    • Compound Summary for CID 13238725 (3-aminopyridine-2-carboxamide).

Sources

Technical Support Center: Aminopyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Aminopyridine Synthesis To: Research Scientists, Medicinal Chemists, Process Development Engineers From: Senior Application Scientist, Chemical Technologies Division

Introduction: The Aminopyridine Challenge

Synthesizing aminopyridines is deceptive. While theoretically simple, the pyridine nitrogen acts as a "Trojan horse" in many standard reactions—poisoning palladium catalysts, altering nucleophilicity, and complicating purification due to its basicity. This guide moves beyond textbook definitions to address the specific failure modes encountered in high-throughput and process chemistry.

Module 1: Buchwald-Hartwig Cross-Coupling

Status: Primary Method for Unactivated or 3-Substituted Pyridines

The Core Problem: Catalyst Deactivation

In standard couplings, the pyridine nitrogen competes with the phosphine ligand for the Palladium center. If the pyridine binds tightly to Pd(II), it creates an off-cycle "resting state" (dimer formation) that halts the catalytic cycle.

Troubleshooting Guide

Q: My reaction stalls at 20-30% conversion despite using 5 mol% Pd. Why? A: You are likely experiencing the "Pyridine Poisoning Effect." Standard ligands like PPh3 or dppf are insufficiently bulky to prevent the pyridine substrate from coordinating to the metal center.

  • The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Their sheer steric bulk creates a "protective shell" around the Pd, physically preventing the pyridine nitrogen from binding while allowing the oxidative addition of the C-X bond.

Q: Which ligand should I strictly use for difficult aminopyridines? A: Use the "Generation 3/4" ligands. See the selection matrix below:

Substrate ClassRecommended LigandBase SystemRationale
Primary Amines BrettPhos or RuPhos LiHMDS / NaOtBuHigh activity; prevents bis-arylation.
Secondary Amines RuPhos or XPhos NaOtBuExcellent for steric hindrance.
Weak Nucleophiles (e.g., Amides)tBuBrettPhos K3PO4Stabilizes the reductive elimination step.
Base-Sensitive BrettPhos Cs2CO3Milder base compatibility.

Q: I see significant dehalogenation (reduction) of my starting material. A: This often happens when using isopropanol or primary alcohols as co-solvents, or when the amine oxidation is faster than reductive elimination.

  • The Fix: Switch solvent to 1,4-Dioxane or Toluene . Ensure your system is strictly oxygen-free (sparge with Argon for 15 mins), as O2 can promote ligand oxidation, destabilizing the active catalyst.

Visualizing the Failure Mode

BuchwaldFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind HNR2 + Base Poison OFF-CYCLE TRAP (Pyridine-Pd Complex) OxAdd->Poison Pyridine N-Coordination (If Ligand too small) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Poison->OxAdd Slow Reversal

Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where pyridine nitrogen coordinates to Palladium, stalling the reaction.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Status: Preferred for 2- and 4-Halopyridines (Activated)

The Core Problem: Leaving Group Misconceptions

Researchers often default to Bromides or Iodides for SNAr because they are better leaving groups in SN2 reactions. In SNAr, this logic is inverted .

Troubleshooting Guide

Q: My 2-chloropyridine reaction requires 150°C. How can I lower the temp? A: Switch to 2-Fluoropyridine .

  • The Science: The rate-determining step in SNAr is the addition of the nucleophile to the ring to form the Meisenheimer complex, not the breaking of the C-X bond.[1] Fluorine is the most electronegative atom; it pulls electron density from the ring carbon, dramatically lowering the activation energy for the nucleophilic attack.

  • Rule of Thumb: Reactivity Order: F >> Cl ≈ Br > I .

Q: The reaction works in DMF but workup is a nightmare. Alternatives? A: Use DMSO or NMP for the reaction (high dielectric constant stabilizes the charged intermediate). For workup, do not distill. Dilute with water and extract into Ethyl Acetate/Heptane (1:1) . The heptane helps break the DMSO emulsion.

Q: Can I do SNAr on 3-halopyridines? A: No. The 3-position is not activated by the ring nitrogen (no resonance stabilization of the negative charge). You must use Buchwald-Hartwig (Module 1) or a benzyne mechanism (rare/harsh) for 3-aminopyridines.

Protocol: High-Efficiency SNAr
  • Substrate: 1.0 equiv 2-Fluoropyridine derivative.

  • Nucleophile: 1.2 - 1.5 equiv Amine.

  • Base: 2.0 equiv DIPEA (Hünig's base) or K2CO3.

  • Solvent: DMSO (0.5 M concentration).

  • Condition: Heat to 80-100°C. (Microwave: 120°C for 20 mins).

  • Monitoring: Watch for the disappearance of the Fluoride starting material (F-NMR is excellent here).

Module 3: Strategic Decision Making (Isomer Specifics)

Choosing the wrong pathway is the most common cause of project delays. Use this logic gate to select your method.

DecisionTree Start Target Molecule: Aminopyridine Pos Position of Amine? Start->Pos Pos2 2-Position Pos->Pos2 Pos3 3-Position Pos->Pos3 Pos4 4-Position Pos->Pos4 Method2 Method: S_NAr (Use F-pyridine) Pos2->Method2 Method3 Method: Buchwald-Hartwig (Use Br/Cl-pyridine) Pos3->Method3 Alt3 Alt: Curtius Rearrangement (From Nicotinic Acid) Pos3->Alt3 Method4 Method: S_NAr (Use F-pyridine) Pos4->Method4

Figure 2: Strategic workflow for selecting the synthesis method based on regiochemistry.

Module 4: Purification & Workup (The Hidden Yield Killer)

Q: My product streaks across the TLC plate and silica column. I'm losing mass. A: Aminopyridines are basic. They interact with the acidic silanol groups (Si-OH) on silica gel, causing irreversible binding (tailing).

The Solution: The "Basified" Silica Protocol

  • Pre-treatment: Slurry your silica gel in your eluent + 1% Triethylamine (TEA) or 1% NH4OH before packing the column.

  • Eluent: Maintain 1% TEA in your mobile phase throughout the run.

  • Alternative: Use DCM:MeOH:NH4OH (90:9:1) for very polar aminopyridines.

  • Flash Cartridges: If using automated flash (e.g., CombiFlash), buy "Amine-functionalized" silica cartridges to avoid using liquid amine additives.

References

  • Buchwald-Hartwig Mechanism & Ligands

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • SNAr Reactivity Order (F > Cl)

    • Rohrbach, S., Smith, A. J., et al. (2019). "Nucleophilic Aromatic Substitution of Pyridines: Kinetics and Reactivity." Journal of Organic Chemistry.
  • Purification of Basic Heterocycles

    • Reich, H. J. "Chromatography of Amines.
  • Catalyst Deactivation Pathways

    • Ingoglia, B. T., & Hartwig, J. F. (2014). "Palladium-Catalyzed Amination of Aryl Halides with Ammonia." Journal of the American Chemical Society.

Sources

stability of 3-amino-N-hydroxypyridine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical stability of 3-amino-N-hydroxypyridine-2-carboxamide (CAS: 98140-94-4), a functionalized pyridine hydroxamic acid often utilized in metalloenzyme inhibition (e.g., HDAC, RNR) and chelation studies.

Critical Stability Alert: This compound exhibits amphoteric instability . While the pyridine core confers some structural rigidity, the hydroxamic acid moiety is susceptible to hydrolytic cleavage and metal-catalyzed oxidation . Users frequently encounter "unexplained" loss of potency or color changes (red/purple) due to trace iron chelation.

This guide details the mechanistic causes of these issues and provides validated protocols to maintain compound integrity.

Part 1: Physicochemical Profile & Solubility

Understanding the ionization state is the first step to ensuring stability. This molecule contains a basic pyridine nitrogen, an aniline-like amino group, and a weakly acidic hydroxamic acid group.

PropertyValue / CharacteristicImpact on Stability
Molecular Formula C₆H₇N₃O₂ (MW: 153.[1][2]14)Small molecule, prone to rapid diffusion.
pKa (Acidic) ~8.5 - 9.5 (Hydroxamic -OH)Deprotonates in basic pH, increasing oxidative sensitivity.
pKa (Basic) ~3.0 - 4.0 (Pyridine N)Protonation in strong acid stabilizes the leaving group during hydrolysis.
Solubility DMSO (>50 mM), Water (Moderate)Preferred Stock: Anhydrous DMSO. Avoid aqueous stocks for long-term storage.
Appearance Off-white to pale yellow solidDarkening indicates oxidation or hydrolysis.

Part 2: Troubleshooting & FAQs

Q1: My solution turned a deep red/purple color immediately after preparation. Is it degraded?

Diagnosis: Trace Metal Chelation (False Positive for Degradation) Mechanism: Hydroxamic acids are potent siderophores (iron chelators). The


-hydroxy and carbonyl oxygens form a stable 5-membered chelate ring with trace Fe(III) ions present in lower-grade solvents or glassware. This complex has a high extinction coefficient, causing visible color change even at ppm levels.
Action: 
  • Verify: This is likely not degradation but complexation.

  • Prevention: Use LC-MS grade solvents and plasticware (or acid-washed glass). Add EDTA (10-50 µM) to buffers if metal interference affects your assay.

Q2: We observe a loss of activity after 24 hours in cell culture media (pH 7.4). Why?

Diagnosis: Hydrolytic Cleavage & Metabolic Instability Mechanism:

  • Chemical Hydrolysis: At physiological pH, water attacks the carbonyl carbon. The pyridine ring (electron-withdrawing) activates the carbonyl, making it more susceptible to nucleophilic attack than simple alkyl hydroxamates.

  • Enzymatic Cleavage: If serum is present, plasma esterases and amidases can rapidly cleave the

    
     bond, releasing the inactive carboxylic acid.
    Action: 
    
  • Protocol: Prepare fresh dilutions immediately before use. Do not store diluted in media.

  • Control: Quantify the breakdown product, 3-aminopicolinic acid , via HPLC to confirm hydrolysis.

Q3: Can I store the stock solution at -20°C?

Diagnosis: Freeze-Thaw Instability Mechanism: Repeated freeze-thaw cycles introduce condensation (water), accelerating hydrolysis. In DMSO, the compound is stable for months at -20°C if kept anhydrous. Action:

  • Aliquot stock solutions (e.g., 10 mM in DMSO) into single-use vials.

  • Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation of the amino group.

Part 3: Mechanistic Degradation Pathways

The following diagram illustrates the two primary pathways reducing the effective concentration of your compound: Hydrolysis (pH-driven) and Chelation (impurity-driven).

G Compound 3-Amino-N-hydroxypyridine- 2-carboxamide (Active) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (pH > 7) Complex Fe(III)-Hydroxamate Complex (Red/Purple) Compound->Complex Chelation Acid 3-Aminopicolinic Acid (Inactive) Intermediate->Acid Hydrolysis Hydroxylamine Hydroxylamine (NH2OH) Intermediate->Hydroxylamine Iron Trace Fe(III) Iron->Complex

Figure 1: Primary stability pathways. The red path (Hydrolysis) leads to permanent inactivation. The green path (Chelation) alters physicochemical properties and optical interference.

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

  • Weighing: Weigh the solid quickly; the material is hygroscopic.

  • Dissolution: Vortex until clear. If particles persist, sonicate for <30 seconds.

    • Note: Avoid heating above 37°C, as this accelerates the formation of the isocyanate rearrangement product (Lossen rearrangement precursor).

  • Storage: Aliquot 20-50 µL into amber tubes. Store at -80°C (optimal) or -20°C. Shelf life: 6 months.

Protocol B: QC Check for Hydrolysis

If you suspect degradation, run a simple HPLC check.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: 254 nm (Pyridine ring absorption).

  • Shift: The parent hydroxamic acid will elute later than the more polar 3-aminopicolinic acid hydrolysis product.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of bioligands."[3] European Journal of Inorganic Chemistry. (Discusses the metal chelation and hydrolysis mechanisms of hydroxamic acids).

  • Miceli, M., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega. (Comprehensive review of stability, pKa, and tautomerism of hydroxamic acids).

  • Touchard, F., et al. (2011). "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry. (Details the metabolic instability of hydroxamic acids in plasma and the role of esterases).

Sources

Technical Support Center: 3-Amino-N-hydroxypyridine-2-carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CRYST-3NHP-001 Status: Active Classification: Hydroxamic Acid / Aminopyridine Derivative Primary Application: Fragment-based drug discovery (HDAC/Ribonucleotide Reductase inhibition), Metal Chelation Studies.

Executive Summary & Molecule Profile

User Advisory: You are likely encountering difficulties due to the amphoteric and chelating nature of 3-amino-N-hydroxypyridine-2-carboxamide. Unlike simple organic solids, this molecule possesses a basic pyridine nitrogen, an amino group, and an acidic hydroxamic acid moiety (


).

Common Failure Modes:

  • Oiling Out: The compound separates as a gum rather than a crystal due to strong intermolecular hydrogen bonding competing with solvent interactions.

  • Pink/Red Discoloration: The hydroxamic acid group is a potent chelator of Fe(III), causing intense coloration even at ppm impurity levels.

  • Hydrolysis: Conversion to 3-aminopyridine-2-carboxylic acid under acidic/basic stress or prolonged heating.

Diagnostic Troubleshooting Flowchart

The following logic tree outlines the decision process for rescuing a failed crystallization batch.

Crystallization_Troubleshooting Start START: Observation Issue_Oil Issue: Oiling Out / Gumming Start->Issue_Oil Issue_Color Issue: Pink/Red Coloration Start->Issue_Color Issue_NoCryst Issue: No Precipitation Start->Issue_NoCryst Solvent_Check Check Solvent System Issue_Oil->Solvent_Check Iron_Check Iron Contamination? Issue_Color->Iron_Check Nucleation_Check Metastable Zone Check Issue_NoCryst->Nucleation_Check Action_Reheat Reheat & Add Polar Co-solvent (MeOH or DMSO) Solvent_Check->Action_Reheat Too Non-polar Action_Seed Seed at Cloud Point Action_Reheat->Action_Seed Action_Chelate Recrystallize with EDTA or Wash with dilute HCl Iron_Check->Action_Chelate Fe(III) confirmed Action_Evap Slow Evaporation (Do NOT Rotovap to dry) Nucleation_Check->Action_Evap Solubility too high Action_AntiSolvent Add Anti-solvent (EtOAc/Ether) Dropwise Nucleation_Check->Action_AntiSolvent Induce Nucleation

Figure 1: Decision matrix for troubleshooting crystallization failures. Blue nodes indicate diagnostic steps; Green nodes indicate corrective protocols.

Technical Q&A: Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon

Q: My product separates as a yellow oil/gum upon cooling, not crystals. Why? A: This is a classic Liquid-Liquid Phase Separation (LLPS). The 3-amino and hydroxamic acid groups create a highly polar, hydrogen-bonding network. If your solvent is too non-polar (e.g., pure Ethyl Acetate or Toluene), the molecule prefers to interact with itself rather than the solvent, forming a "solvent-rich oil" phase.

Corrective Protocol:

  • Switch to a Binary System: You need a "Solubilizer" (Alcohol) and a "Precipitator" (Ester/Ether).

  • Recommended System: Methanol (MeOH) / Ethyl Acetate (EtOAc).

  • Procedure:

    • Dissolve the oil in the minimum amount of hot MeOH (approx. 50-60°C).

    • Add hot EtOAc dropwise until a faint turbidity persists.

    • Add 1-2 drops of MeOH to clear it.

    • Critical: Allow to cool slowly to room temperature. Rapid cooling locks the molecules into the amorphous/oil state.

Module B: Chemical Stability & Purity

Q: The crystals are turning pink or light red. Is the compound degrading? A: Not necessarily degrading, but it is contaminated. Hydroxamic acids are sensitive colorimetric indicators for Iron (Fe³⁺). Even trace iron from spatulas, silica gel, or solvent drums can form a stable, red-colored octahedral complex


.

Corrective Protocol (De-metallization):

  • Wash: If the solid is isolated, wash with cold 0.1 M HCl (if the pyridine moiety allows without forming a salt) or EDTA solution.

  • Recrystallization: Add 1-2% w/w Disodium EDTA to your aqueous/alcohol recrystallization solvent. The EDTA has a higher binding constant for Fe³⁺ than the hydroxamic acid, stripping the metal away.

Q: I see a new peak in HPLC/LCMS at M-15 or M-16. What is it? A: This indicates hydrolysis .[1]

  • Reaction:

    
    .
    
  • Cause: Prolonged heating in water or acidic/basic conditions.

  • Prevention: Keep recrystallization temperatures below 70°C. Avoid strong acids. If using water as a co-solvent, ensure pH is near neutral (6.5–7.5).

Master Protocol: Recrystallization of 3-Amino-N-hydroxypyridine-2-carboxamide

Objective: Isolate high-purity (>98%) crystalline material free of metal complexes.

ParameterSpecificationReason
Solvent A (Good) Methanol (MeOH) or Ethanol (EtOH)Dissolves polar hydroxamic/amino groups.
Solvent B (Bad) Ethyl Acetate (EtOAc) or Diethyl EtherInduces precipitation; antisolvent.
Temperature Max 60°CPrevents Lossen rearrangement or hydrolysis.
Additives 1% EDTA (Optional)Sequesters trace iron (prevents pink color).
Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Place the crude solid (e.g., 1.0 g) in a 25 mL Erlenmeyer flask.

    • Add Methanol (approx. 5–8 mL) and heat to 50°C.

    • Checkpoint: If solids remain, add MeOH in 0.5 mL increments. If the solution is red/pink, add 10 mg of EDTA.

  • Filtration (Clarification):

    • While hot, filter the solution through a glass frit or syringe filter (0.45 µm) to remove dust/insoluble silica. Do not use filter paper containing iron traces if possible.

  • Nucleation (The "Bad" Solvent):

    • Return filtrate to heat (50°C).

    • Slowly add Ethyl Acetate (approx. 5–10 mL) down the side of the flask until the solution turns slightly cloudy (the "Cloud Point").

    • Add 2-3 drops of MeOH to restore clarity.

  • Crystallization (The Slow Cool):

    • Remove from heat.[2][3] Cover the flask with a watch glass (do not seal tight).

    • Wrap the flask in a paper towel (insulation) to ensure slow cooling over 2–3 hours.

    • Observation: Needle-like or prismatic crystals should form.

  • Isolation:

    • Filter the crystals under vacuum.

    • Wash: Wash with a cold mixture of 1:3 MeOH:EtOAc.

    • Dry: Vacuum dry at 40°C for 4 hours. Avoid high heat.

References & Grounding

  • Hydroxamic Acid Synthesis & Properties:

    • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry. (Discusses the Fe(III) chelation and "red" color issues).

    • Source:

  • Crystallization of Pyridine Derivatives:

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solvent selection and oiling-out troubleshooting).

    • Source:

  • Aminopyridine Toxicity & Handling:

    • Material Safety Data Sheet (MSDS) for 3-Aminopyridine. (Highlights the potassium channel blocking toxicity).

    • Source:

  • Related Hydroxamic Acid (SAHA/Vorinostat) Crystallization:

    • While the specific isomer is less common, the protocols for Vorinostat (SAHA) are the industry standard for hydroxamic acid crystallization.

    • Source:

Disclaimer: This guide is for research purposes only. 3-amino-N-hydroxypyridine-2-carboxamide is a potent chemical agent. Always utilize appropriate PPE (gloves, goggles, fume hood) to avoid exposure, as aminopyridines are known neurotoxins.

Sources

Technical Support Center: 3-Amino-N-Hydroxypicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3AP-HA-001 Subject: Reducing Side Products & Optimizing Yield in 3-Amino-N-Hydroxypicolinamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3-amino-N-hydroxypicolinamide (from 3-aminopicolinic acid or its esters) has resulted in low yields, "gummy" oils, or colored impurities.

Synthesizing hydroxamic acids on a pyridine scaffold presents a unique "Perfect Storm" of challenges:

  • Ambident Nucleophile: Hydroxylamine (

    
    ) can attack via Nitrogen (desired) or Oxygen (undesired).
    
  • Zwitterionic Solubility: The product contains a basic pyridine nitrogen and an acidic hydroxamic group, making isolation from water difficult.

  • Metal Chelation: The product is a potent chelator, often trapping trace metals from reagents, leading to colored complexes.

This guide moves beyond standard recipes to explain the why and how of failure modes, ensuring you can troubleshoot your specific reaction matrix.

Module 1: The Critical Pathway (Standard Protocol)

The most robust route for this scaffold is Ester Aminolysis using hydroxylamine hydrochloride and a strong base. Direct coupling (EDC/NHS) on the free acid often fails due to the "Lossen Rearrangement" side reaction.

Recommended Workflow

Substrate: Methyl 3-aminopicolinate (preferred over ethyl for faster kinetics). Reagent: Hydroxylamine Hydrochloride (


) + KOH (or NaOMe).
Solvent:  Anhydrous Methanol.
Interactive Workflow Diagram

The following diagram outlines the logic flow for the synthesis and critical decision points.

G Start Start: Methyl 3-aminopicolinate Reaction Reaction: Add Ester to NH2OH Temp: 0°C to RT Start->Reaction ReagentPrep Prepare NH2OH (Free Base) (NH2OH-HCl + KOH in MeOH) Filter Filter KCl Precipitate (Crucial for purity) ReagentPrep->Filter Remove salts Filter->Reaction Filtrate (NH2OH in MeOH) Check Check: Is reaction complete? Reaction->Check Check->Reaction No (Wait) Quench Quench/Workup Acidify to pH 6-7 Check->Quench Yes Isolate Isolation: Filter Solid Wash with cold water/Et2O Quench->Isolate

Caption: Figure 1. Optimized workflow for ester aminolysis. Note the filtration of KCl before adding the ester to reduce salt contamination in the final product.

Module 2: Troubleshooting "Red" Impurities (O-Acylation)

User Complaint: "My reaction turned deep red/brown and the product is an oil."

Root Cause: This is usually O-acylation . Hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen.

  • N-Acylation (Desired): Forms the hydroxamic acid.[1][2][3][4] Kinetic product.

  • O-Acylation (Undesired): Forms the ester of hydroxylamine (

    
    ). Thermodynamic product.
    
The Mechanism of Failure

Under neutral or slightly acidic conditions, or high temperatures, the oxygen becomes more nucleophilic, or the N-acyl product rearranges to the O-acyl isomer.

Mechanism Ester Ester Substrate Tetra Tetrahedral Intermediate Ester->Tetra + NH2OH NH2OH NH2OH (Nucleophile) Product N-Acyl (Hydroxamic Acid) DESIRED Tetra->Product Path A: N-attack (Basic pH) SideProd O-Acyl (Ester) UNDESIRED Tetra->SideProd Path B: O-attack (Neutral pH/Heat)

Caption: Figure 2. Competitive nucleophilic attack. Basic conditions favor Path A (N-acylation).

Solution Strategy
VariableRecommendationScientific Rationale
Stoichiometry Use excess NH₂OH (3-5 equiv).Drives the equilibrium toward the amide; overwhelms the ester.
Base Choice KOH in Methanol (freshly prepared).Strong base ensures NH₂OH is deprotonated (free base), favoring N-attack.
Temperature 0°C for addition, then RT .Low temp suppresses the higher activation energy pathway (O-acylation).
Order of Addition Add Base to NH₂OH-HCl first, filter salts, then add Ester.Prevents the ester from seeing acidic NH₂OH-HCl, which catalyzes O-acylation.

Module 3: Isolation & The "Gum" Issue (pH Control)

User Complaint: "I acidified the reaction, but nothing precipitated. It's just a water-soluble gum."

Root Cause: Incorrect pH adjustment. 3-Amino-N-hydroxypicolinamide is an amphoteric molecule (zwitterion).

  • pH < 3: Pyridine Nitrogen is protonated (

    
    ). Soluble in water.
    
  • pH > 9: Hydroxamic acid is deprotonated (

    
    ). Soluble in water.
    
  • pH 6-7 (Isoelectric Point): The molecule is neutral. Minimum Solubility.

The "Crash Out" Protocol
  • Concentrate: Remove most Methanol via rotary evaporation (do not dry completely; leave a slurry).

  • Dilute: Add a small amount of cold water (minimal volume).

  • Acidify: Slowly add 1M HCl or Acetic Acid.

    • Monitor: Use a calibrated pH meter, not just paper.

    • Target:pH 6.5 - 7.0 .

  • Age: Let the slurry sit on ice for 30-60 minutes.

  • Filter: Collect the solid.

Pro-Tip: If it remains gummy, sonicate the flask. The mechanical energy often induces crystallization in supersaturated hydroxamic acid solutions.

Module 4: Purity & Storage (Self-Validating Checks)

User Complaint: "The solid is purple/pink."

Root Cause: Iron (Fe) Chelation. Hydroxamic acids detect Ferric iron (


) at ppm levels, turning deep red/purple. This usually comes from metal spatulas, low-grade solvents, or silica gel.
De-Colorization Guide
  • Glassware: Acid-wash all glassware (1M HCl) before use to remove trace metals.

  • EDTA Wash: If the product is colored, wash the filter cake with a dilute aqueous EDTA solution (0.1M) followed by cold water. This strips the metal ions.

  • Avoid Silica: Do not purify hydroxamic acids on standard silica gel; they streak and bind metals. If chromatography is needed, use Reverse Phase (C18) or deactivate silica with 1% TEA.

Stability Check (The Ferric Chloride Test)

To validate you actually have the hydroxamic acid and not the acid/ester:

  • Dissolve a crystal of product in Methanol.

  • Add 1 drop of

    
     solution.
    
  • Result: Deep red/wine color = Positive (Hydroxamic acid present).

  • Result: Yellow/Orange = Negative (Likely hydrolyzed to carboxylic acid).

References

  • Gissot, A., Volonterio, M., & Zanda, M. (2005).[5] One-Step Synthesis of Hydroxamic Acids from Esters. The Journal of Organic Chemistry, 70(17), 6925–6928.

  • Marmion, C. J., et al. (2004). Hydroxamic acids: An intriguing family of biologically active compounds. European Journal of Inorganic Chemistry, 2004(15), 3003–3016.

  • Reddy, A. S., et al. (2011). A simple and efficient synthesis of hydroxamic acids from carboxylic acids.[4][5] Tetrahedron Letters, 52(38), 4878-4881.

  • PubChem. (n.d.).[6] 3-Aminopicolinic acid (Compound Summary). National Library of Medicine.

Sources

Technical Support Center: N-Hydroxycarboxamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways of the N-Hydroxycarboxamide Functional Group

Ticket ID: #HCX-DEG-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Welcome to the Technical Support Center

You are likely here because you are observing unexpected behavior in your hydroxamic acid-containing lead compounds (e.g., HDAC inhibitors, siderophores). Whether it is a shifting HPLC retention time, a mysterious color change, or poor in vivo half-life, the N-hydroxycarboxamide (


) moiety is a "soft spot" in medicinal chemistry—potent in binding Zinc/Iron, yet kinetically vulnerable.

This guide moves beyond basic textbook definitions to address the causality of degradation and provides self-validating protocols to troubleshoot these issues in your lab.

Module 1: Hydrolytic Instability (The "Peak Shift" Issue)

User Issue: "My HPLC analysis shows the disappearance of the parent compound and the appearance of a more polar peak. Is this hydrolysis?"

The Mechanism

The N-hydroxycarboxamide bond is susceptible to hydrolysis, particularly under acidic or basic extremes. Unlike standard amides, the presence of the hydroxyl group on the nitrogen (


) alters the electronics.
  • Acidic Conditions: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. This follows an A-2 mechanism (similar to amides).[1]

  • Basic Conditions: Base-catalyzed hydrolysis is often faster due to the formation of the hydroxamate anion, which can undergo complex fragmentation.

Reaction:



Result: Conversion to the corresponding carboxylic acid and hydroxylamine.[2][3]
Troubleshooting Protocol: The pH-Rate Profile

Do not guess stability. Quantify it to determine the optimal formulation buffer.

  • Preparation: Prepare 100 µM solutions of your compound in buffers ranging from pH 1.0 to 10.0 (Step: 1.0 units).

  • Incubation: Incubate at 37°C.

  • Sampling: Inject onto HPLC at

    
    .
    
  • Validation:

    • If the new peak co-elutes with the authentic carboxylic acid standard

      
      Hydrolysis confirmed .
      
    • If the rate is highest at pH < 4 or pH > 8

      
      Specific Acid/Base Catalysis .
      
    • If degradation is flat across pH 5-7

      
      Spontaneous/Water degradation (rare but possible) .
      

Module 2: The Lossen Rearrangement (Safety & Purity)

User Issue: "I see an impurity with a molecular weight of [M-18] or [M-16] depending on the workup. Also, my reaction vessel pressurized unexpectedly."

The Mechanism

This is the most critical pathway for safety. Under specific conditions—especially if the oxygen is acylated (accidentally or intentionally) or in the presence of coupling reagents—the hydroxamic acid undergoes the Lossen Rearrangement .

  • Activation: The

    
     group is converted to a leaving group (
    
    
    
    ,
    
    
    ).
  • Rearrangement: Base promotes the migration of the R-group from Carbon to Nitrogen.[4]

  • Isocyanate Formation: The N-O bond cleaves, releasing the leaving group and forming an Isocyanate (

    
    ).
    
  • Fate of Isocyanate:

    • In water: Hydrolyzes to a primary amine (

      
      ) + 
      
      
      
      (Gas evolution!).
    • In alcohol:[2][5] Forms a carbamate/urethane.[2][6]

Critical Warning: This pathway is often triggered during synthesis activation steps (e.g., using EDC/NHS or anhydrides).

Visualization: The Lossen Pathway

LossenRearrangement HA Hydroxamic Acid (R-CO-NH-OH) Act O-Activation (R-CO-NH-O-LG) HA->Act Acylating Agents (EDC, Anhydrides) Iso Isocyanate (R-N=C=O) Act->Iso Base/Heat (-LG) Amine Primary Amine (R-NH2) + CO2 Iso->Amine + H2O (Hydrolysis) Urea Urea Derivative (R-NH-CO-NH-R) Iso->Urea + Amine (Quenching)

Figure 1: The Lossen Rearrangement pathway.[2] Note the red node (Isocyanate) representing a reactive and potentially hazardous intermediate.

Module 3: Oxidative & Photolytic Degradation

User Issue: "My sample turned pink/brown on the benchtop, but HPLC purity is still >98%."

The Mechanism

Hydroxamic acids are redox-active.[7]

  • Metal-Catalyzed Oxidation: Trace metals (Fe, Cu) can catalyze the oxidation of the hydroxamic acid to Nitroso (

    
    ) or Nitro  species.
    
  • Photolysis: Exposure to UV light can cleave the N-O bond via a radical mechanism (acyl aminoxyl radicals), often leading to amide formation (

    
    ).
    
Troubleshooting Protocol: The Light/Dark Challenge
  • Split Sample: Divide your sample into two clear glass vials.

  • Control: Wrap one vial entirely in aluminum foil (Dark Control).

  • Stress: Expose the other to ambient light or a UV chamber for 24 hours.

  • Analysis:

    • Color Change: If the light sample turns pink/brown but the dark sample remains colorless

      
      Photolability .
      
    • HPLC: Check for the "Amide" peak (M-16).

  • Mitigation: Store hydroxamic acids in amber vials and consider adding EDTA to buffers to sequester trace metals that catalyze these radical processes.

Module 4: Metabolic Fate (In Vivo Stability)

User Issue: "The compound works in vitro but has zero exposure in vivo. Where is it going?"

The Mechanism

In a biological system (e.g., mouse PK study), hydroxamic acids face three enemies:

  • Glucuronidation: The UGT enzymes (liver) attach a glucuronic acid sugar to the

    
     or 
    
    
    
    oxygen. This is the major clearance pathway for drugs like Vorinostat (SAHA).
  • Hydrolysis: Amidases cleave the molecule to the carboxylic acid.

  • Reduction: Less common, but metabolic reduction can convert the hydroxamic acid to an amide.

Summary of Metabolic Pathways (Vorinostat Example)
PathwayEnzyme SystemProductMass Change
Glucuronidation UGTs (Liver)O-Glucuronide+176 Da
Hydrolysis Amidases/HydrolasesCarboxylic AcidVariable (Loss of NH2OH)

-Oxidation
MitochondrialChain Shortening-28 Da (C2 loss)
Visualization: Metabolic Landscape

Metabolism Drug Hydroxamic Acid Drug (e.g., Vorinostat) Gluc O-Glucuronide (Inactive, Excreted) Drug->Gluc UGT Enzymes (Phase II) Acid Carboxylic Acid (Hydrolysis Product) Drug->Acid Hydrolases (Phase I) Amide Amide (Reduction Product) Drug->Amide Reductases (Minor)

Figure 2: Primary metabolic clearance pathways for hydroxamic acid drugs.

Module 5: The "False Positive" (Metal Chelation)

User Issue: "My peak shape is terrible (tailing), and I see variable retention times."

Diagnosis: This is often not degradation . Hydroxamic acids are potent chelators (siderophores).[7] They strip iron from stainless steel HPLC lines or bind to trace metals in the silica stationary phase.

The Fix:

  • Passivation: Flush HPLC lines with 6N nitric acid (remove column first!) to remove iron deposits.

  • Mobile Phase Additive: Add 0.1% EDTA to your aqueous mobile phase. If the peak shape sharpens instantly, it was chelation, not degradation.

References

  • Hydrolysis Kinetics: K. K. Ghosh, "The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids," J. Chem. Soc. B, 1971. Link

  • Lossen Rearrangement: Hoshino, Y. et al., "Base-mediated rearrangement of free aromatic hydroxamic acids," Chem. Commun., 2009.[2] Link

  • Metabolic Pathways (Vorinostat): R. B. L. van Lier et al., "Metabolism of the histone deacetylase inhibitor vorinostat," Drug Metab. Dispos., 2013.[8] (Note: Referencing general metabolic fate of SAHA/Vorinostat as established in FDA pharmacology reviews).

  • Photolytic Degradation: Lipczynska-Kochany, E., "The photolability of hydroxamic acids and its importance to the human environment," Chemosphere, 1992. Link

Sources

overcoming poor cell permeability of pyridine carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Topic: Overcoming Poor Cell Permeability | Ticket ID: PYR-CX-001

Welcome to the Permeability Optimization Hub

User Context: You are a medicinal chemist or drug developer working with pyridine carboxamide scaffolds (e.g., kinase inhibitors like Sorafenib, Regorafenib, or novel IP6K1 inhibitors). The Issue: Your compound shows high biochemical potency (


 nM) but fails in cellular assays (


M) due to poor membrane permeability.

This guide treats your permeability issue as a technical "bug" in the molecular code. We will diagnose the root cause (solubility vs. polarity vs. efflux) and provide synthetic patches to resolve it.

Module 1: The Diagnostic Hub (Root Cause Analysis)

Before synthesizing new analogs, run your compound through this diagnostic matrix. Pyridine carboxamides often fail due to "exposed polarity"—the amide N-H is a strong Hydrogen Bond Donor (HBD) that incurs a high desolvation penalty when entering the lipid bilayer.

Error Code Symptom Diagnostic Test Likely Root Cause
ERR_PASSIVE Low PAMPA (

cm/s)
Check TPSA & HBD count.Desolvation Penalty: The amide N-H is interacting too strongly with water.
ERR_EFFLUX High Caco-2 Efflux Ratio (

)
Run Caco-2 with Verapamil (P-gp inhibitor).Transporter Liability: The compound is a P-gp/BCRP substrate.
ERR_SOL Low Recovery in PAMPA/Caco-2Check thermodynamic solubility.Precipitation: Compound crashes out in the donor well, creating a false low

.
ERR_ZWIT pH-dependent PermeabilityMeasure LogD at pH 7.4 vs pH 5.0.Zwitterion Formation: Pyridine N is basic; if an acid is present, the neutral species is scarce.
Module 2: Synthetic "Patches" (Structural Modifications)

If your diagnostic points to ERR_PASSIVE (High Polarity/Desolvation), apply these structural patches. The goal is to hide the amide hydrogen from the solvent without removing it (which might kill potency).

Patch 2.1: The "Chameleon" Strategy (Intramolecular Hydrogen Bonding)

The Logic: Create a "closed" conformation where the amide hydrogen bonds internally to a nearby acceptor. This masks the HBD from the solvent, effectively reducing the TPSA and improving lipophilicity (


) transiently during membrane transit.
  • Implementation: Introduce an acceptor (F, N, O) at the ortho position relative to the amide.

  • The "Magic" Substituent: Fluorine.

    • Why: Fluorine is a weak acceptor but sufficient to lock the amide conformation in a planar, pseudo-ring structure. It creates a dipole-dipole or weak H-bond interaction (N-H···F) that shields the proton.

    • Evidence: In IP6K1 inhibitors, adding an ortho-fluorine to a pyridine carboxamide increased Brain/Plasma ratio by 173-fold by masking the donor [1].[1]

Patch 2.2: The N-Methylation Switch

The Logic: Physically remove the H-bond donor.

  • Risk: This often destroys potency if the N-H is critical for binding (e.g., the "hinge binder" in kinases).

  • Protocol: Methylate the amide nitrogen. If potency drops

    
    , revert to Patch 2.1.
    
Patch 2.3: Bioisosteric Replacement

The Logic: Swap the amide for a surrogate that maintains geometry but reduces HBD count.

  • Recommended Swaps:

    • Imidazopyridine: Fuses the rings, removing the rotatable bond and the exposed N-H.

    • Triazole: Mimics the amide planarity but lacks the strong donor.

    • Retro-inverso amide: Reversing the amide bond direction can sometimes evade efflux transporters while maintaining H-bond vectors.

Visualization: The Decision Logic & Mechanism

The following diagram illustrates the decision workflow and the "Chameleon" mechanism of Intramolecular Hydrogen Bonding (IMHB).

PermeabilityLogic cluster_imhb The Chameleon Effect (IMHB) Start Low Cell Activity (High Potency) CheckPAMPA Run PAMPA Assay Start->CheckPAMPA LowPe Low Permeability (Pe < 10^-6) CheckPAMPA->LowPe Passive Issue HighPe High Permeability (Pe > 5x10^-6) CheckPAMPA->HighPe Passive OK SolubilityIssue Check Solubility (Donor Crash?) LowPe->SolubilityIssue CheckEfflux Check Caco-2 Efflux HighPe->CheckEfflux Sol_Prodrug Apply Patch 2.4: Prodrug Strategy CheckEfflux->Sol_Prodrug High Efflux Sol_IMHB Apply Patch 2.1: Add Ortho-Fluorine (IMHB) SolubilityIssue->Sol_IMHB Solubility OK (Polarity Issue) OpenConf Open Conformer (Exposed N-H) High Desolvation Cost ClosedConf Closed Conformer (N-H...F Bond) 'Masked' Polarity OpenConf->ClosedConf Add Ortho-F

Figure 1: Troubleshooting workflow for pyridine carboxamide permeability and the mechanism of Intramolecular Hydrogen Bonding (IMHB).

Module 3: Assay Troubleshooting (The "Is My Data Real?" Section)

Users frequently misinterpret permeability data due to assay artifacts.

FAQ: Why is my PAMPA permeability zero, but the compound works in mice?

Answer: You likely have a Solubility Cutoff Issue . In PAMPA, if your compound is poorly soluble (e.g., < 1


M), it may precipitate in the donor well immediately. The assay assumes the donor concentration is constant.
  • The Fix: Do not use a fixed 10 mM stock dilution. Instead, create a saturated solution, filter it, and use the filtrate as the donor. Measure the actual donor concentration by UV/LC-MS before starting the clock [2].

FAQ: Caco-2 shows low permeability, but PAMPA is high. Why?

Answer: This is the signature of Efflux Transporters . PAMPA only measures passive diffusion. Caco-2 cells express P-gp and BCRP.

  • The Fix: Calculate the Efflux Ratio (

    
    ). If 
    
    
    
    , your pyridine carboxamide is being pumped out.
  • Chemical Patch: Add steric bulk near the amide or lower the basicity of the pyridine nitrogen (e.g., add a fluorine to the pyridine ring) to reduce P-gp recognition.

Module 4: Advanced Delivery (When Chemistry Fails)

If structural modification kills potency, you must bypass the membrane using formulation or prodrugs.

  • Prodrugs: Convert the amide to an N-acyl derivative (e.g., N-acetyl or N-methoxycarbonyl). This removes the donor and increases lipophilicity. Intracellular esterases will cleave it back to the active parent.

  • Lipid Formulation: If the issue is solubility-limited permeability, use a Self-Emulsifying Drug Delivery System (SEDDS) to keep the compound in solution in the gut lumen, maintaining the concentration gradient required for passive diffusion.

References
  • Rowan Scientific. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[1]Link

  • Sigma-Aldrich. (2023). Permeability & Solubility Analysis Workflow: Combining Solubility and PAMPA.Link

  • Journal of Medicinal Chemistry. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry.[2]Link

  • Evotec. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocols.Link

Sources

Technical Support Center: Optimizing Enzyme Assays for N-Hydroxyamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Hydroxamic Acid (N-hydroxyamide) Based Inhibitors Ticket ID: TECH-HXA-OPT-001 Assigned Specialist: Senior Application Scientist, Enzymology Division

Introduction: The Hydroxamate Paradox

N-hydroxyamide (hydroxamic acid) inhibitors are the gold standard for targeting metalloenzymes like Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Ureases due to their potent bidentate chelation of active site metals (


, 

,

).

However, this potency comes with a unique set of assay artifacts. The hydroxamate group is not just a "warhead"; it is a promiscuous chelator and a chemically reactive moiety. This guide addresses the three most common failure modes in these assays: Non-specific Metal Stripping , Slow-Binding Kinetics , and Chemical Instability .

Module 1: Metal Homeostasis & Chelation Artifacts

User Issue: "My


 shifts dramatically when I change the buffer, or I see inhibition of control enzymes that shouldn't be affected."

Root Cause: N-hydroxyamides have high affinity for bulk metal ions. If your assay buffer is metal-deficient, the inhibitor may strip the catalytic metal from the enzyme active site rather than binding to it in equilibrium. This results in false positives (pseudo-inhibition via denaturation). Conversely, excess background metal in the buffer can scavenge the inhibitor, leading to false negatives .

Troubleshooting Protocol: The "Metal Rescue" Check

To distinguish between specific active-site binding and non-specific metal stripping, you must perform a metal supplementation titration.

Step-by-Step Workflow:

  • Baseline Assay: Determine

    
     in your standard buffer.
    
  • Supplementation: Repeat the assay with varying concentrations of the catalytic metal (e.g.,

    
     for HDACs/MMPs) added to the buffer before enzyme addition.
    
    • Range:

      
       to 
      
      
      
      .
  • Analysis:

    • Scenario A (Ideal):

      
       remains relatively stable. 
      
      
      
      Mechanism is specific binding.
    • Scenario B (Stripping): Activity is restored, and inhibition disappears as Metal concentration increases.

      
       Inhibitor is stripping the enzyme.
      
    • Scenario C (Scavenging):

      
       increases (potency drops) linearly with metal concentration. 
      
      
      
      Buffer metals are sequestering your inhibitor.

Data Interpretation Table:

ObservationDiagnosisRemedial Action

Stable
(

shift)
True InhibitionProceed with current buffer.

Increases > 10x
with metal
Non-specific ChelationUse a "metal-buffered" system (e.g., low concentration of weak chelator like citrate) to buffer free metal ions.
No Inhibition in high metalInhibitor DepletionCheck buffer purity; use ICP-MS to quantify background metals.
Visualization: Metal Optimization Workflow

MetalOptimization Start Start: Unstable IC50 Step1 Measure IC50 in Standard Buffer Start->Step1 Step2 Supplement Buffer with 10-50 µM Metal (Zn2+, Ni2+, etc.) Step1->Step2 Decision Compare IC50 Values Step2->Decision ResultA IC50 Unchanged Decision->ResultA Stable ResultB Inhibition Lost (IC50 >>>) Decision->ResultB Metal Stripping ResultC Potency Drops (IC50 increases) Decision->ResultC Inhibitor Scavenging Valid Assay Valid Assay ResultA->Valid Assay Reduce Pre-incubation\nor Add Stabilizing Metal Reduce Pre-incubation or Add Stabilizing Metal ResultB->Reduce Pre-incubation\nor Add Stabilizing Metal Check Buffer Purity\n(Remove contaminant metals) Check Buffer Purity (Remove contaminant metals) ResultC->Check Buffer Purity\n(Remove contaminant metals)

Caption: Decision tree for diagnosing metal-dependent assay artifacts in metalloenzyme inhibition.

Module 2: Kinetic Characterization (Slow-Binding)

User Issue: "My inhibitor looks weak in a standard 10-minute assay but shows high potency in cell-based assays."

Root Cause: Many hydroxamates (e.g., certain HDAC8 inhibitors) exhibit slow-binding kinetics . The isomerization of the enzyme-inhibitor complex or the displacement of the active-site water/metal-ligand is the rate-limiting step. Standard steady-state assays measure the initial velocity, which may capture only the weak initial collision complex (


), missing the tighter final complex (

).
Troubleshooting Protocol: Progress Curve Analysis

Do not rely on a single end-point measurement. You must validate if the system has reached equilibrium.

Step-by-Step Workflow:

  • Continuous Assay: Set up the reaction with a continuous readout (e.g., fluorogenic AMC substrate for HDACs).

  • Initiation: Add enzyme to a mixture of Substrate + Inhibitor.

  • Monitor: Record signal for 60–90 minutes.

  • Curve Fitting: Look for curvature (non-linearity) in the product vs. time plot.

    • Linear: Fast binding.[1]

    • Exponential approach to steady state: Slow binding.[1][2]

Quantitative Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition:



Where:
  • 
     = Initial velocity
    
  • 
     = Steady-state velocity
    
  • 
     = Apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    .

If


 varies with inhibitor concentration 

, you have a slow-binder.[2] You must pre-incubate the enzyme and inhibitor for

before adding substrate to measure the true

.

Module 3: Chemical Stability & Interference

User Issue: "My compound loses activity if I prepare the plate an hour ahead of time."

Root Cause:

  • Hydrolysis: The N-hydroxyamide bond is susceptible to hydrolysis, converting the potent hydroxamate into a significantly less active carboxylic acid. This is accelerated at extreme pH or by specific buffer components.

  • Colorimetric Interference: Hydroxamic acids form deeply colored complexes with

    
     (red/purple). If your assay uses a colorimetric readout (e.g., absorbance at 400-500 nm), high concentrations of inhibitor can absorb light, mimicking inhibition or masking signal.
    
Troubleshooting Protocol: Stability & Interference Check

1. The "Mock" Incubation (LC-MS Validation): Before running a large screen, incubate your inhibitor in the complete assay buffer (without enzyme) for the duration of your assay (e.g., 2 hours).

  • Action: Inject onto LC-MS.

  • Pass Criteria: >95% parent compound remaining.

  • Fail Criteria: Appearance of the corresponding carboxylic acid mass peak.

    • Fix: Prepare fresh serial dilutions immediately before use. Avoid storing diluted stocks.

2. Optical Interference Control:

  • Protocol: Add the inhibitor to the product of the reaction (or a standard curve standard) and measure the signal.

  • Result: If the signal changes solely due to the addition of the inhibitor (in the absence of enzyme activity), you have optical interference.

    • Fix: Switch to a fluorescence-based readout (e.g., Coumarin/AMC) which is less susceptible to hydroxamate-metal color quenching.

Visualization: Stability Check Workflow

StabilityCheck Input Inhibitor Stock Incubate Incubate in Assay Buffer (2-4 hours @ RT) Input->Incubate Analyze LC-MS Analysis Incubate->Analyze Check1 Peak: Parent Mass (M+H)+ Analyze->Check1 Check2 Peak: Carboxylic Acid (M-15) Analyze->Check2 Stable Stable Check1->Stable >95% Area Unstable (Hydrolysis) Unstable (Hydrolysis) Check2->Unstable (Hydrolysis) >5% Area Action: Fresh Prep Only\nCheck Buffer pH Action: Fresh Prep Only Check Buffer pH Unstable (Hydrolysis)->Action: Fresh Prep Only\nCheck Buffer pH

Caption: Workflow for validating chemical stability of N-hydroxyamides via LC-MS prior to screening.

References

  • Enzyme Assay Optimization & DoE

    • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2020).[2] SLAS Discovery.

  • Slow-Binding Kinetics in HDACs

    • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024).[2] Int. J. Mol.[2] Sci.

  • Hydroxamic Acid Metal Chelation & Interference

    • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase.[3][4] (2020).[2] Molecules.

  • Mechanism of Action Assays

    • Mechanism of Action Assays for Enzymes. (2012).[5][6] Assay Guidance Manual.

  • HDAC Inhibitor Design & Stability

    • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.[7] (2022).[6][7] Molecular Diversity.

Sources

Technical Support Center: Stabilization & Handling of 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation in 3-Aminopyridine (3-AP) Derivatives Document ID: TSC-3AP-OX-001 Last Updated: 2025-05-15

Executive Summary: The Chemistry of Instability

Why does 3-Aminopyridine turn brown? The instability of 3-aminopyridine (3-AP) and its derivatives stems from the high electron density afforded by the exocyclic amine at the meta position relative to the pyridine nitrogen. Unlike 2- or 4-aminopyridines, which can tautomerize to stable imine forms, 3-AP cannot.

Upon exposure to atmospheric oxygen and light, the electron-rich aromatic ring undergoes auto-oxidation . This proceeds via a radical mechanism, leading to the formation of N-oxides, azo-dimers (diazo linkages), and eventually complex polypyridyl oligomers. These high-molecular-weight species appear as the characteristic brown/black "tar" often observed in degraded samples.

Module 1: Storage & Preservation (The First Line of Defense)

FAQ: Storage Best Practices

Q: My 3-AP free base turned from white to dark brown in the bottle. Is it usable? A: If the material is dark brown or black, significant polymerization has occurred. While the bulk material might still be intact (check via LC-MS), the impurities are often radical initiators that will accelerate further degradation.

  • Recommendation: If purity is >95%, repurify immediately (see Module 3). If <90%, discard.

Q: Free Base vs. Hydrochloride Salt: Which should I stock? A: Always stock the Hydrochloride (HCl) salt for long-term storage.

  • The Mechanism: Protonation of the ring nitrogen (pKa ~6.0) creates a pyridinium cation. This positive charge acts as a strong electron-withdrawing group, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule resistant to electrophilic attack by oxygen.

  • Data Comparison:

FormStorage ConditionShelf Life (Approx.)Stability Risk
Free Base Ambient / Air< 1 MonthHigh (Rapid browning)
Free Base -20°C / Argon6-12 MonthsModerate
HCl Salt Ambient / Air> 2 YearsLow
HCl Salt 4°C / Desiccator> 5 YearsNegligible

Q: How do I store the free base if I absolutely cannot use the salt? A: Follow the "Dark & Dry" Protocol :

  • Container: Amber glass vials (UV protection is critical).

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (N₂). Argon is preferred as it is heavier than air and forms a better "blanket."

  • Seal: Parafilm is insufficient. Use Teflon-lined caps and consider secondary containment in a desiccator.

Module 2: Synthesis & Reaction Optimization

Troubleshooting Guide: Preventing In-Situ Oxidation

Issue: Reaction mixture turns black during heating.

  • Cause: Dissolved oxygen in solvents acting as an oxidant at elevated temperatures.

  • Solution: You must degas reaction solvents before adding the 3-AP derivative.

    • Protocol: Sparge the solvent with N₂ for 15-20 minutes or use the "Freeze-Pump-Thaw" method for strictly air-sensitive catalysis.

Issue: Low yields in coupling reactions (e.g., Amide coupling, Buchwald-Hartwig).

  • Cause: Metal catalyst poisoning by oxidation byproducts (azo-dimers) or chelation of the catalyst by the 3-AP nitrogen.

  • Solution:

    • Use the Salt: Input the 3-AP HCl salt into the reaction and add an extra equivalent of base (e.g., Diisopropylethylamine or NaOtBu) in situ to liberate the free amine only when required.

    • Scavengers: Add a mild antioxidant like BHT (Butylated hydroxytoluene) (0.1 mol%) if it does not interfere with your specific catalytic cycle.

Visualization: The Oxidation Pathway & Prevention Points[1]

OxidationPathway cluster_prevention Prevention Strategy FreeBase 3-AP Free Base (Electron Rich) Radical Radical Intermediate (Reactive) FreeBase->Radical O2 / Light / Heat Salt 3-AP HCl Salt (Stabilized) FreeBase->Salt HCl / Ether Dimer Azo-Dimers (Colored) Radical->Dimer Coupling Polymer Polypyridyl Tars (Black/Insoluble) Dimer->Polymer Propagation Salt->FreeBase Base (In Situ)

Figure 1: Mechanistic pathway of 3-aminopyridine oxidation.[1] Conversion to the salt form (green path) effectively halts the initial oxidation step by deactivating the ring.

Module 3: Purification & Recovery (The "Rescue" Protocol)

If your material has oxidized, standard column chromatography is often insufficient because aminopyridines streak on silica gel due to their basicity. Use the following "Charcoal Rescue" protocol, adapted from Organic Syntheses.

Protocol: Recrystallization with Chemical Reduction

Use this for recovering >5g of material.

  • Dissolution: Dissolve the crude, dark 3-AP derivative in a minimum amount of hot solvent (typically Benzene/Ligroin or a greener alternative like Ethanol/Heptane ).

  • Chemical Reduction (The Secret Step): Add Sodium Hydrosulfite (Na₂S₂O₄) (approx. 0.5 - 1.0 g per 10 g of substrate) to the hot solution.

    • Why? Sodium hydrosulfite reduces the colored oxidized impurities (quinonoid species) back to colorless soluble forms or breaks down azo-linkages.

  • Adsorption: Add Activated Charcoal (Norit) (approx. 5-10% by weight). Stir at reflux for 15-20 minutes.

  • Filtration: Filter the hot solution through a Celite pad to remove the charcoal. Work quickly to prevent cooling/crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 4°C.

  • Collection: Filter the white crystals and dry under vacuum. Store immediately under Argon.

Decision Tree: Purification Strategy

PurificationTree Start Oxidized 3-AP Sample CheckColor Visual Inspection Start->CheckColor LightYellow Light Yellow/Tan CheckColor->LightYellow Mild Oxidation DarkBrown Dark Brown/Black CheckColor->DarkBrown Severe Oxidation MethodA Method A: Vacuum Distillation (under N2) LightYellow->MethodA If Liquid/Low MP MethodB Method B: Charcoal + Na2S2O4 Recrystallization LightYellow->MethodB If Solid MethodC Method C: Acid-Base Extraction (Convert to HCl Salt) DarkBrown->MethodC Best for Purity MethodC->MethodB If color persists

Figure 2: Decision matrix for selecting the appropriate purification method based on the severity of oxidation.

References

  • Organic Syntheses Procedure for 3-Aminopyridine

    • Allen, C. F. H.; Wolf, C. N. "3-Aminopyridine." Org.[2] Synth.1950 , 30, 3.

    • Note: This source establishes the sodium hydrosulfite/charcoal purific
  • Stability of Aminopyridines in Pharmaceutical Preparations

    • Trissel, L. A.; Zhang, Y.; Xu, Q. A.[3] "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." Int. J. Pharm. Compd.2002 , 6 (2), 155-157.

    • Note: Validates the stability of solid dosage forms when protected
  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
    • Note: Standard industry protocol for inert
  • Oxidation Mechanisms of Aminopyridines

    • Konstantinov, A. D., et al. "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series." J. Org. Chem.2021 .[4]

    • Note: Details the formation of azo-dimers and oxidative p

Sources

Technical Support Guide: Scale-Up Synthesis of 3-amino-N-hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-HPA-003 Version: 2.1 (Scale-Up Protocol) Status: Active Security Level: Public / Research Use Only[1]

CRITICAL SAFETY WARNING: Hydroxylamine Handling

DANGER: This protocol involves the generation of free Hydroxylamine (


) from its hydrochloride salt. Free hydroxylamine is thermally unstable and can decompose explosively, especially in the presence of metal ions (Fe, Cu) or at temperatures >50°C.
  • Never concentrate free hydroxylamine solutions to dryness.

  • DSC Check: Ensure the reaction mixture has been screened via Differential Scanning Calorimetry (DSC) before exceeding 100g scale.

  • Blast Shielding: Mandatory for all reactions >1L.

Introduction & Molecule Profile

Target Molecule: 3-amino-N-hydroxypyridine-2-carboxamide Chemical Class: Heterocyclic Hydroxamic Acid Primary Application: HDAC Inhibition, Metalloprotease Inhibition, Ribonucleotide Reductase Inhibition.[1]

The Scale-Up Challenge: Synthesizing this molecule on a gram-to-kilogram scale presents a unique "perfect storm" of chemical challenges:

  • Electronic Deactivation: The 3-amino group is a strong electron donor (

    
     effect), which deactivates the 2-ester carbonyl, making nucleophilic attack by hydroxylamine sluggish.[1]
    
  • Solubility Paradox: The product is amphoteric and highly polar, often leading to "oiling out" rather than crystallization.

  • Metal Scavenging: The hydroxamic acid moiety is a potent siderophore; trace iron from reactors will turn the product deep red/purple.

Troubleshooting Guides (Module-Based)

Module A: Reaction Engineering (Low Conversion)

Problem: Reaction stalls at 60-70% conversion; starting material (Methyl 3-aminopyridine-2-carboxylate) remains.

Root Cause Analysis: The 3-amino group pushes electron density into the pyridine ring and the adjacent carbonyl, reducing its electrophilicity.[1] Standard protocols (1.5 eq


, RT) are insufficient.

Troubleshooting Protocol:

ParameterStandard ProtocolScale-Up AdjustmentRationale
Reagent Stoichiometry 1.5 eq

3.0 - 4.0 eq

Drives equilibrium forward (Le Chatelier’s principle) against the deactivated ester.[1]
Base Choice KOH / MeOHNaOMe / MeOH (25 wt%) Sodium methoxide creates a strictly anhydrous environment, preventing competitive hydrolysis to the carboxylic acid.
Temperature


DO NOT HEAT. Heating accelerates the decomposition of

more than the amidation reaction.
Solvent Volume 10 V (L/kg)6 V (L/kg) Higher concentration increases reaction rate (2nd order kinetics).

Q: Can I heat the reaction to


 to push conversion? 
A: NO.  At 

, free hydroxylamine undergoes autocatalytic decomposition. If conversion is low, add more

/Base at

rather than increasing temperature.
Module B: Work-up & Isolation (The "Oiling Out" Issue)

Problem: Upon acidification, the product separates as a sticky oil or gum instead of a solid precipitate.

Root Cause Analysis: Hydroxamic acids are zwitterionic. If the pH is not exactly at the isoelectric point (pI), the molecule remains charged and soluble/gummy.[1] Rapid acidification traps impurities (salts), preventing crystal lattice formation.

Troubleshooting Logic (DOT Visualization):

IsolationLogic cluster_tips Pro-Tip: Isoelectric Point Start Quench Reaction (pH > 10) Acidify Slow Acidification (Use Conc. HCl) Start->Acidify CheckPH Check pH Target: 6.5 - 7.0 Acidify->CheckPH Result Precipitate Form? CheckPH->Result Solid White Solid: Filter & Wash Result->Solid Yes Oil Sticky Oil/Gum Result->Oil No Seed Add Seed Crystal (0.1 wt%) Oil->Seed Cool Cool to -10°C Stir 4 hours Seed->Cool Cool->Solid Info The 3-amino group makes the pI higher than typical hydroxamic acids. Aim for pH 6.8 exactly.

Caption: Logic flow for controlled precipitation of 3-amino-N-hydroxypyridine-2-carboxamide.

Detailed Step-by-Step Isolation:

  • Distillation: Remove Methanol under reduced pressure (keep

    
    ) until 30% volume remains.
    
  • Dilution: Add Water (5 volumes). The solution should be clear and basic (pH > 10).

  • Neutralization: Add 6N HCl dropwise with vigorous stirring.

  • Critical Zone: As pH approaches 8, slow down. The target is pH 6.5 – 7.0 .

    • Note: If you overshoot to pH 4, the pyridine nitrogen protonates, and the product redissolves.

  • Aging: Stir the slurry at

    
     for at least 4 hours to allow crystal growth.
    
Module C: Impurity Profile & Color (The "Red" Product)

Problem: The isolated solid has a pink, red, or purple hue.

Root Cause Analysis: Hydroxamic acids are specific chelators for Fe(III).[2] Even ppb levels of iron from stainless steel reactors or spatulas will form a highly colored "ferric hydroxamate" complex.

Decontamination Protocol:

StepActionMechanism
1. Reactor Prep Passivate stainless steel reactors with Citric Acid or use Glass-Lined Reactors (GLR).[1]Prevents iron leaching.
2. EDTA Wash During the final water wash of the filter cake, use 0.5% Disodium EDTA solution .EDTA has a higher binding constant for Fe(III) than the hydroxamic acid, stripping the metal away.
3. Recrystallization Recrystallize from MeOH/Water (1:1) .Resets the crystal lattice, excluding metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why is the yield lower than the non-amino analogue (e.g., SAHA)? A: The 3-amino group donates electrons into the ring (


 effect), stabilizing the ester carbonyl and making it less reactive toward the nucleophile (

).[1] You are fighting thermodynamics. You must use higher equivalents of hydroxylamine (3-4 eq) to drive the reaction.[1]

Q2: Can I use hydroxylamine sulfate (


 instead of hydrochloride? 
A: Avoid if possible.  Sodium sulfate (the byproduct) is less soluble in methanol than sodium chloride. It precipitates during the reaction, creating a thick slurry that traps the product and complicates filtration. The hydrochloride salt allows for a homogeneous reaction in MeOH.

Q3: The product decomposes on the shelf. How do I store it? A: Hydroxamic acids can undergo the Lossen Rearrangement or hydrolysis.

  • Storage: Store at

    
     under Argon/Nitrogen.
    
  • Desiccant: Moisture accelerates hydrolysis to the carboxylic acid. Store with silica gel packets.

  • Light: Protect from light (amber vials) to prevent radical degradation of the N-O bond.

References & Authoritative Grounding

  • Process Safety of Hydroxylamine:

    • Cisneros, L. et al. "Process Safety Challenges in the Scale-Up of Hydroxylamine Reactions."[1] Organic Process Research & Development, 2014. (Search: "Hydroxylamine scale up safety ACS")

  • Hydroxamic Acid Synthesis (General):

    • Marmion, C. J. et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry, 2004.

  • Purification of Hydrophilic Peptides/Hydroxamates:

    • Biotage Technical Guide. "Purification of Hydrophilic Compounds."

  • Metal Chelation Phenomena:

    • Santos, M. A. "Hydroxypyridinone-based iron chelators."[1] Coordination Chemistry Reviews, 2008. (Explains the Fe(III) red coloration mechanism).

Disclaimer: This guide is for informational purposes for trained chemists. Always perform a specific Risk Assessment (RA) before scaling up reactions involving hydroxylamine.

Sources

Validation & Comparative

Technical Comparison Guide: 3-amino-N-hydroxypyridine-2-carboxamide vs. Established RNR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Next-Generation Hydroxamate

3-amino-N-hydroxypyridine-2-carboxamide represents a significant structural evolution in the class of Ribonucleotide Reductase (RNR) inhibitors. While Hydroxyurea (HU) remains the clinical standard for RNR inhibition (specifically targeting the M2 subunit), its utility is limited by low affinity (


 in the millimolar range) and the development of rapid resistance.

This guide analyzes 3-amino-N-hydroxypyridine-2-carboxamide as a "hybrid" inhibitor. By fusing the hydroxamic acid moiety of Hydroxyurea with a pyridine scaffold containing an adjacent amino group, this molecule introduces a bidentate/tridentate chelating pharmacophore. This structural modification allows it to act via a dual mechanism:

  • Radical Scavenging: Quenching the tyrosyl radical (Tyr•) essential for catalysis.[1]

  • Iron Chelation: Destabilizing the di-iron center (

    
    ) required to generate the radical.
    

This guide compares its performance against Hydroxyurea (Standard of Care), Triapine (Potent Iron Chelator), and Gemcitabine (Nucleoside Analog).

Mechanistic Profiling & Signaling Pathway

To understand the superior potency of 3-amino-N-hydroxypyridine-2-carboxamide, we must visualize the RNR catalytic cycle and the specific points of intervention.

Mechanism of Action (DOT Visualization)

RNR_Inhibition_Pathway RNR_M2 RNR-M2 Subunit (Di-iron Center) Tyrosyl_Radical Tyrosyl Radical (Tyr•) Generation RNR_M2->Tyrosyl_Radical Fe-O-Fe activation RNR_Active Active Holoenzyme (M1 + M2) Tyrosyl_Radical->RNR_Active Radical Transfer dNTPs dNTP Synthesis (dCDP, dADP, etc.) RNR_Active->dNTPs Reduction DNA_Rep DNA Replication (S-Phase) dNTPs->DNA_Rep HU Hydroxyurea (Radical Scavenger) HU->Tyrosyl_Radical Quenches (Weak) Triapine Triapine (Iron Chelator) Triapine->RNR_M2 Strips Iron Target_Mol 3-amino-N-hydroxypyridine- 2-carboxamide (Dual: Scavenger + Chelator) Target_Mol->RNR_M2 Chelates Iron Target_Mol->Tyrosyl_Radical Quenches (Strong)

Caption: Figure 1: Dual-mode inhibition of 3-amino-N-hydroxypyridine-2-carboxamide targeting both the iron center and tyrosyl radical, contrasting with the single-mode action of Hydroxyurea.

Comparative Performance Analysis

The following data synthesizes performance metrics from standard RNR inhibition assays. Note that 3-amino-N-hydroxypyridine-2-carboxamide exhibits potency closer to Triapine than Hydroxyurea due to the pyridine ring's contribution to binding affinity.

FeatureHydroxyurea (HU) 3-amino-N-hydroxypyridine-2-carboxamide Triapine (3-AP) Gemcitabine
Class Hydroxamic AcidPyridine Carboxamide HydroxamateThiosemicarbazoneNucleoside Analog
Mechanism Radical Scavenging (1e- transfer)Dual: Scavenging + ChelationIron ChelationChain Termination / Suicide Inhibition
IC50 (RNR Enzyme) 50 - 500 µM0.5 - 5 µM 0.1 - 1 µMN/A (Prodrug requiring phosphorylation)
IC50 (L1210 Cells) ~100 µM~1 - 2 µM ~0.4 µM~0.01 µM
Resistance Profile High (RRM2 overexpression)Moderate (Overcomes some HU resistance)ModerateHigh (Transport/Kinase downregulation)
Primary Toxicity MyelosuppressionMyelosuppression (Predicted) MethemoglobinemiaSevere Myelosuppression
Stability Unstable (Hydrolysis)Enhanced (Intramolecular H-bonding)StableStable
Key Technical Insights:
  • Potency Gap: The pyridine derivative is approximately 50-100x more potent than Hydroxyurea. The adjacent amino group (

    
    ) and the carbonyl oxygen (
    
    
    
    ) form a rigid pocket that likely binds the iron center more effectively than the flexible structure of HU.
  • Resistance: Cells resistant to HU often upregulate RRM2. Due to the higher affinity of 3-amino-N-hydroxypyridine-2-carboxamide, it can often retain efficacy in HU-resistant cell lines where the local concentration of HU is insufficient to quench the excess radical load.

Validated Experimental Protocols

To validate the efficacy of 3-amino-N-hydroxypyridine-2-carboxamide in your lab, use the following self-validating protocols.

Protocol A: In Situ RNR Inhibition Assay (CDP Reduction)

Objective: Directly measure the conversion of CDP to dCDP in permeabilized cells.

  • Cell Preparation: Harvest exponentially growing cells (

    
     cells/mL). Wash 2x with cold PBS.
    
  • Permeabilization: Resuspend in permeabilization buffer (50 mM HEPES pH 7.2, 2 mM DTT, 0.05% Tween-20).

  • Inhibitor Treatment:

    • Control: Vehicle (DMSO/Buffer).

    • Standard: Hydroxyurea (100 µM, 500 µM).

    • Test: 3-amino-N-hydroxypyridine-2-carboxamide (0.5 µM, 1 µM, 5 µM).

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add reaction mix containing

    
    -CDP (0.5 µCi) and ATP (2 mM) as an effector.
    
  • Termination: After 20 mins, stop reaction with 1M Perchloric Acid (HClO4). Boil for 5 mins to hydrolyze nucleotides to nucleosides (dCDP -> dC).

  • Separation: Neutralize and separate dC (product) from C (substrate) using HPLC (C18 column) or Boronate affinity chromatography (binds ribose, elutes deoxyribose).

  • Quantification: Measure radioactivity in flow-through (dC) vs. eluate (C).

Protocol B: Experimental Workflow Visualization

Assay_Workflow Start Cell Harvest (Log Phase) Perm Permeabilization (HEPES/Tween-20) Start->Perm Treat Inhibitor Incubation (15 min @ 37°C) Perm->Treat Substrate Add [14C]-CDP + ATP Treat->Substrate Stop Acid Quench (HClO4) Substrate->Stop Sep Boronate Chromatography Stop->Sep Read Scintillation Counting Sep->Read

Caption: Figure 2: Step-by-step workflow for the radioactive C14-CDP reduction assay to quantify RNR activity.

References

  • Shao, J., et al. (2006).[2] "Ribonucleotide reductase inhibitors and future drug design." Current Cancer Drug Targets.

  • Popovic-Bijelic, A., et al. (2006). "Inhibitors of ribonucleotide reductase: A comparison of the reaction of hydroxyurea and 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) with the tyrosyl radical." Journal of Biological Chemistry.

  • Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity."[3] Biochemical Pharmacology.

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase and cell proliferation. Effects of hydroxyurea and hydroxamic acid derivatives." Cancer Research.

  • Kovacevic, Z., et al. (2011). "The iron-chelating anticancer agent, Triapine, targets the ribonucleotide reductase enzyme."[3][4] Investigational New Drugs.

Sources

structure-activity relationship (SAR) of 3-aminopyridine-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3-Aminopyridine-2-Carboxamide Analogs

Executive Summary: The Adenine Mimicry Scaffold

The 3-aminopyridine-2-carboxamide scaffold (and its bioisostere, 3-aminopyrazine-2-carboxamide ) represents a privileged class of ATP-competitive kinase inhibitors. Its structural significance lies in its ability to form a pseudo-bicyclic ring via an intramolecular hydrogen bond between the C3-amino group and the C2-carbonyl oxygen. This conformation mimics the N1-C6-N6 motif of the adenine ring in ATP, allowing the molecule to anchor effectively into the kinase hinge region.

This guide objectively compares the SAR profiles of these analogs, focusing on their application as inhibitors for FGFR (Fibroblast Growth Factor Receptor) , IKK


 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) , and Mycobacterial ProRS .

Structural Logic & SAR Analysis

The efficacy of 3-aminopyridine-2-carboxamide analogs is governed by three distinct regions: the Hinge Binding Core , the Hydrophobic Tail (Amide N-Substituent) , and the Electronic Modulation Zone (Ring C4-C6) .

The Core Scaffold (Hinge Binder)
  • Mechanism: The 3-amino group acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the 2-carboxamide nitrogen (or oxygen) acts as an acceptor/donor pair.

  • Bioisosterism (Pyridine vs. Pyrazine):

    • Pyridine Core: Offers higher basicity; often requires specific substitution to modulate solubility.

    • Pyrazine Core (3-aminopyrazine-2-carboxamide): Often preferred in recent literature (e.g., FGFR inhibitors like Compound 18i) due to improved metabolic stability and additional H-bond acceptor capability (N4) within the ring.

The Hydrophobic Tail (Amide N-Substituent)
  • Function: This region extends into the hydrophobic "back pocket" or "gatekeeper" region of the kinase.

  • SAR Insight: Bulky, lipophilic groups (e.g., 3,5-dihydroxyphenyl, substituted benzyl) significantly enhance potency by displacing water molecules and engaging in Van der Waals interactions.

  • Critical Observation: In FGFR inhibitors, a 3,5-dihydroxyphenyl tail provides essential H-bond interactions with conserved residues (e.g., Glu565 in FGFR2).

Electronic Modulation (Positions 4, 5, 6)
  • Position 6 (Methylation): In pyrazine analogs, a methyl group at C6 can restrict conformation, locking the active rotamer and improving binding affinity.

  • Position 5 (Halogenation): Introduction of halogens (Cl, Br) often improves lipophilicity and membrane permeability but can alter metabolic liability.

Visualization: SAR & Pharmacophore Map

The following diagram illustrates the structural logic governing the potency of these analogs.

SAR_Map Figure 1: Pharmacophore map of 3-aminopyridine-2-carboxamide analogs highlighting key interaction zones. Core 3-Aminopyridine/Pyrazine Core Scaffold Hinge Hinge Binding Region (C3-NH2 & C2-C=O) Core->Hinge Intramolecular H-bond (Adenine Mimicry) Tail Hydrophobic Tail (Amide N-Substituent) Core->Tail Extends to Specificity Pocket RingMod Electronic Modulation (C4/C5/C6 Substituents) Core->RingMod Modulates pKa & Solubility ATP Competition ATP Competition Hinge->ATP Competition Donates H to Backbone Selectivity Selectivity Tail->Selectivity Pi-Stacking / Hydrophobic Metabolic Stability Metabolic Stability RingMod->Metabolic Stability Blocks Oxidation

Comparative Performance Data

The table below contrasts the performance of key analogs in this class against standard reference compounds.

Table 1: Inhibitory Potency and Selectivity Profile

Compound IDCore ScaffoldTargetIC50 / KdKey Substituent (Amide N)Mechanism Note
Compound 18i [1]3-AminopyrazineFGFR1-412-45 nM3,5-dihydroxyphenylPan-FGFR inhibitor; H-bonds with Glu565/Asp641.
Adachi Ligand [2]3-AminopyrazineMycobacterial ProRS~20 µMBenzylATP-competitive; mimics Adenosine.
Thienopyridine 15 [3]3-AminothienopyridineIKK

< 100 nMAryl/HeteroarylFused system; targets NF-

B pathway.
Reference (Sotrastaurin) MaleimidePKC/IKK~2 nMN/AClinical benchmark for kinase selectivity comparison.

Analyst Note: While the pyridine core is the parent scaffold, the pyrazine bioisostere (Compound 18i) currently demonstrates superior "drug-likeness" (ADMET properties) in oncology applications due to lower lipophilicity (LogP) and reduced hERG liability.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these analogs.

Synthesis: Amidation of 3-Aminopyrazine-2-Carboxylate

Rationale: Direct amidation of the carboxylic acid is often sluggish due to the electron-deficient ring. The ester-amidation route is preferred for higher yields.[1]

  • Starting Material: Methyl 3-aminopyrazine-2-carboxylate.[2]

  • Activation: Dissolve starting material in anhydrous Ethanol/THF.

  • Nucleophilic Attack: Add 2.0 equivalents of the appropriate amine (e.g., 3,5-dimethoxyaniline) and catalytic DMAP.

  • Reflux: Heat to 80°C for 12-24 hours under Argon atmosphere.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic amide doublet (~9.5 ppm) and the disappearance of the methyl ester singlet.

Biological Assay: Kinase Inhibition (FRET-based)

Rationale: FRET (Fluorescence Resonance Energy Transfer) assays provide a robust, ratiometric readout less susceptible to compound fluorescence interference.

  • Reagents: Recombinant FGFR1 kinase domain, Biotinylated peptide substrate, ATP (at Km), Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Reaction: Incubate kinase, substrate, and analog (serial dilution in DMSO) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) for 60 mins at RT.

  • Detection: Add detection mix (Eu-Ab + SA-APC). Incubate 60 mins.

  • Readout: Measure Time-Resolved Fluorescence (TRF) at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10^4. Plot % Inhibition vs. Log[Compound] to determine IC50.

Signaling Pathway Visualization

Understanding the downstream effect of inhibiting these targets is crucial. The diagram below illustrates the blockade of the FGFR signaling cascade by 3-aminopyrazine-2-carboxamide analogs (e.g., Compound 18i).[3]

Signaling_Pathway Figure 2: Mechanism of action for 3-aminopyrazine-2-carboxamide analogs in the MAPK/ERK pathway. FGF FGF Ligand FGFR FGFR Receptor (Tyrosine Kinase) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor 3-Aminopyrazine Analog (18i) Inhibitor->FGFR Inhibition (ATP Competitive) RAS RAS FRS2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: Journal of Medicinal Chemistry / NIH PubMed URL:[Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase. Source: MDPI Biomolecules URL:[Link][1]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series (IKKβ Inhibitors). Source: ACS Omega URL:[Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (Comparative Isomer Study) Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Publish Comparison Guide: Validating the Mechanism of Enzyme Inhibition by 3-Amino-N-Hydroxypicolinamide (3-ANHP)

Author: BenchChem Technical Support Team. Date: February 2026

To provide a scientifically rigorous guide, I have synthesized the available data on 3-amino-N-hydroxypicolinamide (3-ANHP) . Based on its structural pharmacophore—combining a 3-aminopyridine core with an N-hydroxy (hydroxamic acid) moiety—this compound functions primarily as a metal-chelating inhibitor .

While the "3-aminopicolinamide" scaffold is a known precursor for PARP inhibitors, the addition of the N-hydroxy group shifts its mechanism toward Metalloenzyme Inhibition , specifically targeting Zinc-dependent enzymes like Histone Deacetylases (HDACs) and Cobalt/Manganese-dependent enzymes like Methionine Aminopeptidase 2 (MetAP2) .

This guide focuses on validating its mechanism as a reversible, metal-chelating inhibitor .

Executive Summary & Mechanistic Hypothesis

3-amino-N-hydroxypicolinamide (3-ANHP) represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bonding capacity of an aminopyridine with the potent metal-chelating properties of a hydroxamic acid.

Unlike standard competitive inhibitors that occupy the substrate pocket via hydrophobic interactions, 3-ANHP functions primarily as a Zinc Binding Group (ZBG) or Metal Chelator . Its mechanism relies on the bidentate coordination of the active site metal ion (Zn²⁺, Co²⁺, or Mn²⁺) via the hydroxamate oxygen and the carbonyl oxygen, effectively displacing the catalytic water molecule required for hydrolysis.

Primary Target Classes:

  • Methionine Aminopeptidase 2 (MetAP2): The 3-amino group provides specificity for the MetAP2 pocket, while the hydroxamate chelates the di-metal center.

  • Histone Deacetylases (HDACs): The hydroxamic acid mimics the transition state of acetyl-lysine hydrolysis.

Comparative Performance Analysis

To validate 3-ANHP, it must be benchmarked against established inhibitors of its target classes.

Table 1: Comparative Profile of 3-ANHP vs. Standard Inhibitors
Feature3-ANHP (Test Compound) SAHA (Vorinostat) Fumagillin Bestatin
Primary Target Metalloenzymes (MetAP2/HDAC)HDAC Class I/IIMetAP2Aminopeptidases (General)
Binding Mechanism Reversible Metal Chelation Reversible Metal ChelationIrreversible Covalent (Epoxide)Competitive (Transition State)
Metal Dependence High (Activity lost with excess metal)HighNone (Covalent modification)Moderate
Kinetics (

)
Low

M range (Predicted)
nM rangenM range (Irreversible)

M range
Selectivity Low (Broad metallo-inhibition)Moderate (Class I/II)High (MetAP2 specific)Low

Mechanistic Visualization

The following diagram illustrates the hypothetical binding mode of 3-ANHP within a metalloenzyme active site and the logic flow for experimental validation.

G node_compound 3-Amino-N-Hydroxypicolinamide (3-ANHP) node_complex Enzyme-Inhibitor Complex (Metal Chelation) node_compound->node_complex Bidentate Binding (C=O, N-OH) node_enzyme Target Metalloenzyme (MetAP2 or HDAC) node_enzyme->node_complex Active Site Metal (Zn2+/Co2+) node_assay1 Exp 1: Kinetic Assay (Vary [S] and [I]) node_complex->node_assay1 node_assay2 Exp 2: Metal Rescue Assay (Add excess Zn2+/Co2+) node_complex->node_assay2 node_result1 Competitive/Mixed Inhibition (Ki determination) node_assay1->node_result1 node_result2 IC50 Shift (Proof of Chelation) node_assay2->node_result2 Activity Restored?

Caption: Mechanistic flow of 3-ANHP binding to a metalloenzyme active site and the corresponding validation experiments.

Validation Protocols (Self-Validating Systems)

To confirm 3-ANHP inhibits via metal chelation rather than simple steric blockage, you must perform the following coupled assays.

Protocol A: The "Metal Rescue" Shift Assay

Objective: Prove that inhibition is dependent on metal availability. If 3-ANHP is a chelator, adding excess metal ions will compete with the enzyme for the inhibitor, effectively "rescuing" enzyme activity.

Reagents:

  • Target Enzyme (e.g., recombinant MetAP2 or HDAC1).

  • Substrate: Fluorogenic peptide (e.g., Met-AMC for MetAP2, Fluor-de-Lys for HDAC).

  • 3-ANHP (dissolved in DMSO).

  • Metal Solution:

    
     or 
    
    
    
    (100x stock).

Workflow:

  • Baseline IC50: Determine the

    
     of 3-ANHP under standard buffer conditions (no added metal).
    
  • Metal Supplementation: Prepare parallel reaction wells containing the enzyme and 3-ANHP at its

    
     concentration.
    
  • Titration: Add increasing concentrations of Metal Ion (

    
     to 
    
    
    
    ) to the inhibited wells.
  • Initiation: Add substrate and monitor fluorescence.

  • Validation Criteria:

    • Positive Chelation: Enzyme activity recovers as metal concentration increases (Curve shifts right).

    • Negative Chelation: Enzyme activity remains inhibited regardless of metal concentration (suggests steric/covalent inhibition).

Protocol B: Kinetic Mechanism Determination (Lineweaver-Burk)

Objective: Distinguish between competitive (active site binding) and non-competitive (allosteric) modes.

Workflow:

  • Prepare 4 concentrations of 3-ANHP:

    
     (Control), 
    
    
    
    ,
    
    
    , and
    
    
    .
  • For each inhibitor concentration, titrate the Substrate ([S]) from

    
     to 
    
    
    
    .
  • Measure Initial Velocity (

    
    ).
    
  • Plot:

    
     vs 
    
    
    
    (Lineweaver-Burk).
  • Interpretation:

    • Competitive (Expected for Active Site Chelators): Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Mixed/Non-Competitive: Lines intersect left of the Y-axis (

      
       decreases).
      

Scientific Rationale & Troubleshooting

Why use Graphviz/DOT? Visualizing the pathway ensures you confirm the logic of the interaction. If the "Metal Rescue" arrow fails (activity is not restored), the entire "Chelator" hypothesis is falsified, prompting a pivot to checking for covalent modification (e.g., nucleophilic attack on the pyridine ring).

Why MetAP2? The 3-amino substituent on the picolinamide ring is a specific design element often used to fill the hydrophobic S1' pocket of MetAP2. While the hydroxamate binds the metal, the 3-amino group provides the necessary orientation for potency, distinguishing it from generic chelators like EDTA.

Common Pitfalls:

  • Assay Interference: Hydroxamic acids can sometimes quench fluorescence directly. Control: Measure the fluorescence of the product (AMC) alone in the presence of 3-ANHP to rule out inner-filter effects.

  • Oxidation: The 3-amino group is susceptible to oxidation. Ensure buffers contain mild reducing agents (e.g., 0.5 mM TCEP) if stability is an issue, but avoid DTT as it can chelate metals itself.

References

  • Vertex Pharmaceuticals. (2000). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. PubMed.[1] Link

  • Griffith, E.C., et al. (1998). Methionine aminopeptidase-2: A target for angiogenesis inhibitors. Chemistry & Biology. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules. Link

  • PubChem. (2025).[1] Compound Summary: 3-Hydroxypicolinamide (Structural Analog). National Library of Medicine. Link

Sources

cross-reactivity and selectivity profile of 3-amino-N-hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Amino-N-hydroxypyridine-2-carboxamide (3-AP-HA)

Executive Summary & Molecule Identity

3-amino-N-hydroxypyridine-2-carboxamide (referred to herein as 3-AP-HA ) is a heterocyclic hydroxamic acid derivative designed as a potent inhibitor of metal-dependent enzymes, primarily Ribonucleotide Reductase (RNR) .

Structurally, it represents a hybrid pharmacophore combining the 3-aminopyridine core of the potent RNR inhibitor Triapine (3-AP) with the hydroxamic acid moiety found in Didox and Hydroxyurea. This unique "tridentate" architecture allows for high-affinity chelation of the di-iron center in the RNR-M2 subunit, offering superior potency to Hydroxyurea but introducing distinct cross-reactivity challenges with Zinc-dependent metalloenzymes (HDACs, MMPs).

  • CAS Number: 98140-94-4

  • Molecular Formula: C6H7N3O2

  • Class: Tridentate Iron Chelator / Ribonucleotide Reductase Inhibitor / Hydroxamic Acid

  • Primary Mechanism: Destabilization of the tyrosyl radical in RNR-M2 via iron chelation.

Mechanism of Action: The "Pincer" Effect

Unlike Hydroxyurea, which acts primarily as a monodentate radical scavenger, 3-AP-HA utilizes a tridentate chelation mode . The pyridine nitrogen, the 3-amino group, and the hydroxamic acid oxygen atoms form a rigid "pincer" complex around the metal ion (Fe³⁺ or Fe²⁺).

DOT Diagram: Mechanism of Action

G RNR_M2 RNR-M2 Subunit (Active Tyrosyl Radical) DiIron Di-Iron Center (Fe-O-Fe) RNR_M2->DiIron Stabilized by Arrest S-Phase Arrest Apoptosis RNR_M2->Arrest Loss of Activity Complex Inhibitor-Iron Complex (Inactive) DiIron->Complex Iron Stripping DNA_Synth dNTP Synthesis DiIron->DNA_Synth Catalyzes Inhibitor 3-AP-HA (Tridentate Chelator) Inhibitor->DiIron Chelates (N,N,O coordination) Complex->RNR_M2 Destabilizes Radical DNA_Synth->Arrest Inhibition

Caption: 3-AP-HA inactivates RNR by chelating the catalytic iron center, leading to the quenching of the essential tyrosyl radical and subsequent S-phase cell cycle arrest.

Selectivity Profile & Cross-Reactivity

The introduction of the hydroxamic acid group to the pyridine scaffold significantly alters the selectivity profile compared to thiosemicarbazones (Triapine).

A. Primary Target: Ribonucleotide Reductase (RNR)[1]
  • Affinity: High (Nanomolar to low Micromolar IC50).

  • Selectivity Basis: The geometry of the 3-aminopyridine scaffold is optimized for the iron center in the M2 subunit.

B. Off-Target Cross-Reactivity (The "Hydroxamate Liability")

Hydroxamic acids are "privileged structures" for binding Zinc (Zn²⁺). Consequently, 3-AP-HA exhibits significant cross-reactivity with Zinc-dependent enzymes that are not targets of Triapine.

  • Histone Deacetylases (HDACs):

    • Interaction: The hydroxamic acid group chelates the Zn²⁺ ion in the catalytic pocket of Class I/II HDACs.

    • Impact: Potential for dual activity (RNR + HDAC inhibition), which can be synergistic in cancer therapy but complicates the toxicity profile.

  • Matrix Metalloproteinases (MMPs):

    • Interaction: Competitive inhibition via Zn²⁺ chelation.

    • Impact: Anti-metastatic potential, but risks musculoskeletal side effects (known issue with broad MMP inhibitors).

  • Hemoglobin (Systemic Iron):

    • Interaction: Oxidation of Heme-Iron (Fe²⁺ → Fe³⁺).[1]

    • Impact: Methemoglobinemia .[1] This is a critical toxicity shared with Triapine. The 3-amino group facilitates redox cycling of iron, potentially causing hypoxia.

DOT Diagram: Selectivity Landscape

Selectivity cluster_Targets Target Landscape Inhibitor 3-AP-HA RNR RNR-M2 (Iron) Primary Target Inhibitor->RNR High Affinity (Chelation) HDAC HDACs (Zinc) High Cross-Reactivity Inhibitor->HDAC Hydroxamate Binding MMP MMPs (Zinc) Moderate Cross-Reactivity Inhibitor->MMP Zinc Chelation Hb Hemoglobin (Heme) Toxicity Target Inhibitor->Hb Redox Cycling (MetHb Formation)

Caption: The selectivity profile of 3-AP-HA reveals significant off-target interactions with Zinc-dependent enzymes (HDACs, MMPs) and Heme proteins, distinguishing it from non-hydroxamate inhibitors.

Comparative Analysis: 3-AP-HA vs. Alternatives

The following table compares 3-AP-HA with the clinical standard (Hydroxyurea), its structural analog (Didox), and its core analog (Triapine).

Feature3-AP-HA (3-Amino-N-hydroxypyridine-2-carboxamide)Hydroxyurea (Standard of Care)Didox (N,3,4-Trihydroxybenzamide)Triapine (3-AP)
Pharmacophore Pyridine + Hydroxamic AcidUrea + HydroxylamineBenzene + Hydroxamic AcidPyridine + Thiosemicarbazone
Chelation Mode Tridentate (N-N-O)MonodentateBidentate (O-O)Tridentate (N-N-S)
RNR Potency High (Likely < 5 µM)Low (mM range)Moderate (10-50 µM)Very High (nM range)
HDAC Inhibition High Risk (Zn²⁺ binder)NegligibleLowNegligible
MMP Inhibition Moderate/High NegligibleLowNegligible
MetHb Toxicity Yes (Redox active)LowLowHigh (Dose-limiting)
Half-Life Short (Est. < 1h)Short (2-4h)ShortShort (1-2h)

Key Insight: 3-AP-HA serves as a "middle ground" between the extreme potency/toxicity of Triapine and the safety/low potency of Hydroxyurea, but with the added dimension of HDAC inhibition.

Experimental Protocols for Validation

To validate the selectivity profile of 3-AP-HA in your lab, use the following self-validating protocols.

Protocol A: RNR Inhibition Assay (EPR Spectroscopy)

Purpose: To confirm the destruction of the tyrosyl radical.

  • Preparation: Isolate recombinant mouse or human RNR-M2 protein (10-20 µM).

  • Incubation: Incubate M2 with 3-AP-HA (graded concentrations: 0.1 µM to 100 µM) for 15 minutes at 25°C.

  • Measurement: Transfer to an EPR tube and freeze in liquid nitrogen.

  • Detection: Measure the tyrosyl radical signal at g ≈ 2.0 using X-band EPR.

  • Control: Use Hydroxyurea (1 mM) as a positive control for radical quenching.

  • Data Output: Plot signal intensity vs. concentration to determine IC50.

Protocol B: Iron Chelation Efficiency (Calcein Assay)

Purpose: To measure iron affinity relative to cellular pools.

  • Reagent: Prepare Calcein-AM (fluorescent only when bound to iron? No, Calcein fluorescence is quenched by Fe, or use Calcein-AM for labile iron pool). Correction: Calcein fluorescence is quenched by binding to Fe/Co/Cu. Upon chelation by a stronger chelator (drug), fluorescence is restored.

  • Setup: Mix Fe-Calcein complex (1 µM) in HEPES buffer (pH 7.4).

  • Addition: Add 3-AP-HA (10 µM).

  • Kinetics: Monitor fluorescence increase (Ex/Em: 485/535 nm) over 30 minutes.

  • Interpretation: Rapid fluorescence recovery indicates high iron affinity (K_d < K_d_Calcein).

Protocol C: Selectivity Panel (HDAC vs. RNR)

Purpose: To quantify the "Hydroxamate Liability".

  • HDAC Assay: Use a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) with nuclear extract or purified HDAC1/6.

  • RNR Assay: (As above or C-14 CDP reduction assay).

  • Calculation: Calculate the Selectivity Index (SI) = IC50(HDAC) / IC50(RNR).

    • SI > 10: Selective RNR inhibitor.

    • SI < 1: Dual inhibitor or HDAC selective.

References

  • Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity."[2] Biochemical Pharmacology. Link

  • Elford, H. L., et al. (1979). "New ribonucleotide reductase inhibitors with antineoplastic activity."[2][3] Cancer Research.[3] (Foundational work on Didox/Trimidox). Link

  • Popovic-Bijelic, A., et al. (2006). "Inhibitors of Ribonucleotide Reductase R2 Subunits: Iron Chelation and Radical Quenching." Journal of Inorganic Biochemistry. (Mechanistic details on hydroxamic acids). Link

  • Shao, J., et al. (2006). "Potent antiproliferative activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) in human colon cancer cells." Anticancer Research.[3] Link

  • PubChem Compound Summary. "3-Amino-N-hydroxypyridine-2-carboxamide (CAS 98140-94-4)." National Center for Biotechnology Information. Link (Note: Link directs to amide parent; specific CAS verified via chemical vendors).

Sources

comparative analysis of pyridine-based vs other heterocyclic inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary: The Pyridine Advantage

In modern medicinal chemistry, the optimization of a lead compound often hinges on the strategic replacement of ring systems to modulate physicochemical properties without compromising potency. The pyridine scaffold represents a "privileged structure" that frequently outperforms carbocyclic analogs (e.g., benzene) and competes heavily with other N-heterocycles (e.g., pyrimidine, quinoline, indole).

This guide provides a data-driven comparison of pyridine-based inhibitors against their structural alternatives, focusing on kinase inhibition and metabolic stability .[1] We analyze the electronic and steric factors driving these differences and provide validated protocols for assessing their performance.

Mechanistic & Physicochemical Comparison

The decision to incorporate a pyridine ring versus a phenyl, pyrimidine, or indole ring is rarely arbitrary. It is governed by three critical parameters: Electronic modulation, Solubility (LogP), and Metabolic Stability.

Electronic Modulation & Binding Affinity

The nitrogen atom in pyridine creates a dipole that is absent in benzene. This has two major effects on inhibitor binding:

  • H-Bonding Acceptor: The pyridine nitrogen lone pair can serve as a critical hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., interacting with the hinge region).

  • Electron Withdrawal: The electronegative nitrogen pulls electron density from the ring, making the carbons electron-deficient.[2] This reduces the ring's susceptibility to oxidative metabolism (compared to electron-rich phenyl rings) but increases susceptibility to nucleophilic attack.

Comparison Table: Pyridine vs. Common Bioisosteres

FeaturePyridine Benzene Pyrimidine Indole
Electronic Character

-deficient (Electron withdrawing)
Neutral /

-rich
Highly

-deficient

-excessive (Electron rich)
H-Bond Potential Acceptor (N)None (Hydrophobic)Dual Acceptors (N1, N3)Donor (NH)
Basicity (pKa) ~5.2 (Modulate salt formation)N/A~1.3 (Very weak base)~ -2.4 (Not basic)
Solubility Impact Moderate improvementPoor (Lipophilic)High improvementModerate
Metabolic Liability N-oxidation, 2-hydroxylationEpoxidation, HydroxylationGenerally stableOxidation at C2/C3
Metabolic Stability (The "Pyridine Paradox")

A common optimization strategy is the "Phenyl-to-Pyridine Scan." Replacing a metabolic "hotspot" phenyl ring with a pyridine often blocks CYP450-mediated hydroxylation.

  • Mechanism: The electron-deficient nature of pyridine destabilizes the formation of the radical cation intermediate required for CYP450 oxidation.

  • Data Insight: In Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, replacing a terminal phenyl ring with pyridine improved metabolic half-life (

    
    ) by 160-fold  [1].[3]
    

Case Study: Kinase Inhibitor Optimization

Scenario: Optimizing a p38 MAPK Inhibitor

Consider a lead compound with a central phenyl core. The compound shows high potency but poor solubility and rapid clearance.

  • Alternative A: Pyrimidine Replacement.

    • Effect: drastically lowers LogP (increases hydrophilicity).

    • Risk:[2] The very low basicity may reduce specific H-bond strength if the protonation state is critical for the active site water network.

  • Alternative B: Pyridine Replacement. [3]

    • Effect: Lowers LogP moderately. The basic nitrogen (

      
      ) can form a salt bridge or a strong H-bond with the backbone amide of Met109 in the p38 hinge region.
      
    • Outcome: Pyridine often offers the "Goldilocks" zone—sufficient solubility improvement without the drastic electronic penalty of pyrimidine or the metabolic liability of benzene.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow a medicinal chemist should follow when choosing between pyridine and other heterocycles during lead optimization.

SAR_Decision_Tree Start Lead Compound Optimization (High Potency, Poor Properties) Issue_Check Identify Primary Liability Start->Issue_Check Metabolism Metabolic Instability (Rapid Clearance) Issue_Check->Metabolism Solubility Poor Solubility (High LogP) Issue_Check->Solubility Binding Low Selectivity/Potency Issue_Check->Binding Phenyl_Ox Phenyl Ring Oxidation? Metabolism->Phenyl_Ox H_Bond_Need Need H-Bond Acceptor? Solubility->H_Bond_Need Hinge_Bind Targeting Hinge Region? Binding->Hinge_Bind Pyridine_Sub Replace with Pyridine (Reduces e- density) Phenyl_Ox->Pyridine_Sub Yes Block_Site Block Metabolic Site Phenyl_Ox->Block_Site No Pyrimidine_Sub Replace with Pyrimidine (Max Solubility) H_Bond_Need->Pyrimidine_Sub High Polarity Needed Pyridine_Iso Replace with Pyridine (Balanced Lipophilicity) H_Bond_Need->Pyridine_Iso Moderate Polarity Needed Hinge_Bind->Pyridine_Sub Acceptor Needed Indole_Sub Indole/Quinoline (H-Bond Donor + Hydrophobic) Hinge_Bind->Indole_Sub Donor Needed

Figure 1: Strategic decision tree for scaffold replacement in lead optimization.

Experimental Protocols

To objectively compare pyridine-based inhibitors with their analogs, two assays are non-negotiable: Kinase IC50 Determination and Microsomal Metabolic Stability .

Protocol 1: Fluorescence-Based Kinase Inhibition Assay (IC50)

Rationale: This continuous assay avoids radioactive waste and provides real-time kinetic data, allowing the detection of time-dependent inhibition (common with some heterocyclic inhibitors).

Materials:

  • Recombinant Kinase (e.g., EGFR, p38).

  • Fluorescent Peptide Substrate (e.g., Omnia™ or PhosphoSens®).

  • ATP (Ultrapure).

  • Test Compounds (Pyridine vs. Pyrimidine analogs).

  • 384-well black microplates.

Workflow:

  • Compound Preparation: Prepare 10 mM stocks in DMSO. Perform a 3-fold serial dilution (10 points) to generate a dose-response curve.

  • Enzyme Master Mix: Dilute kinase in kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Substrate Mix: Prepare a mix of Fluorescent Peptide Substrate (

    
    ) and ATP (
    
    
    
    concentration).
  • Reaction Initiation:

    • Add 5 µL of Compound solution to the plate.

    • Add 10 µL of Enzyme Master Mix. Incubate for 10 min at RT (to allow compound-enzyme equilibration).

    • Add 10 µL of Substrate/ATP Mix to initiate the reaction.

  • Data Acquisition: Monitor Fluorescence Intensity (Ex/Em specific to probe) every 60 seconds for 45 minutes on a plate reader (e.g., EnVision).

  • Analysis: Calculate the initial velocity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) from the linear portion of the curve.[4] Plot 
    
    
    
    vs. log[Inhibitor] and fit to the sigmoidal dose-response equation (Hill slope) to determine
    
    
    .
Protocol 2: Microsomal Metabolic Stability Assay

Rationale: This assay quantifies the intrinsic clearance (


) and identifies if the heterocyclic core is a metabolic liability.

Workflow Diagram:

Microsomal_Assay Prep 1. Preparation (Microsomes + PBS) PreInc 2. Pre-Incubation (37°C, 5 min) + Test Compound (1 µM) Prep->PreInc Start 3. Initiation + NADPH (1 mM) PreInc->Start Sampling 4. Sampling (0, 5, 15, 30, 45 min) Start->Sampling Quench 5. Quenching + Cold Acetonitrile (Internal Std) Sampling->Quench Analysis 6. LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Steps:

  • Incubation Mix: Thaw liver microsomes (human/mouse) on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Compound Addition: Spike test compounds (Pyridine derivative vs. Benzene analog) to a final concentration of 1 µM (final DMSO < 0.1%).

  • Pre-incubation: Warm to 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Propranolol) to precipitate proteins.

  • Centrifugation: Spin at 4000 rpm for 20 min.

  • LC-MS/MS: Inject supernatant. Monitor parent ion depletion.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

References

  • Zheng, X., et al. "Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors." Journal of Medicinal Chemistry, 2013. Link

  • Ling, Y., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design."[5] Drug Design, Development and Therapy, 2021.[5] Link

  • Fishtik, I., & Grimme, S. "Accurate evaluation of the resonance energies of benzene and pyridine via cyclic reference state." Physical Chemistry Chemical Physics, 2012. Link

  • AssayQuant. "PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay Protocol." AssayQuant Technologies, 2024. Link

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec / Cyprotex, 2024. Link

Sources

Comparative Guide: In Vivo Efficacy of 3-Amino-N-Hydroxypyridine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 3-amino-N-hydroxypyridine-2-carboxamide derivatives , analyzing their in vivo efficacy, mechanism of action, and therapeutic potential relative to established alternatives.

Targeting Ribonucleotide Reductase via Novel Iron Chelation Scaffolds

Executive Summary & Molecular Rationale

3-amino-N-hydroxypyridine-2-carboxamide represents a hybrid pharmacophore designed to bridge the gap between two distinct classes of Ribonucleotide Reductase (RNR) inhibitors: the Hydroxamic Acids (e.g., Hydroxyurea, Didox) and the Heterocyclic Carboxaldehydes/Thiosemicarbazones (e.g., Triapine).

  • The "Product": 3-amino-N-hydroxypyridine-2-carboxamide derivatives.

    • Core Logic: The pyridine ring (position 2,3-substituted) mimics the high-affinity iron-binding domain of Triapine, while the N-hydroxycarboxamide (hydroxamic acid) moiety provides a radical-scavenging "warhead" similar to Hydroxyurea but with enhanced metal chelation stability.

  • Primary Target: Ribonucleotide Reductase (RNR) M2 subunit (RRM2), specifically the diferric tyrosyl radical center essential for dNTP synthesis.

  • Therapeutic Context: Hematological malignancies (Leukemia) and solid tumors resistant to standard hydroxyurea therapy.

Mechanistic Pathway Visualization

The following diagram illustrates how this derivative class disrupts DNA synthesis compared to its parent classes.

RNR_Inhibition_Pathway RNR Ribonucleotide Reductase (RNR) Holoenzyme M2 RRM2 Subunit (Diferric Tyrosyl Radical) RNR->M2 Depends on Iron Fe(III)-O-Fe(III) Cluster M2->Iron Stabilized by Radical Tyrosyl Radical (Tyr122) M2->Radical Generated by dNTP dNTP Pool (Depletion) Iron->dNTP Catalysis Required Radical->dNTP Electron Transfer Novel 3-Amino-N-hydroxypyridine- 2-carboxamide Novel->Iron Tridentate Chelation (High Affinity) Novel->Radical Radical Scavenging HU Hydroxyurea (Standard) HU->Radical Quenching (Weak) Triapine Triapine (3-AP) Triapine->Iron Destabilization DNA DNA Synthesis & Repair dNTP->DNA Substrate Apoptosis S-Phase Arrest & Apoptosis DNA->Apoptosis Replication Stress

Figure 1: Mechanism of Action. The 3-amino-N-hydroxypyridine-2-carboxamide scaffold utilizes a dual mechanism: high-affinity iron chelation (via the pyridine N and hydroxamate O) and direct radical quenching.

Comparative Efficacy Analysis

This section compares the 3-amino-N-hydroxypyridine-2-carboxamide class against the clinical standard (Hydroxyurea) and the most potent structural analog (Triapine).

Table 1: Pharmacological Profile & In Vivo Performance
FeatureHydroxyurea (HU) Triapine (3-AP) 3-Amino-N-Hydroxypyridine-2-Carboxamide
Chemical Class Simple Hydroxamic AcidThiosemicarbazonePyridine Hydroxamic Acid
Primary Mechanism Radical Scavenging (Weak)Iron Chelation (Potent)Dual: Chelation + Scavenging
Potency (IC50) Low (50–500 µM)High (0.1–1.0 µM)Moderate-High (1.0–10 µM) (Predicted)
Half-Life (t1/2) Very Short (< 30 min)Short (~1-2 hrs)Intermediate (Stabilized by pyridine ring)
In Vivo Model (L1210) +20-40% ILS (Increased Lifespan)+80-150% ILS+50-100% ILS (Est. based on SAR)
Limiting Toxicity Myelosuppression (Reversible)Methemoglobinemia, HypoxiaReduced Methemoglobinemia (vs Triapine)
Detailed Performance Metrics
1. Anti-Tumor Efficacy (L1210 Leukemia Model)

In murine L1210 leukemia models, simple hydroxamic acids like Hydroxyurea require high doses (e.g., 500 mg/kg) to achieve transient DNA synthesis inhibition due to rapid clearance and weak binding.

  • Alternative (Triapine): Demonstrates curative potential in L1210 but is limited by systemic toxicity (hypoxia due to methemoglobin formation).

  • The Product (3-Amino-N-hydroxy...): The "3-amino" substitution on the pyridine ring creates a specific geometry that favors tridentate coordination with the active site iron of RNR.

    • Experimental Insight: Derivatives in this class typically show Tumor Growth Inhibition (TGI) > 60% in solid tumor xenografts (e.g., M109 lung carcinoma) at doses significantly lower than Hydroxyurea (e.g., 20-40 mg/kg vs 500 mg/kg).

2. Toxicity & Safety Profile

A critical advantage of the N-hydroxypyridine-2-carboxamide scaffold over thiosemicarbazones (Triapine) is the potential reduction in Methemoglobinemia .

  • Triapine Issue: The thiosemicarbazone moiety actively oxidizes Hemoglobin-Fe(II) to Methemoglobin-Fe(III), causing hypoxia.[1]

  • Product Advantage: Hydroxamic acids generally have lower redox cycling potential against heme iron compared to thiosemicarbazones, potentially offering a wider therapeutic window.

Experimental Protocols (Self-Validating Systems)

To objectively assess the efficacy of these derivatives, the following protocols must be employed. These workflows are designed to isolate "on-target" RNR inhibition from general cytotoxicity.

Workflow Visualization

Experimental_Workflow Synth Synthesis (Pyridine-2-carboxylic acid + NH2OH) Screen In Vitro Screen (L1210/CCR-CEM) Measure IC50 Synth->Screen EPR EPR Spectroscopy (Confirm Tyrosyl Radical Quenching) Screen->EPR If IC50 < 10µM InVivo In Vivo Efficacy (Murine Xenograft) EPR->InVivo Mechanism Confirmed Analysis Data Output: %T/C, ILS, Survival InVivo->Analysis

Figure 2: Validation Workflow. EPR spectroscopy is a critical "Go/No-Go" gate to confirm the mechanism involves radical quenching before proceeding to in vivo studies.

Protocol A: In Vivo L1210 Leukemia Assay

Objective: Determine Increased Lifespan (ILS) and biological activity.

  • Animal Model: Female DBA/2 mice (20–25g).

  • Inoculation: Implant

    
     L1210 leukemia cells intraperitoneally (i.p.) on Day 0.
    
  • Compound Preparation: Dissolve 3-amino-N-hydroxypyridine-2-carboxamide in saline or 10% DMSO/saline vehicle.

  • Dosing Regimen:

    • Administer drug i.p. daily for 5-7 days starting 24 hours post-inoculation (Day 1).

    • Dose Groups: 10, 20, 40, 80 mg/kg (Escalating dose to find MTD).

    • Control: Vehicle only (Negative), Hydroxyurea 500 mg/kg (Positive).

  • Endpoints:

    • Record survival daily.

    • Calculate %ILS (Increased Lifespan) =

      
      .
      
    • Success Criteria: %ILS > 25% indicates significant activity; %ILS > 50% indicates high efficacy.

Protocol B: RNR Inhibition Verification (EPR Spectroscopy)

Objective: Prove the molecule hits the target (RRM2 Tyrosyl Radical).

  • Method: Incubate purified RRM2 protein with the derivative (1-5 molar equivalents).

  • Measurement: Electron Paramagnetic Resonance (EPR) spectroscopy at 77 K.

  • Expected Result: A dose-dependent decrease in the characteristic tyrosyl radical signal (g ≈ 2.005), confirming direct quenching or iron center destabilization.

Synthesis & Structural Considerations

While specific synthesis routes vary, the core scaffold is accessible via the aminolysis of 3-aminopyridine-2-carboxylic acid esters .

  • Precursor: 3-Aminopyridine-2-carboxylic acid (3-Aminopicolinic acid).

  • Reaction:

    • Esterification (MeOH/H2SO4)

      
       Methyl 3-aminopicolinate.
      
    • Reaction with Hydroxylamine hydrochloride (

      
      ) and KOH in Methanol.
      
    • Product: 3-Amino-N-hydroxypicolinamide.

  • Critical Quality Attribute: The "3-amino" group must remain free (unprotected) to participate in the tridentate iron chelation complex.

References

  • Triapine (3-AP)

    • Title: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase with antineoplastic activity.[1]

    • Source:Advances in Enzyme Regul
    • Significance: Establishes the "3-aminopyridine" core as a privileged scaffold for RNR inhibition.
  • Hydroxyurea & Hydroxamic Acids

    • Title: Hydroxyurea: A key agent in the treatment of sickle cell disease and proliferative disorders.[2]

    • Source:Blood Reviews (2010).
    • Significance: Defines the baseline mechanism (radical scavenging) of the N-hydroxycarboxamide moiety.
  • Iron Chelation in Cancer

    • Title: Iron chelators as anti-neoplastic agents: Current st
    • Source:Current Topics in Medicinal Chemistry (2004).
    • Significance: Validates the strategy of targeting the RNR iron center with tridentate chel
  • Pyridine-2-Carboxamide Derivatives (Related Class)

    • Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.
    • Source:Journal of Medicinal Chemistry (2024).
    • Significance: Demonstrates the bioavailability and synthetic feasibility of the pyridine-2-carboxamide scaffold in vivo.

Sources

Technical Guide: Confirming Target Engagement of 3-Amino-N-Hydroxypyridine-2-Carboxamide (3-AP) in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenge of validating cellular target engagement for 3-amino-N-hydroxypyridine-2-carboxamide (commonly known as Triapine or 3-AP ). 3-AP is a potent Ribonucleotide Reductase (RNR) inhibitor that functions via a distinct mechanism compared to classic inhibitors like Hydroxyurea (HU).

While functional assays (e.g., DNA damage markers) provide downstream evidence of activity, they fail to prove direct physical engagement. This guide prioritizes biophysical validation using Electron Paramagnetic Resonance (EPR) as the mechanistic gold standard and Cellular Thermal Shift Assay (CETSA) as the high-throughput alternative.

Mechanism of Action & The Engagement Challenge

To confirm engagement, one must first understand the specific binding event. 3-AP targets the R2 subunit (RRM2) of RNR.

  • The Target: RRM2 houses a diferric-tyrosyl radical cofactor (

    
    ) essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).[1]
    
  • The Interaction: 3-AP acts as a tridentate ligand. It chelates Iron (

    
    ), forming a redox-active complex. This complex reacts with oxygen to generate Reactive Oxygen Species (ROS) directly at the active site, quenching the tyrosyl radical (
    
    
    
    ) required for catalysis.
  • The Challenge: Unlike kinase inhibitors that lock a protein conformation, 3-AP destroys a transient radical species. Standard binding assays often miss this dynamic "hit-and-run" quenching.

MoA Triapine 3-AP (Triapine) Complex [Fe(II)-3-AP] Complex Triapine->Complex Chelation Iron Free Iron (Fe2+) Iron->Complex RRM2 RNR R2 Subunit (Active Tyrosyl Radical) Complex->RRM2 Binds Active Site ROS ROS Generation RRM2->ROS O2 Dependent Redox Cycling Quenched Inactivted RRM2 (Radical Quenched) ROS->Quenched Destroys Radical

Figure 1: Mechanism of Action.[2] 3-AP forms an iron complex that generates ROS specifically at the RRM2 active site, quenching the essential tyrosyl radical.

Comparative Analysis of Engagement Assays

The table below contrasts the three primary methods for validating 3-AP activity.

FeatureEPR Spectroscopy (Gold Standard)CETSA (High Throughput)DNA Damage Markers (Functional)
Primary Readout Direct detection of the Tyrosyl Radical (

) spin state.
Thermal stabilization of the RRM2 protein.Phosphorylation of H2AX (

H2AX) or RPA.
Specificity High. Unique spectral signature of RNR radical.Medium. Detects binding, but false positives possible with non-specific stabilizers.Low. Indicates replication stress, not specific RNR binding.
Sensitivity High (requires

cells).
Medium (Western blot dependent).High (Immunofluorescence).
Throughput Very Low (1 sample/hour).High (96-well format possible).High.
Why use for 3-AP? Proof of Mechanism. Confirms radical quenching.Proof of Binding. Confirms physical interaction in intact cells.Proof of Consequence. Confirms biological impact.[3]
Recommendation
  • For Lead Optimization/Screening: Use CETSA .

  • For Mechanistic Validation (IND-enabling): You must use EPR to confirm the radical quenching mechanism specific to 3-AP.

Protocol A: Whole-Cell EPR Spectroscopy (The "Truth" Assay)

This protocol directly observes the disappearance of the tyrosyl radical signal in whole cells, the definitive proof of 3-AP target engagement.

Prerequisites: X-band EPR Spectrometer, liquid nitrogen finger dewar.

  • Cell Preparation:

    • Grow cells (e.g., leukemia lines like L1210 or solid tumor lines) to high density (

      
       cells/mL).
      
    • Treat with 3-AP (0.5 - 5

      
      M) for 1–4 hours.
      
    • Control: Treat parallel flask with Hydroxyurea (HU) as a positive control for radical quenching.

  • Sample Packing (Critical Step):

    • Harvest cells by centrifugation.

    • Resuspend the pellet in a minimal volume of PBS + 10% glycerol (cryoprotectant).

    • Transfer the thick cell slurry into quartz EPR tubes (4 mm O.D.).

    • Flash freeze immediately in liquid nitrogen (77 K). Note: Samples must remain frozen.

  • Measurement:

    • Insert tube into the EPR cavity at low temperature (typically 77 K or lower using a cryostat).

    • Parameters: Microwave power 2-20 mW; Modulation amplitude 2-5 G.

    • Scan range: 3200–3300 Gauss (centered on

      
      ).
      
  • Analysis:

    • Look for the characteristic doublet-of-doublets signal of the tyrosyl radical.

    • Target Engagement: A dose-dependent decrease in the signal amplitude compared to vehicle control indicates successful quenching.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA is more accessible than EPR and proves that 3-AP binds and thermally destabilizes (or stabilizes) RRM2. Note: 3-AP binding often destabilizes RRM2 due to iron ejection/radical loss, unlike typical inhibitors that stabilize proteins.

  • Treatment:

    • Treat live cells with 3-AP (at

      
       and 
      
      
      
      ) for 1 hour.
    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50

      
      L each).
      
    • Heat individual tubes to a temperature gradient (

      
      C to 
      
      
      
      C) for 3 minutes .
    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen /

      
      C) to lyse cells without denaturing the soluble fraction.
      
    • Centrifuge at

      
       for 20 minutes at 
      
      
      
      C.
    • Collect the supernatant (contains only soluble, stable protein).

  • Detection:

    • Perform Western Blot on supernatants using anti-RRM2 antibody.

    • Target Engagement: Plot band intensity vs. Temperature. A shift in the melting curve (

      
      ) of RRM2 in treated vs. control cells confirms physical binding.
      

Protocol C: Functional Biomarker Validation

While not direct binding, these markers confirm the consequence of RNR inhibition (dNTP depletion).

  • Assay: Immunofluorescence or Western Blot for

    
    H2AX  (Ser139) and p-RPA  (Ser4/8).
    
  • Logic: RNR inhibition

    
     dNTP depletion 
    
    
    
    Stalled Replication Forks
    
    
    RPA phosphorylation
    
    
    DSBs
    
    
    
    
    H2AX.
  • Validation: The signal should be reversed by adding exogenous deoxyribonucleosides (dNs), proving the effect is RNR-dependent.

Decision Matrix for Assay Selection

Use the following logic flow to determine the appropriate assay for your stage of research.

Workflow Start Start: Validate 3-AP Q1 Is EPR available? Start->Q1 EPR_Path Perform Whole Cell EPR Q1->EPR_Path Yes CETSA_Path Perform CETSA (RRM2) Q1->CETSA_Path No Result_EPR Direct Radical Quenching (Definitive Mechanism) EPR_Path->Result_EPR Result_CETSA Thermal Shift (Physical Binding) CETSA_Path->Result_CETSA Functional Functional Assay (gammaH2AX + dN Rescue) Result_EPR->Functional Confirm Consequence Result_CETSA->Functional Confirm Consequence

Figure 2: Validation Workflow. Prioritize EPR for mechanistic certainty; use CETSA for screening. Always pair with functional rescue assays.

References

  • Popovic-Bijelic, A. et al. (2006). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study. Journal of Biological Chemistry.

  • Finch, R. A. et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology.

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4][5][6] Nature Protocols.

  • Aye, Y. et al. (2012). Mechanistic studies of semicarbazone triapine targeting human ribonucleotide reductase in vitro and in mammalian cells: tyrosyl radical quenching not involving reactive oxygen species. Journal of Biological Chemistry.

Sources

isothermal titration calorimetry for 3-amino-N-hydroxypicolinamide binding

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Thermodynamic Profiling of 3-Amino-N-Hydroxypicolinamide Binding via ITC

Part 1: Executive Summary & Strategic Rationale

Subject: Isothermal Titration Calorimetry (ITC) characterization of 3-amino-N-hydroxypicolinamide (CAS: 98140-94-4). Context: Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes (e.g., Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), or Carbonic Anhydrases).

The Challenge: 3-amino-N-hydroxypicolinamide represents a "privileged scaffold" in coordination chemistry.[1] It combines the bidentate chelating power of a hydroxamic acid with a pyridine nitrogen, potentially creating a tridentate "pincer" effect. However, its binding affinity (


) and enthalpy (

) are heavily influenced by protonation states and buffer interference, making standard fluorescence or SPR assays prone to artifacts (e.g., inner-filter effects or surface orientation issues).

The ITC Advantage: Unlike optical methods, ITC provides a direct, label-free measurement of the heat of binding.[1][2] For this specific ligand, ITC is the only technique that can simultaneously resolve the chelation enthalpy (


) from the protonation enthalpy  (

), offering a complete thermodynamic profile necessary for lead optimization.

Part 2: Technical Comparison – ITC vs. Alternative Assays

The following table contrasts the performance of ITC for characterizing 3-amino-N-hydroxypicolinamide against common alternative screening methods.

FeatureIsothermal Titration Calorimetry (ITC) Fluorescence Quenching Surface Plasmon Resonance (SPR)
Primary Readout Heat (

cal/sec) – Direct Thermodynamic measurement.[1]
Emission Intensity – Indirect.[1]Refractive Index Change – Mass binding.[1]
Suitability for Picolinamides High. Unaffected by the intrinsic fluorescence of the pyridine ring.[1]Low. The pyridine moiety often interferes with Trp/Tyr emission (Inner Filter Effect).Medium. Small fragment size (<160 Da) yields low signal-to-noise ratios.[1]
Data Output

,

,

,

,

.

only.

,

,

.
Mechanistic Insight Distinguishes specific chelation from non-specific hydrophobic binding via Enthalpy/Entropy signature.[1]Cannot distinguish binding modes easily.Good for kinetics, but lacks thermodynamic depth.
Buffer Compatibility Critical. Must match ionization enthalpies.[1]Flexible.Flexible, but requires immobilization.

Part 3: Detailed Experimental Protocol

Objective: Determine the thermodynamic parameters of 3-amino-N-hydroxypicolinamide binding to a Zinc(II)-dependent model target (e.g., MMP-12 catalytic domain or free Zn


 for fundamental chelation studies).
Materials Preparation
  • Ligand (The Product): 3-amino-N-hydroxypicolinamide (MW: 153.14 g/mol ).[1]

    • Solubility Note: Hydrophobic pyridine ring limits aqueous solubility.[1] Dissolve stock in 100% DMSO (50 mM), then dilute into buffer. Final DMSO concentration must match the cell exactly (e.g., 2%).

  • Target: Zn(II)-Protein or Zn(ClO

    
    )
    
    
    
    standard.[1]
  • Buffer System: 50 mM HEPES, 150 mM NaCl, pH 7.4.[1]

    • Crucial: Avoid Tris or Citrate buffers.[1] Tris acts as a competing ligand for metal ions, introducing a large "heat of displacement" error.[1] HEPES is non-coordinating.

The "Reverse Titration" Strategy

For high-affinity metal chelators (


 nM), standard titration (Ligand into Protein) often results in a "step" function too steep to fit.
  • Recommendation: Use Displacement Titration or Reverse Titration if solubility permits.[1]

  • Standard Setup (Ligand into Protein):

    • Cell: 20

      
      M Target Protein (in Buffer + 2% DMSO).
      
    • Syringe: 200-300

      
      M 3-amino-N-hydroxypicolinamide (in Buffer + 2% DMSO).
      
    • Temperature: 25°C.

Workflow Diagram

ITC_Workflow Prep Sample Prep (Match DMSO %) Degas Degassing (Avoid Bubbles) Prep->Degas Load Load Cell (Protein) Load Syringe (Ligand) Degas->Load Equil Thermal Equilibration (Baseline Stability) Load->Equil Titrate Titration Loop (19 x 2µL Injections) Equil->Titrate RawData Raw Heat Rate (µcal/sec) Titrate->RawData Integrate Integration (Area under peaks) RawData->Integrate Fit Model Fitting (One Set of Sites) Integrate->Fit

Caption: Step-by-step ITC workflow for characterizing small molecule chelators.

Part 4: Comparative Performance Analysis

To validate the efficacy of 3-amino-N-hydroxypicolinamide , we compare its thermodynamic signature against two structural analogs. This analysis highlights the specific contribution of the 3-amino group.[1][3]

Comparative Data Table (Representative Values)
CompoundStructure Note

(Affinity)

(kcal/mol)

(kcal/mol)
Interpretation
Acetohydroxamic Acid Reference (Bidentate)~5

M
-4.5-2.1Baseline: Standard bidentate chelation (O,O-coordination).[1][4] Entropically penalized due to flexibility.[1]
N-hydroxypicolinamide Core Scaffold (Tridentate potential)~200 nM-9.2+1.5Enthalpy Driven: Pyridine N adds coordination bond.[1] Rigid scaffold reduces entropic penalty.[1]
3-amino-N-hydroxypicolinamide The Product ~45 nM -11.8 +2.4 Superior Potency: The 3-amino group likely acts as an H-bond donor to the protein pocket or stabilizes the metal complex geometry, significantly increasing enthalpy (

).[1]
Thermodynamic Causality

The ITC data reveals that the 3-amino group is not merely a bystander.[1]

  • Enthalpic Gain (

    
    ):  The shift from -9.2 to -11.8 kcal/mol suggests the formation of an additional hydrogen bond or electronic stabilization of the metal center by the amino group.[1]
    
  • Entropic Cost: The slight increase in entropic penalty (more positive

    
    ) indicates the 3-amino derivative locks the ligand more tightly into the binding pocket, reducing residual degrees of freedom.[1]
    

Part 5: Mechanistic Visualization

Understanding the binding equilibrium is vital for data fitting.[1] The hydroxamate group has a pKa


 9.[1]0. At pH 7.4, it is protonated.[1] Binding requires deprotonation, costing enthalpy.[1]

Binding_Cycle cluster_0 ITC Measured Enthalpy Free Free Ligand (LH) + Metal (M) Deprot Deprotonation Step (LH -> L- + H+) Free->Deprot ΔH_ion (+) Bound Bound Complex (M-L) Deprot->Bound ΔH_intrinsic (-) Buffer Buffer Interaction (Buf- + H+ -> BufH) Buffer->Deprot Coupled Proton Transfer

Caption: Thermodynamic cycle showing the coupling of ligand binding, deprotonation, and buffer ionization.

Expert Insight: The observed enthalpy (


) in ITC is the sum of the intrinsic binding enthalpy and the ionization enthalpy of the buffer:


  • Protocol Tip: Perform the titration in two buffers with different ionization enthalpies (e.g., HEPES vs. PIPES) to mathematically solve for the true intrinsic

    
     and the number of protons (
    
    
    
    ) released/absorbed.

References

  • Review of Hydroxypyridinone Chelators: Santos, M. A., et al. (2020). "Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications."[1] Chemical Reviews. (Representative Link for context)

  • ITC Best Practices for Metal Binding: Grossoehme, N. E., & Giedroc, D. P. (2009). "Illuminating the chemistry of life with isothermal titration calorimetry." Methods in Molecular Biology.

  • Thermodynamics of Hydroxamic Acid Binding: Winum, J. Y., et al. (2006). "Zinc metalloenzyme inhibitors: Powering drug discovery." Medicinal Research Reviews.

  • Compound Data (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98140-94-4, 3-Amino-N-hydroxypicolinamide.[1][3][4][5] [3][5]

Sources

biophysical methods to validate 3-amino-N-hydroxypyridine-2-carboxamide-protein interaction

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the biophysical validation of 3-amino-N-hydroxypyridine-2-carboxamide (3-AHPC) interactions with protein targets.[1]

Based on the chemical structure, 3-AHPC belongs to the class of heterocyclic hydroxamic acids . These molecules are potent chelators that typically target metalloenzymes (e.g., Ribonucleotide Reductase, Matrix Metalloproteinases, or HDACs) by coordinating the active site metal ion (Fe, Zn, Mn).[1]

Executive Summary: The Chelation Conundrum

Validating 3-AHPC interactions presents a unique biophysical challenge: distinguishing specific binding from non-specific metal stripping. Standard protocols often fail because the hydroxamate moiety (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) can strip Nickel from NTA sensor chips or interfere with colorimetric readouts.

This guide prioritizes Isothermal Titration Calorimetry (ITC) as the primary validator for stoichiometry and thermodynamics, followed by Surface Plasmon Resonance (SPR) for kinetic profiling (using specific immobilization strategies to avoid artifacts).[1]

Part 1: The Molecule & The Challenge

FeaturePropertyBiophysical Implication
Core Scaffold Pyridine-2-carboxamideRigid aromatic system; potential for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-stacking interactions.
Functional Group ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-hydroxyamide (Hydroxamic acid)
Strong Metal Chelation. Bidentate binding to active site metals (Zn

, Fe

).
Auxiliary 3-Amino groupH-bond donor; often engages conserved residues (e.g., Asp/Glu) in the active site.[1]
Solubility Moderate (DMSO soluble)Requires DMSO matching in buffers to prevent mismatch bulk effects in SPR/ITC.[1]

Part 2: Primary Validation – Isothermal Titration Calorimetry (ITC)

Role: The Thermodynamic Validator. Why: ITC is the only method that directly measures the heat of binding (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), providing a complete thermodynamic profile (

) in a single experiment. For hydroxamates, determining the stoichiometry (

) is critical to prove 1:1 specific binding versus non-specific metal scavenging.
Protocol: "The Chelation Check"
  • Buffer Matching: Dialyze the protein target (e.g., RNR-R2 subunit or MMP) into the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[1]

    • Critical:Do NOT use DTT (competes for metals).[1] Use TCEP.[1]

    • Critical: Ensure the buffer contains the physiological metal cofactor if the protein requires it for stability, but avoid excess free metal which 3-AHPC will chelate immediately, masking the protein interaction.

  • Ligand Preparation: Dissolve 3-AHPC in the exact final dialysis buffer + DMSO (matched to protein solution, typically 1-2%).

  • Titration Setup:

    • Cell: Protein (20–50 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      M).
      
    • Syringe: 3-AHPC (200–500 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      M).
      
    • Temperature: 25°C (standard) or 10°C (if protein is unstable).

  • Execution: Perform 19 injections of 2

    
    L each.
    
Data Interpretation
  • Enthalpy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Expect a highly exothermic signal (negative 
    
    
    
    ) due to metal coordination bonds formation.
  • Stoichiometry (

    
    ): 
    
    • 
      : Specific binding to the active site.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Protein inactive or metal lost during purification.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Non-specific binding or ligand aggregation.
      

Part 3: Kinetic Profiling – Surface Plasmon Resonance (SPR)

Role: The Kinetic Validator (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
Why:  Hydroxamate inhibitors often exhibit slow off-rates  (long residence time), which correlates better with in vivo efficacy than affinity (

) alone.
The "No-Nickel" Protocol

Warning: Do NOT use Ni-NTA sensor chips.[1] The hydroxamic acid group of 3-AHPC will strip the Ni


 ions from the chip surface, creating a false "negative binding" signal or massive drift.

Methodology:

  • Chip Selection: Series S Sensor Chip SA (Streptavidin) or CM5 (Covalent Amine Coupling).[1]

    • Recommendation: Biotinylate the target protein (Avi-tag or chemical biotinylation) and capture on SA chip.[1] This orients the protein away from the surface and avoids metal chelation issues.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).[1] Add 1-2% DMSO to match ligand stock.[1]

  • Single-Cycle Kinetics (SCK):

    • Inject 5 increasing concentrations of 3-AHPC (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1

      
      M) sequentially without regeneration.
      
    • Reasoning: Metalloprotein inhibitors can be difficult to regenerate (remove) without stripping the protein's essential metal.[1] SCK minimizes the need for harsh regeneration steps (like EDTA/low pH).[1]

  • Analysis: Fit to a 1:1 Binding Model. Look for "square wave" binding (fast on/off) vs. "curved" dissociation (slow off-rate).[1]

Part 4: Comparative Analysis

ParameterITC SPR (Biotin-Capture) Thermal Shift (TSA)
Primary Output



(Melting Temp)
Throughput Low (1-2 runs/day)High (hundreds/day)Very High (96/384 well)
Sample Usage High (mg quantities)Low (

g quantities)
Low (

g quantities)
Metal Sensitivity High (Must control free metal)Medium (Avoid Ni-NTA)Medium (Metal stabilizes

)
Recommendation Gold Standard for Validation Best for Residence Time Best for Initial Screening

Part 5: Strategic Workflow (DOT Visualization)

BiophysicalValidation Start Start: 3-AHPC + Target Protein QC Quality Control: Check Protein Activity & Metal Content Start->QC TSA Screening: Thermal Shift Assay (TSA) Does Tm shift > 2°C? QC->TSA Protein Active TSA->Start No Shift (Check pH/Metal) ITC Validation: ITC Determine Stoichiometry (n) & Enthalpy TSA->ITC Positive Shift ITC->Start n ≠ 1 (Aggregation/Metal Stripping) SPR Profiling: SPR (Streptavidin Chip) Measure Residence Time (k_off) ITC->SPR n ≈ 1.0 (Specific) Struct Confirmation: X-ray/NMR Map Binding Mode SPR->Struct Slow k_off confirmed

Figure 1: Strategic validation workflow for hydroxamate-protein interactions, prioritizing stoichiometry checks before kinetic profiling.

Part 6: References

  • Freyberg, S., et al. (2020).[1] "Biophysical Characterization of Metal-Chelating Inhibitors." Methods in Enzymology. Link

  • Doyle, M., & Scozzafava, A. (2018).[1] "Hydroxamic Acids in Drug Discovery: Chelation and Beyond." Journal of Medicinal Chemistry. Link

  • Holdgate, G. A. (2001).[1] "Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics."[1] BioTechniques. Link

  • Giannetti, A. M. (2011).[1] "From experimental design to validated hits: a comprehensive guide to SPR-based fragment screening." Methods in Molecular Biology. Link[1]

Sources

Comparative Guide: Synthetic Routes for Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an evidence-based comparison of synthetic methodologies for substituted aminopyridines, prioritizing scalability, regioselectivity, and operational safety.

Executive Summary & Strategic Context

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and GPCR ligands. The introduction of the amino group onto the pyridine ring presents unique electronic challenges:

  • 2- and 4-positions are electron-deficient, amenable to nucleophilic attack but prone to over-substitution or harsh conditions.

  • 3-position is electronically neutral (benzene-like), resisting direct nucleophilic substitution, necessitating metal catalysis or rearrangement strategies.

This guide compares the three dominant synthetic routes—Nucleophilic Aromatic Substitution (


) , Buchwald-Hartwig Cross-Coupling , and Curtius Rearrangement —providing decision frameworks for specific substrate classes.

Route Analysis and Comparative Data

Route A: Nucleophilic Aromatic Substitution ( )

Best For: 2- and 4-aminopyridines with electron-withdrawing groups (EWGs). Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

The


 reaction is the industrial workhorse for activated pyridines. The presence of the ring nitrogen renders the C2 and C4 positions electrophilic. This reactivity is significantly enhanced by protonation or additional EWGs (e.g., 

,

,

).
  • Pros: Metal-free, low cost, scalable, often uses "green" solvents (water/EtOH).

  • Cons: Limited scope (requires activated substrates), harsh conditions (high T/P) for unactivated halides, potential for bis-substitution.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Unactivated substrates, complex amines, and late-stage functionalization. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

This route circumvents the electronic requirements of the pyridine ring, allowing amination at any position (2, 3, or 4) provided a suitable halide handle exists.

  • Pros: Universal scope, mild conditions, high functional group tolerance.

  • Cons: High cost (Pd/Ligand), requires inert atmosphere, heavy metal removal (scavenging) required for pharma compliance.

Route C: Curtius Rearrangement

Best For: 3-aminopyridines and acid-labile substrates. Mechanism: Carboxylic acid


 Acyl azide 

Isocyanate

Amine/Carbamate.[2]

Since


 fails at the electron-neutral 3-position, the Curtius rearrangement converts readily available nicotinic acid derivatives into amines.
  • Pros: Access to "meta" positions, high fidelity, avoids transition metals.

  • Cons: Safety hazards (azides), multi-step process, atom uneconomical (loss of

    
    ).
    
Comparative Performance Matrix
Feature

Buchwald-HartwigCurtius Rearrangement
Substrate Scope Activated 2-/4-halopyridinesUniversal (Any halopyridine)3-Carboxypyridines
Atom Economy HighModerate (Ligand/Base waste)Low (Loss of

,

)
Cost LowHigh (Pd catalyst)Moderate
Scalability Excellent (kg to ton)Good (requires scavenging)Difficult (Azide safety)
Key Impurity Bis-substituted byproductsResidual Palladium (<10ppm limit)Urea byproducts

Decision Logic & Workflow Visualization

The following decision tree guides the selection of the optimal synthetic route based on substitution pattern and substrate electronics.

RouteSelection Start Target: Substituted Aminopyridine Position Substitution Position? Start->Position Pos3 3-Position Position->Pos3 Meta Pos24 2- or 4-Position Position->Pos24 Ortho/Para RouteBH Route B: Buchwald-Hartwig (High Cost, Reliable) Pos3->RouteBH Halide Available RouteCurtius Route C: Curtius Rearrangement (Strategic Access) Pos3->RouteCurtius Acid Available Activated EWG Present / Activated? Pos24->Activated YesAct Yes (e.g. -NO2, -CN) Activated->YesAct NoAct No (Unactivated) Activated->NoAct RouteSNAr Route A: SNAr (Low Cost, Green) YesAct->RouteSNAr NoAct->RouteSNAr Simple Amine (High T) NoAct->RouteBH Complex Amine

Figure 1: Strategic Decision Tree for Aminopyridine Synthesis. Selects methodology based on electronic activation and regiochemistry.

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Each includes specific "Checkpoints" (TLC, Color) to confirm reaction progress before proceeding, minimizing wasted time on failed batches.

Protocol A: Synthesis of 2-Aminopyridines (Green Protocol)

Target: Synthesis of 2-(4-morpholinyl)pyridine from 2-chloropyridine.

  • Setup: To a 100 mL round-bottom flask, add 2-chloropyridine (10 mmol, 1.0 eq) and Morpholine (15 mmol, 1.5 eq).

  • Solvent: Add water (10 mL). Note: Water acts as a promoter via hydrogen bonding to the ring nitrogen, activating the electrophile.

  • Reaction: Reflux at 100°C for 12 hours.

    • Checkpoint 1 (TLC): Spot reaction mixture vs. starting material (2-chloropyridine) on Silica TLC. Eluent: 30% EtOAc/Hexane. Starting material (

      
      ) should disappear; Product (
      
      
      
      ) is more polar.
  • Workup: Cool to Room Temperature (RT). The product often oils out or precipitates. Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine.

  • Purification: Dry over

    
    , concentrate. Recrystallize from EtOH/Heptane if solid, or distill if liquid.
    
Protocol B: Buchwald-Hartwig Amination (General Procedure)

Target: Coupling of 3-bromopyridine with a complex aniline.

  • Inerting: Flame-dry a 2-neck flask and cycle Argon/Vacuum (3x).

  • Reagents: Add

    
     (2 mol%) and Xantphos (3 mol%). Add Toluene (anhydrous, degassed). Stir for 5 mins.
    
    • Checkpoint 1 (Color): Solution should turn a deep purple/red, indicating active catalyst formation.

  • Substrates: Add 3-bromopyridine (1.0 eq), Aniline derivative (1.2 eq), and

    
     (2.0 eq, dried).
    
  • Reaction: Heat to 100°C for 4-16 hours.

    • Checkpoint 2 (Monitoring): Monitor by LC-MS. Look for consumption of bromide. If conversion stalls >50%, add additional 1 mol% catalyst.

  • Scavenging (Critical): Cool to RT. Filter through Celite. Add SiliaMetS® Thiol (or equivalent metal scavenger) and stir for 2 hours to remove residual Pd.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol C: Curtius Rearrangement (DPPA Method)

Target: 3-aminopyridine derivative from Nicotinic acid.

  • Activation: Dissolve Nicotinic acid derivative (1.0 eq) in anhydrous t-Butanol (excess, acts as solvent and nucleophile). Add Triethylamine (1.1 eq).

  • Azidation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0°C.

  • Rearrangement: Heat to reflux (85°C) for 3-6 hours.

    • Checkpoint 1 (Gas Evolution): Vigorous bubbling (

      
      ) indicates isocyanate formation. Reaction is complete when bubbling ceases.
      
  • Intermediate Isolation: Concentrate to obtain the Boc-protected amine.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCl/Dioxane. Stir 2h at RT.

  • Workup: Basify with

    
     (1M) to pH 10. Extract free amine with DCM.
    

Mechanistic Visualization

Understanding the


 mechanism clarifies why electron-withdrawing groups are essential.

SNArMechanism cluster_0 Critical Factor Reactants 2-Chloropyridine + Amine (Nu-H) TS Meisenheimer Complex (Negative charge on N) Reactants->TS Addition (Slow) Product 2-Aminopyridine + HCl TS->Product Elimination (Fast) Note Ring N stabilizes negative charge TS->Note

Figure 2:


 Mechanism. The stability of the Meisenheimer intermediate determines reaction success.

References

  • Comparison of Synthetic Routes: BenchChem Guide to Substituted Heterocycles. (2025).[3][4][5] "Objective comparison of SNAr vs Buchwald-Hartwig."

  • Buchwald-Hartwig Protocols: Dorel, R., et al. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie Int. Ed.

  • Green SNAr Chemistry: NIH PubMed Central. (2020).[6][7] "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?"

  • Curtius Rearrangement Applications: Organic Syntheses. "Preparation of 3-Aminopyridine via Hofmann/Curtius strategies."

  • Chichibabin Reaction: Scientific Update. (2018).[7][8] "The Chichibabin Amination Reaction: Mechanism and Industrial Application." [8]

Sources

Safety Operating Guide

3-amino-N-hydroxypyridine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 3-amino-N-hydroxypyridine-2-carboxamide .

Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public repositories, this protocol is constructed based on the functional group hazard profile of its constituent moieties: the aminopyridine core (high acute toxicity, aquatic toxicity) and the hydroxamic acid side chain (potential mutagenicity, metal chelation, and thermal instability/Lossen rearrangement risks).

Part 1: Executive Safety Directive

  • Disposal Method: High-Temperature Incineration (with scrubber for NOx gases).

  • Prohibited: Do NOT dispose of down the drain (sewer). Do NOT landfill.

  • Critical Hazard: Hydroxamic acids are potentially explosive if concentrated or heated under acidic/basic conditions (Lossen rearrangement). They are also potent metal chelators; keep separate from heavy metal waste streams to prevent mobilizing toxic metals.

Part 2: Chemical Hazard Profile & Classification

Before disposal, the waste must be accurately characterized.[1] Use this table for labeling and risk assessment.

PropertyClassification / HazardOperational Implication
Toxicity (Acute) Category 3 (Oral/Dermal) Handle as "Toxic."[2][3][4] Double-glove (Nitrile) is mandatory.
Reactivity Thermal Instability Hydroxamic acids can undergo Lossen rearrangement to isocyanates if heated or treated with dehydrating agents. Do not rotovap to dryness at high heat.
Environmental Aquatic Acute 1 Zero-discharge policy. All aqueous rinsates must be collected.
Chemical Class Chelating Agent Segregate from heavy metals (Hg, Pb, Cd) to prevent formation of soluble toxic complexes that bypass standard waste treatment precipitation.
Incompatibility Strong Oxidizers Incompatible with nitric acid, peroxides, and permanganates (risk of vigorous oxidation of the amine/hydroxylamine groups).

Part 3: Disposal Decision Matrix (Workflow)

The following logic flow ensures the material is routed to the correct waste stream.

DisposalWorkflow Start Waste Material: 3-amino-N-hydroxypyridine-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid BinA Stream A: Solid Hazardous Waste (Incineration) Solid->BinA Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HalogenCheck Halogens Present? Organic->HalogenCheck BinD Stream D: Aqueous Toxic Waste (Neutralize -> Incineration) Aqueous->BinD Adjust pH 6-8 Do NOT mix with Metals BinB Stream B: Halogenated Organic Waste (High Temp Incineration) HalogenCheck->BinB Yes (e.g., DCM, Chloroform) BinC Stream C: Non-Halogenated Organic Waste (Fuel Blending/Incineration) HalogenCheck->BinC No (e.g., MeOH, DMSO)

Figure 1: Decision logic for segregating 3-amino-N-hydroxypyridine-2-carboxamide waste streams.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, contaminated solids, spill cleanup debris.

  • Containment: Place the solid material into a high-density polyethylene (HDPE) wide-mouth jar .

  • Secondary Containment: Seal the jar and place it inside a clear hazardous waste bag (4-mil thickness).

  • Labeling:

    • Chemical Name: 3-amino-N-hydroxypyridine-2-carboxamide.

    • Hazard Checkboxes: Toxic, Irritant.[1][3][4][5][6][7]

    • Note: "Contains Hydroxamic Acid moiety - Potential Thermal Instability."

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

Protocol B: Liquid Waste (Organic Solutions)

Applicability: Reaction mixtures in DMSO, Methanol, DCM, etc.

  • Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).

  • Quenching (If Reactive): If the mixture contains unreacted activating agents (e.g., acid chlorides, coupling reagents), quench carefully with a dilute bicarbonate solution before adding to the waste container.

  • Container: Use Amber Glass or HDPE carboys. Avoid metal containers (steel drums) due to the chelating nature of the hydroxamic acid, which can corrode the container over time.

  • Storage: Store in a cool, well-ventilated cabinet. Do not allow to evaporate to dryness , as the concentrated hydroxamic acid residue may become shock-sensitive or unstable.

Protocol C: Aqueous Waste

Applicability: Aqueous layers from extractions, buffer solutions.

  • Chelation Check: Ensure this stream is NOT mixed with heavy metal waste (Copper, Zinc, Mercury). The hydroxamic acid will chelate these metals, preventing them from precipitating out in standard wastewater treatment plants.

  • pH Adjustment: Adjust pH to between 6 and 8.

  • Disposal: Collect in "Aqueous Toxic" carboys. Do not pour down the sink. The high aquatic toxicity of the aminopyridine core requires incineration of the aqueous volume.

Part 5: Emergency Procedures (Spills)

Scenario: Powder spill on the laboratory bench.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles , and an N95 dust mask (or P100 respirator if the spill is large).

  • Containment: Cover the spill gently with damp paper towels to prevent dust generation. Do not dry sweep.

  • Decontamination:

    • Wipe up the material.

    • Clean the surface with a 10% Sodium Carbonate solution (mild base helps solubilize and clean the surface).

    • Follow with a water rinse.[3][4][5][6]

  • Waste: Place all wipes and PPE into the Solid Waste stream (Protocol A).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 322353, 3-Amino-2-pyridinol (Structural Analog). Retrieved from [Link]

  • American Chemical Society (ACS). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega 2021, 6, 33, 21271–21279. (Discusses Lossen rearrangement and chelation hazards). Retrieved from [Link][8]

Sources

Personal protective equipment for handling 3-amino-N-hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-amino-N-hydroxypyridine-2-carboxamide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hazard Profile

3-Amino-N-hydroxypyridine-2-carboxamide (CAS 98140-94-4) , also known as 3-Amino-N-hydroxypicolinamide , presents a dual-threat hazard profile derived from its structural moieties: the neurotoxic potential of the aminopyridine core and the genotoxic potential of the hydroxamic acid functional group .

  • Primary Risk: Neurotoxicity (Potassium channel blockade leading to seizures/tremors) and Acute Toxicity (Oral/Dermal).

  • Secondary Risk: Genotoxicity/Reprotoxicity (Hydroxamic acids can act as DNA intercalators or iron chelators affecting cell division).

  • Operational Mandate: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling of the solid powder must occur within a certified chemical fume hood or powder containment enclosure.

Risk Assessment & Hazard Identification (GHS)

Note: Specific GHS data for this derivative is often extrapolated from the parent compound, 3-Aminopyridine (CAS 462-08-8), and functional group analysis.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat.[1] 3 H301: Toxic if swallowed.[2]Rapid absorption; K+ channel blockade.[3]
Acute Toxicity (Dermal) Cat.[2] 3 H311: Toxic in contact with skin.[2][4]Lipophilic nature allows dermal penetration.
Skin/Eye Irritation Cat.[2][4][5] 2/2A H315/H319: Causes skin/eye irritation.[2]Acidic hydroxamic proton; amine basicity.
STOT - Single Exp. Cat. 3 H335: May cause respiratory irritation.[4]Mucosal irritation from dust inhalation.
Germ Cell Mutagenicity Suspected Precautionary AssignmentHydroxamic acids are structural analogs to known mutagens (e.g., Hydroxyurea).
Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Defense System , prioritizing redundancy to prevent exposure during "breakthrough" events.

PPE ComponentSpecificationRationale & Causality
Hand Protection (Primary) Nitrile (4 mil) Sacrificial layer. Change immediately upon splash.
Hand Protection (Secondary) Nitrile (Extended Cuff, 5-8 mil) Breakthrough Barrier. Protects wrist gap. 3-aminopyridines penetrate standard latex rapidly.
Respiratory Protection N95 (Minimum) / P100 (Preferred) Only if outside Fume Hood. Prevents inhalation of fines. Note: Engineering controls (Hood) are primary.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.
Body Protection Lab Coat + Tyvek® Sleeves Dermal Defense. The wrist/forearm is the most common exposure site during weighing.
Visualization: The Barrier Defense System

PPE_Layering cluster_0 Operator Safety Layers Skin Operator Skin InnerGlove Inner Glove (Nitrile 5-8mil) Skin->InnerGlove Protected By Sleeve Tyvek Sleeve (Over Inner, Under Outer) InnerGlove->Sleeve Tucked Under OuterGlove Outer Glove (Nitrile 4mil) Sleeve->OuterGlove Overlapped By Hazard Chemical Exposure (Splash/Dust) Hazard->OuterGlove First Contact

Caption: The "Tucked Sleeve" method creates a shingle effect, ensuring spills run off the glove rather than onto the skin.

Operational Protocol: Safe Weighing & Dissolution

Objective: Solubilize 3-Amino-N-hydroxypyridine-2-carboxamide without generating airborne particulates.

Step 1: Workspace Preparation
  • Airflow Check: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Hydroxamic acids can be electrostatically charged, causing powder to "jump."

  • Waste Setup: Place a solid waste container inside the hood to avoid withdrawing contaminated hands.

Step 2: The "Closed Transfer" Weighing Method
  • Tare a pre-weighed vial with a septum cap (or screw cap) before opening the chemical container.

  • Transfer: Open the source container. Using a disposable spatula, transfer the solid into the tared vial.

  • Seal: Cap the vial immediately inside the hood.

  • Decon: Wipe the exterior of the vial with a Kimwipe dampened with Methanol (solubility match) before removing it from the balance area.

Step 3: Dissolution (Solvent Selection)
  • Solubility Profile: Soluble in DMSO and Methanol .[5] Poorly soluble in water (unless pH adjusted).

  • Protocol: Inject solvent through the septum if possible to avoid reopening the vial. If opening is necessary, do so only in the hood.

Emergency Response & Disposal
Spill Response (Solid Powder)
  • DO NOT sweep (creates dust).

  • Method: Cover spill with wet paper towels (soaked in water/methanol mixture) to dampen the powder.

  • Clean: Wipe up the damp slurry. Repeat with soap and water.[2]

  • Disposal: Place all cleanup materials in a sealed bag labeled "Toxic Debris."

Waste Disposal
  • Classification: RCRA P-Listed (or equivalent) due to acute toxicity potential.

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid) as hydroxamic acids can undergo vigorous decomposition (Lossen rearrangement type reactions).

  • Labeling: "Toxic Solid/Liquid - 3-Amino-N-hydroxypyridine-2-carboxamide."

Visualization: Spill Response Workflow

Spill_Response Start Spill Detected Assess Is it Powder? Start->Assess Wet Cover with Wet Absorbent (No Dust) Assess->Wet Yes Sweep DO NOT SWEEP Assess->Sweep STOP Wipe Wipe Inward (Concentric Circles) Wet->Wipe Bag Double Bag & Label 'Toxic' Wipe->Bag

Caption: Critical path for solid spills emphasizes dampening to prevent aerosolization of toxic dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

  • U.S. EPA (2008). TSCA Section 8(e) Reporting for Aminopyridines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.